4-(2-Methoxy-2-oxoethyl)benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(2-methoxy-2-oxoethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9(11)6-7-2-4-8(5-3-7)10(12)13/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUFHLJPQDOKZKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87524-66-1 | |
| Record name | 4-(2-methoxy-2-oxoethyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(2-Methoxy-2-oxoethyl)benzoic acid chemical properties
An In-Depth Technical Guide to the Chemical Properties of 4-(2-Methoxy-2-oxoethyl)benzoic acid
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound (CAS No: 87524-66-1). This bifunctional molecule, containing both a carboxylic acid and a methyl ester, is a versatile building block in organic synthesis. Its unique structure makes it of particular interest to researchers in drug development, especially in the design of linker molecules for antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details and practical insights.
Introduction and Molecular Structure
This compound, also known as methyl 2-(4-carboxyphenyl)acetate, is an aromatic compound featuring a para-substituted benzene ring. The two functional groups, a carboxylic acid and a methyl acetoxy group, bestow upon it a dual reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules. The presence of both an acid and an ester functionality allows for selective chemical modifications, a property highly sought after in medicinal chemistry and materials science.
The molecular structure consists of a central benzene ring with a carboxylic acid group at one end and a methoxycarbonylmethyl group at the other. This arrangement provides a rigid scaffold with reactive handles at opposing ends, a key feature for its application as a linker molecule.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some data is available from commercial suppliers, experimental values for properties such as melting and boiling points are not widely reported in the literature.
| Property | Value | Source |
| CAS Number | 87524-66-1 | [1] |
| Molecular Formula | C₁₀H₁₀O₄ | [1] |
| Molecular Weight | 194.18 g/mol | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% | [1] |
| InChI Key | LUFHLJPQDOKZKU-UHFFFAOYSA-N | [1] |
| Melting Point | Data not available. For reference, the related compound 4-(methoxymethyl)benzoic acid has a melting point of 123 °C. | [2] |
| Boiling Point | Data not available | |
| Solubility | Soluble in many organic solvents. | |
| Storage | Sealed in a dry, room temperature environment. | [1] |
Predicted Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, and the methyl protons of the ester.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (2H) | ~8.1 | Doublet |
| Aromatic (2H) | ~7.4 | Doublet |
| Methylene (-CH₂-) | ~3.8 | Singlet |
| Methyl (-OCH₃) | ~3.7 | Singlet |
| Carboxylic Acid (-COOH) | >10 | Broad Singlet |
Note: Predicted shifts are based on typical values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.[2][3][4]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbonyl carbons of the acid and ester, the aromatic carbons, the methylene carbon, and the methyl carbon.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 170 - 185 |
| Ester (C=O) | 170 - 185 |
| Aromatic (quaternary) | 125 - 150 |
| Aromatic (CH) | 125 - 150 |
| Methylene (-CH₂-) | 40 - 55 |
| Methyl (-OCH₃) | ~52 |
Note: Predicted shifts are based on established ranges for these functional groups.[5][6]
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and hydroxyl groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |
| C=O stretch (Carboxylic Acid) | 1700-1725 |
| C=O stretch (Ester) | 1735-1750 |
| C-O stretch | 1000-1300 |
| Aromatic C-H stretch | ~3000-3100 |
Note: These are typical ranges for the indicated functional groups.[7][8]
Mass Spectrometry: In mass spectrometry, the molecular ion peak (M+) would be expected at m/z 194. Common fragmentation patterns for esters include the loss of the alkoxy group (-OCH₃) or the entire ester group.[9][10][11][12][13]
Synthesis and Reactivity
A plausible and straightforward method for the synthesis of this compound is the Fischer esterification of its corresponding dicarboxylic acid precursor, 4-(carboxymethyl)benzoic acid.[14][15][16][17]
Reactivity Profile
The dual functionality of this compound dictates its chemical reactivity.
-
Carboxylic Acid Group: This group can undergo standard transformations such as conversion to an acid chloride, which is a versatile intermediate for forming amides, esters, and other derivatives. It can also be directly coupled with amines to form amides using standard peptide coupling reagents.
-
Methyl Ester Group: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid. It can also undergo transesterification in the presence of other alcohols.
This differential reactivity allows for a stepwise functionalization of the molecule, which is a key advantage in multi-step organic synthesis.
Applications in Drug Development
The structure of this compound makes it an excellent candidate for use as a bifunctional linker in the construction of antibody-drug conjugates (ADCs).[1][18][19][][21][22][23][24] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[18]
A linker in an ADC connects the monoclonal antibody to the cytotoxic payload.[19][21][23] The carboxylic acid moiety of this compound can be activated and coupled to an amine or hydroxyl group on the cytotoxic drug to form a stable amide or ester linkage. Subsequently, the methyl ester can be hydrolyzed to reveal a new carboxylic acid, which can then be coupled to the antibody, typically to lysine residues.
Sources
- 1. This compound | 87524-66-1 [sigmaaldrich.com]
- 2. scs.illinois.edu [scs.illinois.edu]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. m.youtube.com [m.youtube.com]
- 12. Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 16. youtube.com [youtube.com]
- 17. personal.tcu.edu [personal.tcu.edu]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 21. abmole.com [abmole.com]
- 22. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 23. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Bifunctional Linker Design: Technical Profile of 4-(2-Methoxy-2-oxoethyl)benzoic Acid
Executive Summary
4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS: 87524-66-1) represents a critical class of "Janus" molecules in organic synthesis—bifunctional linkers possessing orthogonal reactivity. Characterized by an aromatic carboxylic acid and an aliphatic methyl ester, this compound enables chemoselective derivatization without the need for transient protecting groups. This guide analyzes its structural utility in medicinal chemistry (specifically antifolate pharmacophores) and materials science (Metal-Organic Frameworks), providing validated protocols for its synthesis and application.
Structural Identity & Physicochemical Profile[1][2][3][4]
The IUPAC name This compound describes a terephthalic acid derivative where one carboxyl group is homologated (extended by a methylene unit) and esterified. This asymmetry creates a distinct pKa differential between the two carbonyl centers, the basis of its chemical utility.
Nomenclature Breakdown
-
Parent Structure: Benzoic acid (Ar-COOH).
-
Substituent (Position 4): 2-Methoxy-2-oxoethyl group (
).[1] -
Common Synonyms: Methyl 4-carboxyphenylacetate; 4-(Carboxymethyl)benzoic acid methyl ester.
Key Physicochemical Properties
| Property | Data | Context |
| CAS Number | 87524-66-1 | Unique Identifier |
| Molecular Formula | ||
| Molecular Weight | 194.18 g/mol | Fragment-based drug design compliant |
| Appearance | White to off-white crystalline solid | |
| Predicted pKa (Acid) | ~4.2 (Benzoic acid moiety) | More acidic than aliphatic analogs |
| LogP | ~1.2 | Moderate lipophilicity, suitable for cell permeability |
| Solubility | DMSO, Methanol, DMF | Limited solubility in water without ionization |
Synthetic Methodology: Kinetic Chemoselectivity
The synthesis of this compound relies on exploiting the kinetic differences between aliphatic and aromatic carbonyls. The most robust route involves the selective mono-esterification of 4-carboxyphenylacetic acid (homoterephthalic acid).
Mechanism of Selectivity
Aliphatic carboxylic acids generally undergo Fischer esterification faster than aromatic carboxylic acids due to:
-
Steric Accessibility: The methylene spacer removes the carbonyl from the rigid phenyl ring, allowing easier nucleophilic attack by methanol.
-
Electronic Factors: The aromatic carboxyl group is conjugated with the ring, stabilizing the ground state and slightly reducing electrophilicity compared to the isolated aliphatic carbonyl.
Validated Synthetic Protocol
Objective: Selective methylation of the aliphatic carboxyl group.
-
Reagents: 4-Carboxyphenylacetic acid (1.0 eq), Methanol (anhydrous, solvent), Thionyl Chloride (
, 0.1 eq) or (cat). -
Procedure:
-
Dissolve 4-carboxyphenylacetic acid in methanol (0.5 M).
-
Cool to 0°C. Add thionyl chloride dropwise (catalytic generation of HCl).
-
Critical Step: Stir at room temperature (20-25°C) for 4–6 hours. Do not reflux. Refluxing will lead to the diester (Dimethyl 4-carboxyphenylacetate).
-
Monitor via TLC or LC-MS. The aliphatic ester forms first.
-
-
Workup:
-
Concentrate in vacuo.[2]
-
Partition between Ethyl Acetate and water.
-
Wash organic layer with minimal saturated
(careful: product is an acid, but the diester is neutral; the starting material is a diacid. Adjust pH to ~5 to extract the mono-ester/mono-acid). -
Recrystallize from EtOAc/Hexanes.
-
Figure 1: Kinetic control allows for the selective esterification of the aliphatic acid, yielding the target molecule while minimizing diester formation.
Reactivity Profile & Orthogonality
The molecule's value lies in its orthogonal reactivity . It serves as a bifunctional linker where the two ends can be addressed sequentially without intermediate deprotection steps.
A. The Aromatic Acid (Free -COOH)
-
Reactivity: Ready for amide coupling, esterification, or reduction.
-
Application: Typically coupled to amines to form the "Left-Hand Side" (LHS) of a pharmacophore.
-
Activation: Requires standard coupling agents (HATU, EDC/NHS) or conversion to acid chloride (
).
B. The Aliphatic Ester (Masked -COOH)
-
Reactivity: Inert to standard amide coupling conditions.
-
Activation: Requires hydrolysis (LiOH/THF) to reveal the carboxylic acid.
-
Application: Serves as the "Right-Hand Side" (RHS) attachment point, often mimicking the glutamate tail in antifolates.
Applications in Drug Development & Materials
Medicinal Chemistry: Antifolate Scaffolds
This molecule is a structural homolog to intermediates used in the synthesis of Pemetrexed and other antifolates.
-
Mechanism: Antifolates often require a benzoyl-glutamate tail. This compound provides the "benzoyl" fragment with a pre-installed carbon spacer.
-
Strategy: The free aromatic acid is coupled to a heterocyclic core (e.g., pyrrolopyrimidine), and the methyl ester is subsequently hydrolyzed to couple with L-glutamic acid.[3]
Materials Science: Metal-Organic Frameworks (MOFs)
In MOF construction, the "V-shape" or "kinked" geometry of the linker (due to the
-
Function: Acts as a semi-rigid ditopic ligand.
-
Result: Formation of MOFs with "breathing" behaviors or specific guest-host interactions due to the rotational freedom of the
group.
Experimental Protocol: Chemoselective Amide Coupling
This protocol demonstrates the orthogonality by coupling the aromatic acid to a primary amine while leaving the aliphatic ester intact.
Target: Synthesis of Methyl 2-(4-(benzylcarbamoyl)phenyl)acetate.
Materials
-
Substrate: this compound (1.0 mmol, 194 mg)
-
Amine: Benzylamine (1.1 mmol, 118 mg)
-
Coupling Agent: HATU (1.1 mmol, 418 mg)
-
Base: DIPEA (N,N-Diisopropylethylamine) (2.5 mmol, 435 µL)
-
Solvent: Anhydrous DMF (3 mL)
Step-by-Step Methodology
-
Activation:
-
In a dry round-bottom flask under
, dissolve the substrate in DMF. -
Add DIPEA. Stir for 5 minutes.
-
Add HATU. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester (O-At ester).
-
-
Coupling:
-
Add Benzylamine dropwise.
-
Stir at Room Temperature for 2–4 hours.
-
Self-Validation: Monitor via TLC (50% EtOAc/Hexanes). The starting material (acid) spot will disappear; a less polar product spot will appear. The methyl ester spot (if checked by NMR) remains unchanged (singlet at ~3.6 ppm).
-
-
Workup:
-
Dilute reaction with EtOAc (30 mL).
-
Wash sequentially with:
-
1M HCl (2x) – Removes unreacted amine and DIPEA.
-
Sat.
(2x) – Removes unreacted acid and HATU byproducts. -
Brine (1x).
-
-
Dry over
, filter, and concentrate.
-
-
Purification:
-
Flash column chromatography (SiO2, Hexanes/EtOAc gradient).
-
Figure 2: Workflow for selective amide coupling. The aliphatic ester acts as a spectator group, surviving the mild basic conditions of HATU coupling.
References
-
Sigma-Aldrich. (2024). Product Specification: this compound (CAS 87524-66-1).[4][5] Link
-
PubChem. (2024). Compound Summary: this compound.[4][5] National Library of Medicine. Link
- Taylor, E. C., et al. (1992). A dideazatetrahydrofolate precursor: Synthesis of Pemetrexed intermediates. Journal of Medicinal Chemistry.
-
Barnett, C. J., Wilson, T. M., & Kobierski, M. E. (1999).[6] A Practical Synthesis of Multitargeted Antifolate LY231514 (Pemetrexed Disodium). Organic Process Research & Development, 3(3), 184–188. Link
Sources
4-(2-Methoxy-2-oxoethyl)benzoic acid molecular weight
Topic: 4-(2-Methoxy-2-oxoethyl)benzoic Acid: A Technical Guide to Synthesis, Characterization, and Application
Executive Summary
This compound (CAS: 87524-66-1) represents a critical class of heterobifunctional building blocks in medicinal chemistry. Characterized by a molecular weight of 194.19 g/mol , this compound features two distinct carbonyl centers: a reactive aliphatic methyl ester and a robust aromatic carboxylic acid. This duality allows for orthogonal protection strategies, making it indispensable in the synthesis of peptidomimetics, PROTAC® linkers, and PPAR agonists. This guide provides a rigorous analysis of its physicochemical properties, a validated protocol for its chemoselective synthesis, and its strategic utility in drug development.
Part 1: Physicochemical Profile & Molecular Characterization
Understanding the fundamental properties of this compound is the first step in successful experimental design. The precise molecular weight is critical for stoichiometric calculations in high-throughput synthesis.
Table 1: Key Physicochemical Data
| Property | Value | Technical Note |
| Molecular Weight | 194.19 g/mol | Monoisotopic Mass: 194.0579 |
| Molecular Formula | C₁₀H₁₀O₄ | Degree of Unsaturation: 6 |
| CAS Number | 87524-66-1 | Alternate ID: Methyl 4-carboxyphenylacetate |
| Physical State | White to Off-White Powder | Hygroscopic nature requires desiccated storage (-20°C). |
| Predicted pKa | 4.15 (Benzoic Acid moiety) | The aliphatic ester is non-ionizable under physiological pH. |
| LogP | ~1.45 | Moderate lipophilicity; suitable for cell-permeable scaffolds. |
| Solubility | DMSO (>50 mg/mL), MeOH | Poorly soluble in water; requires buffering for aqueous assays. |
Structural Analysis
The molecule consists of a benzene ring substituted at the para positions.
-
Position 1 (C-1): A carboxylic acid group directly attached to the ring. This proton is acidic (pKa ~4.2) and capable of forming stable amide bonds or salts.
-
Position 4 (C-4): A methoxycarbonylmethyl group (-CH₂COOCH₃). The methylene spacer (-CH₂-) insulates the ester carbonyl from the aromatic ring's resonance, making this ester behave like a typical aliphatic ester (more reactive towards nucleophilic attack than the aromatic acid would be if esterified).
Part 2: Chemoselective Synthesis & Optimization
The primary challenge in synthesizing this compound is differentiating between the two carbonyl centers. A non-selective approach leads to mixtures of di-acids, di-esters, and the wrong mono-ester isomer.
Expert Insight: The Kinetic Control Strategy
To obtain the target compound (Aliphatic Ester / Aromatic Acid) from the starting material 4-(carboxymethyl)benzoic acid , we utilize the difference in esterification rates. The aliphatic carboxylic acid is less sterically hindered and electronically distinct from the conjugated aromatic acid. Under mild Fischer esterification conditions, the aliphatic group reacts significantly faster.
Validated Protocol: Selective Mono-Esterification
Reagents:
-
Starting Material: 4-(Carboxymethyl)benzoic acid (CAS: 501-89-3)
-
Solvent/Reagent: Anhydrous Methanol (MeOH)
-
Catalyst: Thionyl Chloride (SOCl₂) or Acetyl Chloride (generating anhydrous HCl in situ)
Step-by-Step Methodology:
-
Activation (0°C): Charge a flame-dried round-bottom flask with anhydrous MeOH (10 V). Cool to 0°C under N₂ atmosphere. Dropwise add SOCl₂ (1.1 equiv). Critical: Maintain temperature <5°C to prevent non-selective generation of HCl gas.
-
Addition: Add 4-(carboxymethyl)benzoic acid (1.0 equiv) in one portion.
-
Reaction (Kinetic Phase): Allow the mixture to warm to room temperature (20-25°C). Stir for 4–6 hours.
-
Process Control: Monitor by HPLC or TLC. Stop when the starting material is consumed but before the di-ester (Dimethyl 4-(carboxymethyl)benzoate) forms (>5%).
-
-
Quench & Work-up:
-
Concentrate the solvent in vacuo at <40°C.
-
Resuspend the residue in EtOAc.
-
Wash with cold water (pH ~5-6). Note: Do not use strong base (NaOH/NaHCO₃) aggressively, or you risk hydrolyzing the newly formed ester or extracting the product into the aqueous phase as the benzoate salt.
-
-
Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).
Visualizing the Synthetic Workflow
Figure 1: Chemoselective synthesis workflow prioritizing the aliphatic ester formation via kinetic control.
Part 3: Analytical Characterization (QC)
Trustworthiness in data requires orthogonal validation. The following spectral features confirm the identity of the target isomer.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.9 ppm (s, 1H): Carboxylic acid proton (-COOH ). Broad singlet, disappears with D₂O shake.
-
δ 7.90 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid (deshielded).
-
δ 7.40 ppm (d, 2H): Aromatic protons meta to the carboxylic acid.
-
δ 3.80 ppm (s, 2H): Benzylic methylene (-CH₂-).
-
δ 3.65 ppm (s, 3H): Methyl ester (-OCH₃). Diagnostic Peak: If this integrates to 6H or shifts, you have the diester or wrong isomer.
-
-
Mass Spectrometry (ESI-):
-
m/z 193.1 [M-H]⁻: Dominant peak corresponding to the deprotonated benzoate.
-
Part 4: Applications in Drug Discovery
The utility of this compound lies in its ability to serve as a "heterobifunctional linker."
PROTAC® Linker Synthesis
In Proteolysis Targeting Chimeras (PROTACs), this molecule acts as a rigid aromatic spacer.
-
Mechanism: The free carboxylic acid is coupled to an E3 ligase ligand (e.g., Thalidomide derivative). Following this, the methyl ester is hydrolyzed (LiOH) to reveal the second acid, which is then coupled to the target protein ligand.
-
Advantage: The aromatic ring reduces the conformational entropy of the linker, potentially improving the ternary complex stability.
PPAR Agonist Scaffolds
Peroxisome Proliferator-Activated Receptors (PPARs) often require an acidic head group for binding.
-
Usage: The 4-(carboxymethyl)phenyl moiety mimics the lipid-like tail required for the ligand-binding domain (LBD) of PPARγ.
Peptidomimetics
Used as a phenylalanine analogue extender. The rigid phenyl ring restricts rotation, locking peptides into bioactive conformations.
Logic Diagram: Linker Strategy
Figure 2: Step-wise utilization of the scaffold in heterobifunctional linker synthesis.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2776884, this compound. Retrieved from [Link]
- Buckley, D. L., et al. (2012).Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules. (Contextual reference for linker chemistry in PROTACs).
Technical Guide: 4-(2-Methoxy-2-oxoethyl)benzoic Acid
[1]
Executive Summary
This compound (CAS: 87524-66-1) is a bifunctional aromatic intermediate characterized by the presence of two distinct carbonyl functionalities: a free aromatic carboxylic acid and an aliphatic methyl ester.[1][2][3] This structural duality allows for orthogonal functionalization , making the compound an invaluable scaffold in the synthesis of peptidomimetics, antibody-drug conjugates (ADCs), and complex pharmaceutical intermediates.
This guide analyzes the compound's physicochemical properties, outlines selective synthetic protocols, and details its reactivity profile for researchers in drug discovery.
Chemical Identity & Structural Characterization[4][5]
The molecule consists of a benzene ring substituted at the para positions with a carboxylic acid group and a methyl acetate moiety.
| Attribute | Detail |
| IUPAC Name | This compound |
| Synonyms | Methyl 4-carboxyphenylacetate; 4-(Methoxycarbonylmethyl)benzoic acid |
| CAS Registry Number | 87524-66-1 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.19 g/mol |
| SMILES | COC(=O)CC1=CC=C(C=C1)C(=O)O |
| Structure | HOOC–Ph–CH₂–COOCH₃ |
Spectroscopic Profile (Predicted)
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 12.90 (s, 1H, –COOH , broad exchangeable)
-
δ 7.90 (d, J = 8.2 Hz, 2H, Ar-H ortho to COOH)
-
δ 7.40 (d, J = 8.2 Hz, 2H, Ar-H meta to COOH)
-
δ 3.80 (s, 2H, Ar–CH ₂–CO)
-
δ 3.60 (s, 3H, –OCH ₃)
-
-
IR Spectrum: Distinct carbonyl stretches for the ester (~1735 cm⁻¹) and the conjugated acid (~1690 cm⁻¹).
Synthetic Pathways
The synthesis of this compound relies on distinguishing the reactivity between the aliphatic and aromatic carboxyl groups.
Method A: Selective Fischer Esterification (Preferred)
The most robust route involves the selective esterification of 4-carboxyphenylacetic acid (Homoterephthalic acid). The aliphatic carboxylic acid is less stabilized by resonance than the aromatic benzoic acid, making the aliphatic carbonyl carbon more electrophilic and kinetically faster to esterify under mild acidic conditions.
-
Precursor: 4-Carboxyphenylacetic acid.
-
Reagents: Methanol (1.05 eq), catalytic H₂SO₄ or p-TsOH.
-
Conditions: Reflux in dichloromethane or ether (non-polar solvent favors the more reactive aliphatic site over the aromatic site compared to neat methanol).
-
Mechanism: Kinetic control exploits the higher reactivity of the non-conjugated acetic acid moiety.
Method B: Selective Hydrolysis
Starting from the diester (Dimethyl 1,4-phenylenediacetate ), controlled hydrolysis can yield the mono-acid.
-
Precursor: Dimethyl 1,4-phenylenediacetate.
-
Reagents: 1 equivalent of LiOH or NaOH.
-
Solvent: THF/Water (1:1).
-
Selectivity: The aliphatic ester is generally more susceptible to nucleophilic attack (hydrolysis) than the electron-rich aromatic ester. However, this route requires strict stoichiometric control to prevent over-hydrolysis to the diacid.
Synthesis Workflow Diagram
Caption: Kinetic control allows for the selective isolation of the mono-ester/mono-acid target from either the diacid or diester precursor.
Reactivity Profile & Orthogonal Protection
The utility of this compound lies in its ability to undergo orthogonal reactions.
Orthogonality of Carbonyls
-
Aromatic Acid (–COOH): Can be activated (using EDC/NHS, HATU, or SOCl₂) to form amides or esters without affecting the aliphatic methyl ester. This is crucial for attaching the molecule to amines or resins in solid-phase synthesis.
-
Aliphatic Ester (–COOMe): Stable to acidic activation conditions used for the aromatic acid. It can be selectively hydrolyzed later using mild base (LiOH) or reduced to an alcohol (LiBH₄) or aldehyde (DIBAL-H) after the aromatic acid has been derivatized.
C-H Acidity (Benzylic Position)
The methylene group (–CH₂–) is flanked by an aromatic ring and a carbonyl group, making these protons significantly acidic (pKa ~20).
-
Risk: Strong bases (e.g., NaH, LDA) can deprotonate this position, leading to condensation side reactions or racemization if chiral centers were introduced nearby.
-
Opportunity: This acidity allows for alkylation at the alpha-position if modification of the linker chain is desired.
Experimental Protocol: Selective Esterification
Objective: Synthesis of this compound from 4-carboxyphenylacetic acid.
-
Preparation: Dissolve 4-carboxyphenylacetic acid (10.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).
-
Addition: Add Methanol (12.0 mmol, 1.2 eq) and a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.5 mmol).
-
Note: Limiting methanol and using a non-polar solvent like DCM slows down the reaction, enhancing selectivity for the faster-reacting aliphatic acid.
-
-
Reaction: Reflux the mixture under nitrogen for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc with 1% Acetic Acid).
-
Workup:
-
Cool to room temperature.
-
Wash with water (2 x 20 mL) to remove unreacted methanol and catalyst.
-
Extract the organic layer with saturated NaHCO₃ solution. Caution: The product (acid) and starting material (diacid) will both extract into the aqueous base.
-
Acidify the aqueous extract carefully to pH ~4. The mono-ester typically precipitates out or can be extracted back into EtOAc, while the more polar diacid may remain in the aqueous phase or precipitate at a lower pH.
-
-
Purification: Recrystallize from EtOAc/Hexane to yield the white solid.
Applications in Drug Discovery
Linker Chemistry (PROTACs & ADCs)
This molecule serves as a "short" rigid linker. The aromatic ring provides structural rigidity, while the methylene unit imparts a degree of rotational freedom, allowing connected ligands to orient correctly in binding pockets.
Peptidomimetics
The structure mimics the side chain of phenylalanine but with an extended carboxylate terminus. It is used to introduce p-substituted phenylalanine analogs into peptide chains, often to probe the depth of hydrophobic pockets in receptor binding sites.
Solid-Phase Synthesis
The free acid allows for loading onto resins (e.g., Wang resin or Rink Amide resin), leaving the methyl ester exposed for subsequent solution-phase modification or on-resin hydrolysis and extension.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13816144, this compound. Retrieved from [Link]
An In-depth Technical Guide to the Synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 4-(2-methoxy-2-oxoethyl)benzoic acid, a key intermediate in the pharmaceutical and materials science industries. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of various synthetic strategies, complete with mechanistic insights, step-by-step experimental protocols, and comparative data. The guide emphasizes scientifically sound and validated methodologies, with a focus on efficiency, scalability, and purity of the final product.
Introduction: Significance of this compound
This compound is a bifunctional molecule of significant interest in organic synthesis. Its structure incorporates both a benzoic acid moiety and a methyl ester of a phenylacetic acid derivative. This unique combination of functional groups makes it a versatile building block for the synthesis of a wide range of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials. The carboxylic acid group can be readily converted into amides, esters, or other derivatives, while the methyl ester provides a handle for further chemical transformations or acts as a key structural element in the final product.
The strategic importance of this molecule necessitates the development of robust and efficient synthetic routes. This guide will explore several viable pathways, starting from readily available commercial precursors.
Strategic Approaches to the Synthesis
The synthesis of this compound can be approached from several distinct strategic directions. The choice of a particular pathway will often depend on factors such as the availability and cost of starting materials, desired scale of production, and the specific purity requirements of the final product. We will delve into the following three primary strategies:
-
Pathway A: Synthesis from Terephthalic Acid Derivatives
-
Pathway B: Synthesis from 4-Formylbenzoic Acid
-
Pathway C: Synthesis via Cross-Coupling Reactions from 4-Halobenzoic Acid Derivatives
Each of these pathways will be discussed in detail, including the rationale behind the chosen reactions and the critical parameters for success.
Pathway A: Synthesis from Terephthalic Acid Derivatives
This approach leverages the inexpensive and readily available terephthalic acid or its dimethyl ester. The core challenge of this pathway lies in the selective functionalization of one of the two identical carboxylic acid or ester groups.
Reaction Scheme
Caption: Pathway A: Synthesis from Dimethyl Terephthalate.
Mechanistic and Procedural Insights
Step 1: Selective Monohydrolysis of Dimethyl Terephthalate
The selective hydrolysis of one of the two ester groups in dimethyl terephthalate (DMT) is a critical step. While enzymatic methods exist, a more common laboratory-scale approach involves the use of a stoichiometric amount of a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a mixed solvent system like methanol and water. The reaction is typically performed at reflux temperature. The key to achieving a good yield of the monoester, monomethyl terephthalate (MMT), is to carefully control the stoichiometry of the base. Using a large excess of base will lead to the formation of terephthalic acid as a significant byproduct. Conventional methods for the hydrolysis of diesters of terephthalic acid can result in a mixture of the monoester and the diacid, often with yields of the monoester being less than 70%[1].
Step 2: Arndt-Eistert Homologation
The Arndt-Eistert reaction is a classic method for the one-carbon homologation of a carboxylic acid.[2][3][4] In this sequence, the carboxylic acid of MMT is first converted to its acid chloride by treatment with thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with diazomethane (CH₂N₂) to form a diazoketone intermediate. It is crucial to use an excess of diazomethane to neutralize the HCl generated in this step, which could otherwise react with the diazoketone. The diazoketone is then subjected to a Wolff rearrangement, typically catalyzed by a silver salt such as silver oxide (Ag₂O), in the presence of methanol. The rearrangement produces a ketene, which is trapped by methanol to yield the desired methyl ester, this compound.
Caution: Diazomethane is a toxic and explosive gas. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions. A safer alternative is the use of (trimethylsilyl)diazomethane.[5]
Detailed Experimental Protocol (Pathway A)
Step 1: Synthesis of Monomethyl terephthalate (MMT)
-
To a solution of dimethyl terephthalate (1.0 eq) in a 1:1 mixture of methanol and water, add a solution of potassium hydroxide (1.0 eq) in water dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with cold 2M HCl to precipitate the product.
-
Filter the white solid, wash with cold water, and dry under vacuum to afford monomethyl terephthalate.
Step 2: Synthesis of this compound
-
Suspend monomethyl terephthalate (1.0 eq) in thionyl chloride (2.0 eq) and reflux for 2 hours. Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous diethyl ether and add it dropwise to a solution of diazomethane (2.5 eq) in diethyl ether at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
In a separate flask, prepare a suspension of silver oxide (0.1 eq) in anhydrous methanol.
-
Add the ethereal solution of the diazoketone dropwise to the methanolic suspension of silver oxide at 50-60 °C.
-
After the addition is complete, reflux the mixture for 2 hours.
-
Cool the reaction mixture, filter off the silver catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Summary (Pathway A)
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | Dimethyl Terephthalate | Monomethyl terephthalate | KOH, MeOH/H₂O | 60-70% |
| 2 | Monomethyl terephthalate | This compound | 1. SOCl₂, 2. CH₂N₂, 3. Ag₂O, MeOH | 50-60% |
Pathway B: Synthesis from 4-Formylbenzoic Acid
This pathway utilizes the commercially available 4-formylbenzoic acid. The strategy involves the esterification of the carboxylic acid followed by the extension of the aldehyde group to the desired acetic acid ester side chain.
Reaction Scheme
Caption: Pathway B: Synthesis from 4-Formylbenzoic Acid.
Mechanistic and Procedural Insights
Step 1: Fischer Esterification
The carboxylic acid group of 4-formylbenzoic acid is first protected as a methyl ester via a standard Fischer esterification.[6][7] This is typically achieved by refluxing the starting material in methanol with a catalytic amount of a strong acid, such as sulfuric acid. The reaction is driven to completion by using a large excess of methanol.
Step 2: Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons reaction is a powerful and widely used method for the synthesis of alkenes with high E-selectivity.[8][9][10][11] In this step, the methyl 4-formylbenzoate is reacted with a stabilized phosphonate ylide, generated in situ from triethyl phosphonoacetate and a strong base like sodium hydride (NaH). The ylide undergoes a nucleophilic attack on the aldehyde carbonyl, leading to the formation of an oxaphosphetane intermediate which then collapses to form the desired α,β-unsaturated ester and a water-soluble phosphate byproduct.
Step 3: Catalytic Hydrogenation
The final step involves the reduction of the carbon-carbon double bond of the α,β-unsaturated ester. This is most commonly and cleanly achieved by catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a suitable solvent such as methanol or ethyl acetate at atmospheric or slightly elevated pressure.
Detailed Experimental Protocol (Pathway B)
Step 1: Synthesis of Methyl 4-formylbenzoate
-
To a solution of 4-formylbenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give methyl 4-formylbenzoate.
Step 2: Synthesis of Methyl 4-(2-methoxycarbonylvinyl)benzoate
-
To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 4-formylbenzoate (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford methyl 4-(2-methoxycarbonylvinyl)benzoate.
Step 3: Synthesis of this compound
-
To a solution of methyl 4-(2-methoxycarbonylvinyl)benzoate (1.0 eq) in methanol, add 10% palladium on carbon (5 mol%).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Data Summary (Pathway B)
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 4-Formylbenzoic Acid | Methyl 4-formylbenzoate | MeOH, H₂SO₄ | >95% |
| 2 | Methyl 4-formylbenzoate | Methyl 4-(2-methoxycarbonylvinyl)benzoate | Triethyl phosphonoacetate, NaH | 80-90% |
| 3 | Methyl 4-(2-methoxycarbonylvinyl)benzoate | This compound | H₂, Pd/C | >95% |
Pathway C: Synthesis via Cross-Coupling Reactions
This modern approach utilizes palladium-catalyzed cross-coupling reactions to construct the carbon-carbon bond of the acetic acid side chain. A common starting material for this pathway is a methyl 4-halobenzoate.
Reaction Scheme
Caption: Pathway C: Synthesis via Heck Reaction.
Mechanistic and Procedural Insights
Step 1: Heck Reaction
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide (or triflate) and an alkene.[12][13][14][15] In this case, methyl 4-bromobenzoate is coupled with methyl acrylate in the presence of a palladium catalyst, such as palladium(II) acetate, a phosphine ligand like tri(o-tolyl)phosphine, and a base, typically triethylamine. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) catalyst, migratory insertion of the alkene, and subsequent β-hydride elimination to afford the coupled product and regenerate the active catalyst.
Step 2: Catalytic Hydrogenation
Similar to Pathway B, the resulting α,β-unsaturated ester is reduced to the saturated ester via catalytic hydrogenation using hydrogen gas and a palladium on carbon catalyst.
Detailed Experimental Protocol (Pathway C)
Step 1: Synthesis of Methyl 4-(2-methoxycarbonylvinyl)benzoate
-
To a mixture of methyl 4-bromobenzoate (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq) in triethylamine, heat the reaction to 100 °C in a sealed tube for 24 hours.
-
Cool the reaction mixture to room temperature and filter off the triethylammonium bromide salt.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to give methyl 4-(2-methoxycarbonylvinyl)benzoate.
Step 2: Synthesis of this compound
-
To a solution of methyl 4-(2-methoxycarbonylvinyl)benzoate (1.0 eq) in methanol, add 10% palladium on carbon (5 mol%).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound.
Data Summary (Pathway C)
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | Methyl 4-bromobenzoate | Methyl 4-(2-methoxycarbonylvinyl)benzoate | Methyl acrylate, Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 70-85% |
| 2 | Methyl 4-(2-methoxycarbonylvinyl)benzoate | This compound | H₂, Pd/C | >95% |
Conclusion and Pathway Comparison
This guide has outlined three distinct and viable synthetic pathways to this compound.
-
Pathway A (from Terephthalic Acid Derivatives): This route is attractive due to the low cost of the starting material. However, it involves the challenging selective monohydrolysis and the use of the hazardous reagent diazomethane in the Arndt-Eistert homologation, which may not be ideal for large-scale synthesis.
-
Pathway B (from 4-Formylbenzoic Acid): This is a robust and high-yielding pathway. The starting material is readily available, and the reactions involved (Fischer esterification, Horner-Wadsworth-Emmons, and catalytic hydrogenation) are well-established, high-yielding, and generally scalable. The byproducts of the HWE reaction are easily removed.
-
Pathway C (via Cross-Coupling): This pathway employs modern synthetic methodology. The Heck reaction provides a direct way to form the required carbon-carbon bond. While yields for the cross-coupling step can be good, palladium catalysts and phosphine ligands can be expensive, which might be a consideration for large-scale production.
For general laboratory synthesis, Pathway B is often the most practical and efficient choice due to its high overall yield, operational simplicity, and the avoidance of highly toxic reagents. For industrial-scale synthesis, a cost-benefit analysis of the starting materials and reagents for Pathways B and C would be necessary.
References
- A process for preparing a monoester of terephthalic acid and its derivatives - Google P
-
Arndt-Eistert Synthesis - Organic Chemistry Portal. (URL: [Link])
-
Arndt–Eistert reaction - Wikipedia. (URL: [Link])
-
Arndt - Eistert homologation Detailed Reaction Mechanism ||Organic Named Reaction|| Chemistry Portal - YouTube. (URL: [Link])
-
esterification of benzoic acid to methyl benzoate. (URL: [Link])
-
Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed. (URL: [Link])
-
Heck reaction between bromobenzene (PhBr) and methyl acrylate in the... - ResearchGate. (URL: [Link])
-
Heck coupling reaction of iodobenzene with methyl acrylate. - ResearchGate. (URL: [Link])
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (URL: [Link])
-
Horner-Wadsworth-Emmons Reaction - NROChemistry. (URL: [Link])
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (URL: [Link])
-
Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. (URL: [Link])
-
Methyl Benzoate : Organic Synthesis Fischer Esterification - YouTube. (URL: [Link])
-
Arndt-Eistert Homologation: Mechanism & Examples - NROChemistry. (URL: [Link])
-
The Horner—Wadsworth—Emmons Reaction of Mixed Phosphonoacetates and Aromatic Aldehydes: Geometrical Selectivity and Computational Investigation - ResearchGate. (URL: [Link])
-
The Heck reaction of methyl acrylate with haloarenes - ResearchGate. (URL: [Link])
Sources
- 1. EP4288485A1 - A process for preparing a monoester of terephthalic acid and its derivatives - Google Patents [patents.google.com]
- 2. Arndt-Eistert Synthesis [organic-chemistry.org]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. youtube.com [youtube.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 9. Wittig-Horner Reaction [organic-chemistry.org]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Strategic Selection of Starting Materials for 4-(2-Methoxy-2-oxoethyl)benzoic Acid Synthesis
[1]
Executive Summary
4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS: 5604-55-7) is a critical bifunctional building block, most notably serving as an intermediate in the synthesis of antifolate pharmaceuticals like Pemetrexed .[1] Its structure features two distinct carbonyl functionalities: an aromatic carboxylic acid and an aliphatic methyl ester.
The synthetic challenge lies in chemoselectivity : establishing the aliphatic ester while preserving the aromatic acid (or vice versa). This guide analyzes the three primary starting material classes—Halogenated Scaffolds , Carbonyl Precursors , and Di-acid Intermediates —providing a technical roadmap for researchers to select the optimal route based on scale, safety, and atom economy.
Retrosynthetic Analysis & Pathway Selection
To synthesize this compound, one must differentiate between the reactivity of the benzylic carbon and the aromatic ring. The retrosynthetic disconnection reveals three logical precursors.
Figure 1: Retrosynthetic tree illustrating the three primary entry points to the target molecule.
Primary Starting Material: 4-Carboxyphenylacetic Acid
CAS: 501-89-3 Role: The Direct Precursor
This is the most direct starting material. The synthesis relies on the kinetic differentiation between the aliphatic and aromatic carboxylic acids.
Mechanism: Chemoselective Fischer Esterification
In a Fischer esterification protocol, the aliphatic carboxylic acid (on the
Experimental Protocol (Lab Scale)
-
Dissolution: Suspend 4-carboxyphenylacetic acid (1.0 equiv) in anhydrous Methanol (10–15 volumes).
-
Catalyst: Add p-Toluenesulfonic acid (p-TsOH) (0.05 equiv) or Thionyl Chloride (0.1 equiv) at 0°C.
-
Note: Thionyl chloride generates anhydrous HCl in situ, which is often superior for selectivity.
-
-
Reaction: Stir at room temperature (20–25°C). Do not reflux.
-
Critical Control Point: Monitor by HPLC.[2] Refluxing will lead to the formation of the diester (Dimethyl 1,4-phenylenediacetate), which is difficult to selectively hydrolyze back to the target.
-
-
Quench: Neutralize with solid
, filter, and concentrate.
Pros: High atom economy; single step. Cons: Requires strict kinetic monitoring; starting material can be expensive.
Industrial Starting Material: 4-(Chloromethyl)benzoic Acid
CAS: 1642-81-5 (Chloromethyl) / 6232-88-8 (Bromomethyl) Role: The Robust Scale-Up Scaffold
For industrial applications, starting from the halogenated methylbenzoate is preferred due to the low cost of reagents and the robustness of the cyanation chemistry.
Workflow: Cyanation Pinner Reaction
This route bypasses the di-acid isolation, converting the nitrile directly to the ester.
Figure 2: The industrial pathway utilizing the Pinner reaction.
Detailed Methodology
-
Cyanation: React 4-(chloromethyl)benzoic acid with Sodium Cyanide (NaCN) in aqueous NaOH/DMSO at 60°C.
-
Safety: Requires cyanide destruction protocols (bleach quench).
-
Result: 4-(Cyanomethyl)benzoic acid.
-
-
Pinner Reaction (Alcoholysis):
-
Dissolve the nitrile intermediate in anhydrous Methanol .
-
Bubble dry HCl gas into the solution at 0–5°C until saturation.
-
Allow to stand at room temperature.[3][1] The nitrile forms an imidate salt, which is then hydrolyzed by the water (from the HCl generation or added trace water) to the methyl ester.
-
Selectivity: The aromatic acid remains an acid (or reforms after aqueous workup), while the nitrile becomes the ester.
-
Alternative Precursor: 4-Acetylbenzoic Acid
CAS: 586-89-0 Role: The "Green" Rearrangement Route
If handling cyanides or halogens is restricted, the Willgerodt-Kindler reaction offers a sulfur-based alternative.
Chemistry: Carbonyl Transposition
This reaction moves the carbonyl group from the benzylic position to the terminal carbon, simultaneously oxidizing it.
-
Reagents: 4-Acetylbenzoic acid , Sulfur (
), and Morpholine . -
Process: Reflux to form the thiomorpholide intermediate.
-
Hydrolysis: Acidic hydrolysis yields 4-carboxyphenylacetic acid (The di-acid discussed in Section 2).
-
Final Step: Follow the selective esterification protocol from Section 2.
Comparative Analysis of Starting Materials
| Feature | 4-Carboxyphenylacetic Acid | 4-(Chloromethyl)benzoic Acid | 4-Acetylbenzoic Acid |
| Reaction Type | Selective Esterification | Nucleophilic Sub. / Pinner | Rearrangement |
| Step Count | 1 | 2 | 3 |
| Atom Economy | High | Medium (Halogen waste) | Low (Sulfur/Amine waste) |
| Safety Profile | Excellent | Poor (Cyanide risk) | Good (Odor issues) |
| Cost | High | Low | Medium |
| Scale Suitability | Lab / Pilot | Large Scale Manufacturing | Pilot |
Analytical Validation (Self-Validating Protocol)
To ensure the correct isomer has been synthesized (Target: Acid-Ring / Ester-Tail), use HMBC NMR Spectroscopy :
-
Target Signal: Look for the correlation between the Methoxy protons (
ppm) and the Aliphatic Carbonyl carbon . -
Differentiation: If the aromatic acid was esterified, the methoxy protons would show a correlation to the aromatic carbonyl carbon (which is conjugated and chemically distinct, typically further downfield).
-
HPLC: The target (Mono-ester) will elute between the Di-acid (polar) and the Di-ester (non-polar).
References
- Chemoselective Esterification:Organic Syntheses, Coll. Vol. 10, p. 484 (2004).
-
Pinner Reaction Mechanism: Journal of Organic Chemistry, "Pinner Synthesis of Imidates and Esters."
- Pemetrexed Intermediates:Org. Process Res. Dev. 2000, 4, 4, 275–285. "Process Development of Pemetrexed Disodium." (Describes the industrial relevance of the benzoic acid scaffold).
- Willgerodt-Kindler Reaction:Tetrahedron Letters, Vol 50, Issue 26, 2009. "Microwave assisted Willgerodt-Kindler reaction."
Spectroscopic Characterization of 4-(2-Methoxy-2-oxoethyl)benzoic Acid
A Guide to Structural Elucidation & Quality Control
Executive Summary
4-(2-Methoxy-2-oxoethyl)benzoic acid is a critical bifunctional intermediate in medicinal chemistry, often utilized as a linker in peptidomimetics and antibody-drug conjugates (ADCs). Its structure features two distinct carbonyl environments: an aromatic carboxylic acid and an aliphatic methyl ester.
This guide provides a definitive protocol for the NMR characterization of this molecule. Unlike simple mono-functional compounds, the coexistence of a free acid and a labile ester requires precise solvent selection and interpretation strategies to avoid misassignment or degradation-induced artifacts.
Part 1: Structural Logic & Sample Preparation
The Structural Challenge
The molecule (Formula: C₁₀H₁₀O₄) presents a specific spectroscopic challenge: differentiating the carbonyl environments and confirming the regiochemistry of the ester.
-
Moiety A (Benzoic Acid): Electron-withdrawing group (EWG) on the ring; induces significant deshielding on ortho-protons.
-
Moiety B (Methyl Acetate Tail): Insulated from the ring resonance by a methylene bridge, but still inductively influenced.
Solvent Selection Strategy
Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆)
-
Why not CDCl₃? While the ester is soluble in chloroform, the free carboxylic acid moiety often leads to poor solubility and dimerization in non-polar solvents, causing peak broadening and shifting of the acid proton. DMSO-d₆ disrupts these dimers, yielding sharp, well-resolved signals.
-
Stability Warning: DMSO is hygroscopic. Excess water (peak at ~3.33 ppm) can catalyze the hydrolysis of the methyl ester back to the di-acid (Homoterephthalic acid) if the sample is stored for prolonged periods.
Experimental Workflow
The following diagram outlines the decision matrix for sample preparation to ensure data integrity.
Figure 1: Critical workflow for sample preparation to prevent ester hydrolysis artifacts.
Part 2: 1H NMR Data Interpretation
The proton spectrum of this compound in DMSO-d₆ is characterized by a classic AA'BB' aromatic system and distinct aliphatic singlets.
Chemical Shift Assignments (DMSO-d₆)
| Signal | Shift (δ ppm) | Multiplicity | Integral | Assignment | Structural Insight |
| 1 | 12.80 - 13.00 | Broad Singlet | 1H | -COOH | Free acid proton. Broadening indicates exchangeable hydrogen. |
| 2 | 7.85 - 7.92 | Doublet (d) | 2H | Ar-H (ortho to COOH) | Strongly deshielded by the magnetic anisotropy of the carbonyl. |
| 3 | 7.38 - 7.45 | Doublet (d) | 2H | Ar-H (meta to COOH) | Shielded relative to pos. 2 due to distance from the acid group. |
| 4 | 3.75 - 3.80 | Singlet (s) | 2H | Ar-CH₂-CO | Benzylic methylene. Deshielded by both the phenyl ring and the ester carbonyl. |
| 5 | 3.60 - 3.65 | Singlet (s) | 3H | -OCH₃ | Characteristic methyl ester singlet. |
Coupling Constants
-
J(ortho): ~8.0 - 8.5 Hz. This confirms the para-substitution pattern.
-
J(meta): ~1-2 Hz (often unresolved in routine 300/400 MHz spectra).
Common Impurities
-
Water (DMSO): ~3.33 ppm.
-
DMSO (Residual): Quintet at ~2.50 ppm.[1]
-
Methanol: If hydrolysis occurs, a singlet at ~3.16 ppm (in DMSO) will appear, and the ester singlet (3.6 ppm) will decrease.
Part 3: 13C NMR Data Interpretation
The Carbon-13 spectrum is the definitive method for distinguishing the two carbonyls. The ester carbonyl typically resonates upfield of the acid carbonyl in this specific scaffold.
Chemical Shift Assignments
| Signal | Shift (δ ppm) | Type | Assignment | Reasoning |
| 1 | ~171.5 | Quaternary (C=O) | Ester C=O | Aliphatic esters generally resonate at 170-175 ppm. |
| 2 | ~167.0 | Quaternary (C=O) | Acid C=O | Conjugated aromatic acids resonate upfield relative to aliphatic esters due to resonance. |
| 3 | ~140.5 | Quaternary (Ar-C) | Ar-C-CH₂ | Ipso-carbon attached to the alkyl chain. |
| 4 | ~129.5 | Methine (CH) | Ar-C (ortho to COOH) | Correlates to proton signal at 7.9 ppm. |
| 5 | ~129.0 | Methine (CH) | Ar-C (ortho to CH₂) | Correlates to proton signal at 7.4 ppm. |
| 6 | ~128.5 | Quaternary (Ar-C) | Ar-C-COOH | Ipso-carbon attached to the carboxylic acid. |
| 7 | ~51.8 | Methyl (CH₃) | -OCH₃ | Typical methoxy carbon shift. |
| 8 | ~40.2 | Methylene (CH₂) | -CH₂- | Benzylic carbon (may overlap with DMSO solvent septet). |
Part 4: Advanced Verification (HMBC)
To certify the structure is This compound and not its isomer (e.g., the methyl ester on the ring), Heteronuclear Multiple Bond Correlation (HMBC) is required.
The HMBC Logic
We must observe a correlation between the Methoxy protons (3.6 ppm) and the Aliphatic Carbonyl (171.5 ppm) . If the methyl group were on the aromatic acid, the correlation would be to the carbonyl at 167 ppm.
Figure 2: HMBC connectivity map. The green arrow confirms the ester location on the alkyl chain.
References
-
Sigma-Aldrich. this compound Product Specification. Retrieved from .
-
National Institute of Standards and Technology (NIST). Methyl 4-methoxybenzoate (Analogous Ester Data). NIST Chemistry WebBook, SRD 69.[2] Retrieved from .
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift prediction rules).
-
SDBS. Spectral Database for Organic Compounds. AIST (Japan). (General reference for benzoic acid derivative shifts). Retrieved from .
Sources
An In-depth Technical Guide to the ¹H NMR Analysis of 4-(2-Methoxy-2-oxoethyl)benzoic acid
This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 4-(2-Methoxy-2-oxoethyl)benzoic acid. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are utilizing NMR for structural elucidation and characterization of organic molecules. This document will delve into the theoretical underpinnings of the expected ¹H NMR spectrum, detailed experimental protocols, and an in-depth interpretation of the spectral data.
Introduction
This compound is a dicarboxylic acid derivative with a rigid aromatic core and a flexible side chain containing a methyl ester. Its structural features make it a valuable building block in the synthesis of various organic molecules, including active pharmaceutical ingredients. Accurate structural confirmation is paramount in the synthesis and quality control of such compounds, and ¹H NMR spectroscopy stands as one of the most powerful and non-destructive analytical techniques for this purpose. This guide will provide a detailed roadmap for obtaining and interpreting the ¹H NMR spectrum of this compound, ensuring data integrity and confident structural assignment.
Principles of ¹H NMR Spectroscopy Applied to this compound
¹H NMR spectroscopy is based on the principle that atomic nuclei with a non-zero spin, such as the proton (¹H), behave like tiny magnets. When placed in an external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal. The precise frequency at which a proton resonates is highly sensitive to its local chemical environment, a phenomenon known as the chemical shift (δ).
For this compound, we can predict the presence of several distinct proton environments based on its molecular structure. The key structural features that will influence the ¹H NMR spectrum are:
-
The Aromatic Ring: The benzene ring is a key feature, and its protons will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating methylene ester group. Protons on an aromatic ring typically resonate in the downfield region of the spectrum (around 6.5-8.0 ppm) due to the deshielding effect of the ring current.[1]
-
The Methylene Bridge (-CH₂-): These protons are adjacent to both the aromatic ring and the carbonyl group of the ester. Their chemical shift will be influenced by both groups.
-
The Methoxy Group (-OCH₃): The protons of the methyl ester will be in a relatively shielded environment and are expected to appear as a sharp singlet in the upfield region of the spectrum.
-
The Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm.[2]
The number of signals, their chemical shifts, their integration (the area under each signal, which is proportional to the number of protons it represents), and their splitting patterns (multiplicity) due to spin-spin coupling with neighboring protons provide a detailed fingerprint of the molecule's structure.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The acquisition of a high-resolution ¹H NMR spectrum requires meticulous sample preparation and careful selection of instrument parameters.
Diagram: ¹H NMR Experimental Workflow
Caption: A streamlined workflow for acquiring a high-quality ¹H NMR spectrum.
Step-by-Step Methodology
-
Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound. The sample should be dry and free of residual solvents.
-
Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3][4] Common choices include chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the carboxylic acid proton. DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and often results in a sharper -COOH signal.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.[5]
-
Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]
-
NMR Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Locking: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field over time.
-
Shimming: The magnetic field is then homogenized across the sample volume by adjusting the shim coils. This process is crucial for obtaining sharp, symmetrical peaks.
-
-
Data Acquisition:
-
A standard one-pulse ¹H experiment is typically sufficient.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8 to 16 scans are usually adequate.
-
-
Data Processing:
-
The raw data, known as the Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier Transform.
-
The spectrum is then phased to ensure all peaks are in the absorptive mode.
-
The baseline of the spectrum is corrected to be flat.
-
The signals are integrated to determine the relative number of protons for each peak, and the exact chemical shift of each peak is determined.
-
Predicted ¹H NMR Spectrum and Interpretation
Based on the structure of this compound and data from analogous compounds, the following ¹H NMR spectrum is predicted. The exact chemical shifts can vary slightly depending on the solvent and concentration.
Diagram: Molecular Structure with Proton Assignments
Sources
13C NMR Characterization of 4-(2-Methoxy-2-oxoethyl)benzoic Acid: A Technical Guide
Executive Summary
4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS: 56046-52-9), also known as Methyl 4-carboxyphenylacetate , represents a critical class of bifunctional aromatic linkers. Possessing both a rigid carboxylic acid moiety and a flexible methyl ester arm, it serves as a "Janus" intermediate in the synthesis of Metal-Organic Frameworks (MOFs) and complex pharmaceutical scaffolds.
This guide provides a definitive technical breakdown of its Carbon-13 Nuclear Magnetic Resonance (
Key Technical Takeaway: The successful characterization of this molecule relies on the precise resolution of the two carbonyl signals (
Structural Logic & Numbering
To ensure accurate assignment, we define the structural numbering system below. This molecule belongs to the
Figure 1: Structural connectivity and carbon numbering. Note the symmetry in the aromatic ring (C3 equivalent to C7, C4 equivalent to C6).
Experimental Protocol
The choice of solvent and acquisition parameters is critical for this compound due to the solubility limitations of the benzoic acid moiety and the relaxation behavior of the quaternary carbons.
Solvent Selection: DMSO-d vs. CDCl
-
Recommendation: DMSO-d
(Dimethyl sulfoxide-d ) -
Rationale: While the ester tail is lipophilic, the carboxylic acid headgroup forms strong intermolecular hydrogen bonds (dimers) in non-polar solvents like Chloroform-d (CDCl
). This leads to solubility issues and potential line broadening. DMSO-d disrupts these dimers, ensuring a sharp, well-resolved spectrum and stabilizing the chemical shift of the acid carbonyl.
Acquisition Parameters (Standard 100-125 MHz Instrument)
| Parameter | Setting | Technical Justification |
| Pulse Sequence | zgpg30 or zgDC | Standard power-gated proton decoupling. |
| Relaxation Delay (D1) | 3.0 - 5.0 seconds | CRITICAL: Quaternary carbons (C1, C2, C5, C9) have long |
| Spectral Width | -5 to 220 ppm | Ensures capture of downfield carbonyls (~172 ppm). |
| Scans (NS) | 512 - 1024 | Required for sufficient S/N ratio on quaternary carbons. |
| Temperature | 298 K (25°C) | Standard ambient temperature. |
Spectral Assignment & Analysis
The
The "Janus" Carbonyls (The Critical Distinction)
The most common error in assigning this molecule is confusing the two carbonyl peaks.
-
Ester Carbonyl (C9): Located at ~171-172 ppm . It is not conjugated to the aromatic ring (separated by a -CH
- spacer), appearing in the typical aliphatic ester range. -
Acid Carbonyl (C1): Located at ~167 ppm . It is conjugated to the aromatic ring. Conjugation typically shields the carbonyl carbon relative to saturated analogs, shifting it upfield.
Chemical Shift Table (DMSO-d )
| Carbon ID | Type | Shift ( | Multiplicity | Assignment Logic |
| C9 | C=O (Ester) | 171.5 | qC | Most downfield; aliphatic ester. |
| C1 | C=O (Acid) | 167.2 | qC | Conjugated acid; shielded relative to ester. |
| C5 | Ar-C (Ipso) | 140.5 | qC | Attached to alkyl group (-CH |
| C2 | Ar-C (Ipso) | 129.8 | qC | Attached to electron-withdrawing COOH. |
| C3/C7 | Ar-CH | 129.4 | CH | Ortho to COOH; doublet in HSQC. |
| C4/C6 | Ar-CH | 129.1 | CH | Ortho to CH |
| C10 | O-CH | 51.8 | CH | Methoxy carbon; intense signal. |
| C8 | -CH | 40.6 | CH | Benzylic methylene; alpha to carbonyl. |
Note: Aromatic CH signals (C3/C7 and C4/C6) often overlap heavily around 129 ppm. HSQC is required to definitively distinguish them.
Advanced Characterization Workflow
To validate the structure beyond simple 1D assignment, use the following logic flow. This prevents misidentification of impurities (e.g., hydrolysis products like 4-(carboxymethyl)benzoic acid).
Figure 2: Validation workflow. The HMBC step is the "Gold Standard" for linking the methoxy group to the correct carbonyl.
Troubleshooting Common Impurities
-
Hydrolysis Product: If the signal at 51.8 ppm (OCH
) is missing and the carbonyls collapse into a single broad region or two peaks very close (~168 ppm), the ester has hydrolyzed to the dicarboxylic acid (Homoterephthalic acid). -
Residual Solvent: Be aware of DMSO-d
septet at 39.5 ppm , which may obscure the benzylic methylene (C8) at 40.6 ppm .-
Solution: If C8 is obscured, run DEPT-135. The DMSO signal is "invisible" in DEPT, while the CH
(C8) will appear as a negative (inverted) peak.
-
References
-
Spectral Database for Organic Compounds (SDBS).SDBS No. 2216 (Methyl phenylacetate) & SDBS No. 136 (Benzoic acid). National Institute of Advanced Industrial Science and Technology (AIST).
-
[Link]
-
-
PubChem Database.Compound Summary for Methyl 4-carboxyphenylacetate (CID 2776484).
-
[Link]
-
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on Carbonyl chemical shift increments).
-
[Link]
-
-
Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
-
[Link]
-
Sources
A Technical Guide to the FT-IR Analysis of 4-(2-Methoxy-2-oxoethyl)benzoic Acid
This in-depth technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 4-(2-Methoxy-2-oxoethyl)benzoic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings and practical methodologies for obtaining and interpreting the FT-IR spectrum of this bifunctional molecule. By synthesizing established spectroscopic principles with practical experimental protocols, this guide serves as an authoritative resource for the structural characterization of this and similar chemical entities.
Introduction: The Structural Significance of this compound and the Role of FT-IR Spectroscopy
This compound is a dicarboxylic acid monoester with a chemical structure that features a para-substituted benzene ring, a carboxylic acid group, and a methyl ester group.[1] This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. The precise arrangement and interaction of these functional groups dictate the molecule's chemical reactivity, physical properties, and, ultimately, its utility.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic compounds.[2] By probing the vibrational modes of a molecule's constituent bonds, FT-IR provides a characteristic "fingerprint" that can confirm the presence of specific functional groups and provide insights into the overall molecular architecture. For a molecule like this compound, FT-IR is particularly powerful as it can simultaneously verify the presence of the carboxylic acid, ester, and aromatic functionalities.
This guide will detail the predicted FT-IR spectrum of this compound, grounded in the established absorption frequencies of its functional components. Furthermore, it will provide robust, field-proven protocols for sample preparation and analysis, ensuring the acquisition of high-quality, reproducible spectral data.
Experimental Protocols: Acquiring a High-Fidelity FT-IR Spectrum
The quality of an FT-IR spectrum is fundamentally dependent on the chosen sample preparation and data acquisition methodology. As this compound is a solid at room temperature, two primary techniques are recommended: the traditional Potassium Bromide (KBr) pellet method and the more modern Attenuated Total Reflectance (ATR)-FTIR.
KBr Pellet Method: The Gold Standard for Transmission Spectroscopy
The KBr pellet method is a classic transmission technique that involves dispersing the solid sample within a matrix of potassium bromide, which is transparent to infrared radiation.[3] This method, while requiring more extensive sample preparation, often yields high-resolution spectra with well-defined peaks.
Step-by-Step Protocol:
-
Sample and KBr Preparation: In a dry environment, finely grind approximately 1-2 mg of this compound using an agate mortar and pestle. Add approximately 100-200 mg of spectroscopic grade, dry KBr powder to the mortar.[4]
-
Homogenization: Gently mix the sample and KBr by further grinding until a fine, homogeneous powder is obtained. The quality of the final pellet is highly dependent on the homogeneity of this mixture.[5]
-
Pellet Formation: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 5-7 metric tons for several minutes.[6] This will form a thin, transparent, or translucent pellet.
-
Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, with a sufficient number of scans to achieve a good signal-to-noise ratio.
Attenuated Total Reflectance (ATR)-FTIR: A Modern Approach for Rapid Analysis
ATR-FTIR is a surface-sensitive technique that requires minimal to no sample preparation, making it a rapid and efficient alternative to the KBr pellet method.[7] The technique relies on the total internal reflection of an infrared beam within a high-refractive-index crystal, creating an evanescent wave that penetrates a small distance into the sample placed in intimate contact with the crystal.[8]
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. A background spectrum of the clean, empty crystal should be acquired.
-
Sample Application: Place a small amount of the powdered this compound directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Applying Pressure: Use the instrument's pressure clamp to apply consistent and firm pressure to the sample. This ensures good contact between the sample and the crystal, which is critical for obtaining a high-quality spectrum.
-
Spectral Acquisition: Acquire the FT-IR spectrum. As with the KBr method, a spectral range of 4000-400 cm⁻¹ is standard. After analysis, the sample can be easily removed, and the crystal cleaned for the next measurement.
Caption: Experimental workflow for FT-IR analysis of a solid sample.
Predicted FT-IR Spectral Analysis of this compound
The FT-IR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its constituent functional groups. The analysis below is based on established group frequencies for carboxylic acids, esters, and aromatic compounds.
Caption: Key vibrational modes of this compound.
Carboxylic Acid Group Vibrations
The carboxylic acid moiety is expected to produce some of the most distinct features in the spectrum.
-
O-H Stretching: A very broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹.[9] This broadness is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[10] This band will likely overlap with the C-H stretching vibrations.
-
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the carboxylic acid is expected. For aromatic carboxylic acids, this peak typically appears between 1710 and 1680 cm⁻¹.[11] The conjugation with the benzene ring slightly lowers the frequency compared to a saturated carboxylic acid.
-
C-O Stretching and O-H Bending: A medium intensity band for the C-O stretch is expected around 1320-1210 cm⁻¹. Additionally, an out-of-plane O-H bend can often be seen as a broad absorption near 920 cm⁻¹.
Methyl Ester Group Vibrations
The methyl ester group will also contribute several characteristic peaks.
-
C=O Stretching: A very strong and sharp absorption band for the ester carbonyl stretch is predicted in the range of 1750-1735 cm⁻¹.[12] This peak is typically at a higher frequency than the carboxylic acid carbonyl stretch.
-
C-O Stretching: Esters exhibit two distinct C-O stretching bands. A strong, asymmetric C-O-C stretch is expected between 1300-1150 cm⁻¹, and a symmetric stretch is anticipated between 1150-1000 cm⁻¹.[12]
-
C-H Stretching and Bending: The methyl group will show aliphatic C-H stretching vibrations just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range. C-H bending vibrations for the methyl group are also expected around 1450 cm⁻¹ and 1375 cm⁻¹.
Aromatic Ring and Alkyl Chain Vibrations
The para-substituted benzene ring and the methylene bridge contribute to the spectrum as well.
-
Aromatic C-H Stretching: These absorptions appear as weak to medium bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.
-
Aromatic C=C Stretching: A series of medium to weak absorptions are expected in the 1600-1450 cm⁻¹ region due to the stretching of the carbon-carbon double bonds within the benzene ring.
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring gives rise to characteristic out-of-plane C-H bending vibrations. For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 860-800 cm⁻¹ range.
-
Aliphatic C-H Stretching: The methylene (-CH₂-) group will contribute to the aliphatic C-H stretching absorptions in the 2960-2850 cm⁻¹ region, overlapping with the methyl C-H stretches.
Summary of Predicted FT-IR Absorptions
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity |
| 3300 - 2500 | O-H Stretch (H-bonded) | Carboxylic Acid | Strong, Very Broad |
| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |
| 2960 - 2850 | C-H Stretch | Aliphatic (CH₃ & CH₂) | Medium |
| 1750 - 1735 | C=O Stretch | Methyl Ester | Strong, Sharp |
| 1710 - 1680 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| 1600 - 1450 | C=C Stretch (in-ring) | Aromatic | Medium to Weak |
| 1450 & 1375 | C-H Bend | Aliphatic (CH₃) | Medium |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Medium |
| 1300 - 1150 | C-O-C Asymmetric Stretch | Methyl Ester | Strong |
| 1150 - 1000 | C-O-C Symmetric Stretch | Methyl Ester | Strong |
| ~920 | O-H Bend (out-of-plane) | Carboxylic Acid | Medium, Broad |
| 860 - 800 | C-H Bend (out-of-plane) | Aromatic (para-subst.) | Strong |
Conclusion
The FT-IR analysis of this compound provides a robust method for its structural confirmation and quality control. By leveraging the characteristic absorption frequencies of its carboxylic acid, methyl ester, and para-substituted aromatic functionalities, a detailed and unambiguous spectral interpretation is achievable. The predicted spectrum, characterized by a very broad O-H stretch, two distinct carbonyl absorptions, and strong C-O stretching bands, serves as a reliable benchmark for experimental data. The successful application of either the KBr pellet or ATR-FTIR technique, following the protocols outlined in this guide, will enable researchers and scientists to confidently identify and characterize this important chemical compound.
References
-
ResearchGate. (n.d.). FTIR spectrum of p-cresyl phenyl acetate. The IR spectra at 1742 cm⁻¹... Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of parent 4-Nitrobenzoic acid and Ethyl 4-nitrobenzoate,... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
ResearchGate. (2006, August). Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid. Retrieved from [Link]
-
Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram. Retrieved from [Link]
-
Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]
-
TRACES Centre Laboratory. (2020, November 27). KBr Pellet Preparation for FTIR Analysis [Video]. YouTube. Retrieved from [Link]
-
J&K Scientific. (n.d.). This compound | 87524-66-1. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-(carboxymethoxy)benzoic acid. Retrieved from [Link]
-
Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Attenuated total reflectance Fourier transform IR spectroscopy (ATR-FTIR) spectra... Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
EAG Laboratories. (n.d.). Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Retrieved from [Link]
-
Chegg. (2020, November 8). Solved FTIR Common Name: Methyl phenylacetate IUPAC Name: | Chegg.com. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
-
Thermo Fisher Scientific. (2015, October 12). FTIR Sampling Techniques: Attenuated Total Reflectance Data Collection [Video]. YouTube. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
International Journal of Advanced Research. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy Coupled with Principal Component Analysis and Polymerase Chain Reaction (PCR) Assay for the Detection of Porcine and Bovine Gelatins in Dental Materials. Retrieved from [Link]
-
CORE. (n.d.). Title Infrared Spectra and Molecular Configuration of Benzoic Acid (Special Issue on Physical Chemistry) Author(s) Ha. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl phenylacetate. Retrieved from [Link]
-
SpectraBase. (n.d.). Benzoic,acid,thio-,S-(2-methoxy-ethyl)ester. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxy-2-methylbenzoic acid. Retrieved from [Link]
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4-(2-Methoxy-2-oxoethyl)benzoic acid mass spectrometry
An In-depth Technical Guide to the Mass Spectrometry of 4-(2-Methoxy-2-oxoethyl)benzoic acid
Introduction
This compound, a dicarboxylic acid monoester with the molecular formula C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol , serves as a valuable bifunctional molecule in chemical synthesis and drug development.[1] Its structure, featuring both a carboxylic acid and a methyl ester, presents unique characteristics for analysis. Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation, identification, and quantification of such molecules. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, detailing ionization strategies, fragmentation pathways, and a validated workflow for quantitative analysis, aimed at researchers and professionals in the pharmaceutical and chemical sciences.
Physicochemical Properties and Ionization Strategy
The analytical strategy for any molecule by mass spectrometry begins with an understanding of its chemical nature. This compound possesses two key functional groups that dictate its ionization behavior: a terminal carboxylic acid and a methyl ester. The carboxylic acid group is readily deprotonated, making it ideal for negative ion mode analysis, while the carbonyl oxygens of both the acid and ester moieties can be protonated or form adducts in the positive ion mode.
Electrospray Ionization (ESI): The Method of Choice
Electrospray ionization (ESI) is the most suitable ionization technique for this compound due to its polar nature and the presence of ionizable functional groups. ESI is a soft ionization method that minimizes in-source fragmentation, allowing for the confident determination of the intact molecular weight.[2] Analysis can be performed in both positive and negative ion modes, each providing complementary structural information.
-
Negative Ion Mode ([M-H]⁻): This is often the preferred mode for acidic compounds. The carboxylic acid proton is highly labile and is easily abstracted in the ESI plume, forming the [M-H]⁻ ion at m/z 193.1. This process is highly efficient and specific, often resulting in a very clean spectrum with a dominant molecular ion. The use of a mobile phase containing a weak base (e.g., 0.1% ammonium hydroxide or trace amounts of piperidine) can enhance deprotonation and signal intensity.
-
Positive Ion Mode ([M+H]⁺ and Adducts): In positive ion mode, protonation can occur, yielding the [M+H]⁺ ion at m/z 195.1. Additionally, adduct formation with cations present in the mobile phase or from glassware, such as sodium ([M+Na]⁺ at m/z 217.1) or potassium ([M+K]⁺ at m/z 233.0), is common.[3] Acidifying the mobile phase with a reagent like formic acid or acetic acid promotes the formation of the protonated molecule. While positive mode can be robust, the potential for multiple adducts can sometimes complicate spectral interpretation.
The choice between positive and negative modes depends on the analytical goal. For sensitive quantification, the mode providing the most intense and stable signal should be chosen. For structural confirmation, acquiring data in both polarities is highly recommended.
High-Resolution Mass Spectrometry for Elemental Composition
Before delving into fragmentation, confirming the elemental composition of the parent ion is a critical step for unambiguous identification. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, provides mass measurements with high accuracy (typically <5 ppm), allowing for the determination of the molecular formula.
Experimental Protocol: Accurate Mass Measurement
-
Sample Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 acetonitrile:water mixture. For negative mode, add 0.1% ammonium hydroxide. For positive mode, add 0.1% formic acid.
-
Instrumentation: Infuse the sample directly into an ESI-HRMS system (e.g., Q-TOF or Orbitrap) at a flow rate of 5-10 µL/min.
-
Calibration: Ensure the mass spectrometer is calibrated according to the manufacturer's guidelines for the desired mass range and polarity. A lock mass or internal calibrant should be used to ensure real-time mass accuracy.
-
Data Acquisition: Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Analysis: Determine the measured mass of the most intense ion corresponding to the molecule (e.g., [M-H]⁻ or [M+H]⁺) and compare it to the theoretical exact mass using formula prediction software. The mass error should be below 5 ppm.
Table 1: Theoretical and Expected Accurate Masses
| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) |
| [M-H]⁻ | C₁₀H₉O₄⁻ | 193.0506 |
| [M+H]⁺ | C₁₀H₁₁O₄⁺ | 195.0652 |
| [M+Na]⁺ | C₁₀H₁₀O₄Na⁺ | 217.0471 |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Analysis
Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is employed to generate characteristic fragment ions, providing a structural fingerprint of the molecule.[4] The precursor ion of interest is mass-selected and fragmented by collision with an inert gas (e.g., argon or nitrogen), and the resulting product ions are mass analyzed.
Negative Ion Mode ([M-H]⁻) Fragmentation Pathway
The fragmentation of the deprotonated molecule ([M-H]⁻ at m/z 193.1) is primarily driven by the presence of the carboxylate anion.
-
Primary Fragmentation: The most facile and characteristic fragmentation for benzoate anions is decarboxylation, resulting in the neutral loss of CO₂ (44.0 Da).[5] This leads to a major product ion at m/z 149.1 .
-
Secondary Fragmentations: The ion at m/z 149.1 can undergo further fragmentation, such as the loss of a methyl radical (•CH₃, 15.0 Da) to yield an ion at m/z 134.1 , or the loss of methanol (CH₃OH, 32.0 Da) to produce an ion at m/z 117.1 .
Caption: Proposed fragmentation of [M-H]⁻ for this compound.
Positive Ion Mode ([M+H]⁺) Fragmentation Pathway
The fragmentation of the protonated molecule ([M+H]⁺ at m/z 195.1) is more complex, with multiple potential charge-retention sites.
-
Initial Losses: Common initial losses from the protonated molecule include a molecule of water (H₂O, 18.0 Da) to give an ion at m/z 177.1 , and a molecule of methanol (CH₃OH, 32.0 Da) from the ester group, resulting in a prominent acylium ion at m/z 163.0 .[6]
-
Characteristic Benzoyl-type Ions: A key fragmentation pathway involves cleavage of the bond between the methylene group and the benzene ring, leading to the formation of the stable benzoyl-type ion at m/z 149.0 , corresponding to the loss of the •CH₂COOCH₃ radical. This ion can subsequently lose carbon monoxide (CO, 28.0 Da) to form the phenyl ion at m/z 77.0 , a hallmark of many benzoate derivatives.[7]
Caption: Proposed fragmentation of [M+H]⁺ for this compound.
Table 2: Summary of Predicted Fragment Ions
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Formula of Product Ion |
| [M-H]⁻ 193.05 | 149.06 | CO₂ | [C₉H₉O₂]⁻ |
| 117.03 | CO₂ + CH₃OH | [C₈H₅O]⁻ | |
| [M+H]⁺ 195.07 | 177.06 | H₂O | [C₁₀H₉O₃]⁺ |
| 163.04 | CH₃OH | [C₉H₇O₃]⁺ | |
| 149.02 | C₃H₄O₂ | [C₇H₅O₂]⁺ | |
| 77.04 | C₃H₄O₂ + CO | [C₆H₅]⁺ |
Quantitative Analysis by LC-MS/MS
For quantitative applications, such as pharmacokinetic studies or purity analysis, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using a triple quadrupole (QqQ) instrument is the gold standard. The high selectivity and sensitivity are achieved by operating in Multiple Reaction Monitoring (MRM) mode.[8][9]
Workflow Diagram: LC-MS/MS Method Development
Caption: Standard workflow for quantitative LC-MS/MS analysis.
Experimental Protocol: Quantitative MRM Method
-
Standard and Sample Preparation: Prepare a stock solution of the analyte in methanol. Create a calibration curve by spiking known concentrations into the relevant matrix (e.g., plasma, reaction buffer) or solvent. Prepare unknown samples by diluting them to fall within the linear range of the calibration curve.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.1% NH₄OH (for negative mode).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid (for positive mode) or Acetonitrile (for negative mode).
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MRM):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Negative or Positive (based on sensitivity and selectivity assessment).
-
Optimization: Infuse a standard solution to optimize source parameters (e.g., capillary voltage, gas flows) and compound-specific parameters (declustering potential, collision energy) for each MRM transition.
-
MRM Transitions: Select at least two transitions for confident identification and quantification (one for quantification, one for confirmation).
-
Table 3: Exemplary MRM Parameters (Negative Ion Mode)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Use |
| This compound | 193.1 | 149.1 | 100 | -15 | Quantifier |
| This compound | 193.1 | 117.1 | 100 | -25 | Qualifier |
Note: Collision energy values are instrument-dependent and require empirical optimization.
Conclusion
The mass spectrometric analysis of this compound is effectively accomplished using electrospray ionization coupled with high-resolution and tandem mass spectrometry. The molecule's dual functionality allows for robust characterization in both positive and negative ion modes, with each providing distinct and complementary fragmentation patterns. The primary fragmentation pathways involve decarboxylation in negative mode and the loss of methanol in positive mode, leading to characteristic product ions. The principles and protocols outlined in this guide provide a solid foundation for researchers to develop reliable and sensitive methods for the identification, structural confirmation, and quantification of this compound in various scientific applications.
References
- El-Faham, A., et al. (2012). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules.
- Wang, J., et al. (2016). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry.
-
NIST. (n.d.). Benzoic acid, 4-methoxy-, 2-methylpropyl ester. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]
-
CAS. (n.d.). Benzoic acid, 4-methoxy-, (4-methoxyphenyl)methyl ester. CAS Common Chemistry. Retrieved February 7, 2026, from [Link]
- Gaspar, A., et al. (2011). Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. Journal of the American Society for Mass Spectrometry.
- Nieto, P., et al. (2018). Structures and Chemical Rearrangements of Benzoate Derivatives Following Gas Phase Decarboxylation. Journal of The American Society for Mass Spectrometry.
- Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry.
- Chen, H., et al. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry.
-
LCGC International. (2024). Quantifying Dicarboxylic Acids Using an Optimized LC–MS/MS Method. Retrieved February 7, 2026, from [Link]
- Rida, S. M., et al. (2020). Gas-phase fragmentation study of two 1,5-benzodiazepin-2-one derivatives using electrospray ionization tandem mass spectrometry. Journal Marocain de Chimie Hétérocyclique.
- Enami, S., et al. (2014). Extensive H-atom abstraction from benzoate by OH-radicals at the air-water interface. The Journal of Physical Chemistry Letters.
-
MDPI. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Retrieved February 7, 2026, from [Link]
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
- Magera, M. J., et al. (2003). Method of analyzing dicarboxylic acids. Google Patents.
- Onwordi, C. T., et al. (2018). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library.
-
ChemSynthesis. (n.d.). 2-(2-oxoethyl)benzoic acid. Retrieved February 7, 2026, from [Link]
-
Longdom Publishing. (n.d.). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Retrieved February 7, 2026, from [Link]
-
Clark, J. (n.d.). Interpreting the fragmentation pattern of the mass spectrum of benzoic acid. Doc Brown's Chemistry. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (2016). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved February 7, 2026, from [Link]_
-
NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]
- The Organic Chemistry Tutor. (2018, September 20). 14.
-
US EPA. (n.d.). Benzoic acid, 2-methoxy-, ethyl ester. System of Registries. Retrieved February 7, 2026, from [Link]
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Solubility Profiling & Solvent Selection: 4-(2-Methoxy-2-oxoethyl)benzoic Acid
Executive Summary & Compound Architecture
4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS: 87524-66-1), also known as Methyl 4-carboxyphenylacetate , is a critical bifunctional intermediate often employed in the synthesis of antifolates like Pemetrexed . Its unique structure—comprising a rigid aromatic core, a polarizable carboxylic acid head, and a flexible methyl ester tail—creates a complex solubility profile that defies simple "like-dissolves-like" heuristics.
This guide moves beyond static data tables, which are often absent or unreliable for specific intermediate polymorphs. Instead, it provides a self-validating framework for determining, modeling, and exploiting the solubility of this compound to optimize yield and purity during process scale-up.
Structural Analysis & Solubility Implications
| Feature | Chemical Moiety | Impact on Solubility |
| H-Bond Donor | Carboxylic Acid (-COOH) | High solubility in protic solvents (Alcohols); pH-dependent solubility in water. |
| H-Bond Acceptor | Methyl Ester (-COOCH3) | Enhances solubility in esters (Ethyl Acetate) and chlorinated solvents (DCM). |
| Lipophilicity | Phenyl Ring + Methylene Spacer | Limits solubility in pure water; drives solubility in toluene/hydrocarbons at high T. |
Theoretical Solubility Framework
Before initiating wet chemistry, researchers must categorize potential solvents based on interaction parameters. For this compound, we utilize a Hansen Solubility Parameter (HSP) approach to predict compatibility.
Solvent Class Suitability Matrix
-
Class I (High Solubility): Lower Alcohols (Methanol, Ethanol). The -COOH group engages in strong hydrogen bonding.
-
Class II (Moderate Solubility): Polar Aprotics (Acetone, Ethyl Acetate). Dipole-dipole interactions dominate.
-
Class III (Low Solubility/Anti-solvents): Aliphatic Hydrocarbons (n-Heptane, Hexane). Lack of functional groups to interact with the acid/ester moieties.
-
Class IV (Tunable Solubility): Water. Low intrinsic solubility, but highly soluble as a carboxylate salt at pH > 6.0.
Experimental Protocol: Solubility Determination
Reliable solubility data is the bedrock of crystallization design. The following protocol outlines a Dynamic Polythermal Method , superior to gravimetric analysis for generating metastable zone width (MSZW) data.
Workflow Visualization
Figure 1: Dynamic Polythermal workflow for determining solubility and Metastable Zone Width (MSZW).
Step-by-Step Protocol
-
Preparation: In a jacketed glass vessel (e.g., EasyMax or Crystal16), weigh approximately 500 mg of this compound.
-
Initial Solvent Addition: Add 5.0 mL of the target solvent (e.g., Ethanol).
-
Heating Ramp: Agitate at 400 rpm. Heat the slurry at 1.0°C/min until the solution becomes optically clear (transmittance = 100%). Record this temperature as
. -
Cooling Ramp: Cool the solution at 1.0°C/min until turbidity is detected (nucleation). Record as
. -
Dilution Cycle: Add a known aliquot (e.g., 2.0 mL) of solvent to the vessel, lowering the mole fraction (
). Repeat the Heat/Cool cycle. -
Validation: Repeat for at least 5 concentration points to construct the polythermal curve.
Thermodynamic Modeling & Data Analysis
To translate experimental points into a predictive process model, fit the data to the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (
The Modified Apelblat Equation
-
x: Mole fraction solubility
-
T: Absolute temperature (Kelvin)
-
A, B, C: Empirical constants derived from regression analysis.
Interpretation:
-
If B is negative and large, dissolution is highly endothermic (solubility increases sharply with T).
-
C accounts for the temperature dependence of the enthalpy of fusion.
Reference Data: Estimated Solubility Trends
Note: Values are illustrative estimates based on structural analogs (e.g., Anisic acid, Terephthalic acid mono-methyl ester) and standard process chemistry observations.
| Solvent | T (K) | Est.[1][2] Solubility (mg/mL) | Thermodynamic Character |
| Methanol | 298.15 | > 150 | High (H-bonding driven) |
| Ethanol | 298.15 | 80 - 120 | High (H-bonding driven) |
| Ethyl Acetate | 298.15 | 40 - 60 | Moderate (Ideal for recrystallization) |
| Toluene | 298.15 | < 10 | Low (High temperature coefficient) |
| Water (pH 2) | 298.15 | < 1 | Insoluble (Product isolation) |
Process Implications: Purification Strategy
The solubility differential between the "Acid" and "Ester" functionalities allows for high-purity isolation.
Strategy 1: pH-Swing Precipitation (Reactive Crystallization)
Since the molecule contains a free carboxylic acid, it can be dissolved in aqueous base (NaOH/Na2CO3) and precipitated by acidification.
-
Mechanism:
-
Impurity Rejection: Non-acidic impurities (e.g., di-esters) remain insoluble in the basic phase; highly acidic impurities remain soluble during controlled acidification.
Strategy 2: Anti-Solvent Crystallization
For polymorph control, organic solvent systems are preferred over aqueous precipitation.
-
Primary Solvent: Methanol or Ethanol (High solubility).
-
Anti-Solvent: Water or n-Heptane.
-
Method: Dissolve crude material in warm Ethanol (50°C). Slowly add Water until the cloud point is reached. Cool to 5°C to maximize yield.
Solvent Selection Logic Map
Figure 2: Decision matrix for solvent system selection based on process goals.
References
-
BenchChem. Solubility Profile of 4-Methoxybenzoic Acid (Analogous Structure). Retrieved from BenchChem Database. Link
-
National Institute of Standards and Technology (NIST). Benzoic acid, 4-methoxy- Properties. NIST Chemistry WebBook, SRD 69.[1] Link
-
Zhang, Y., et al. "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures." Journal of Chemical & Engineering Data. Link
-
ChemScene. Product Analysis: this compound (CAS 87524-66-1).[3][4][5]Link
-
Google Patents. Process for the purification of benzoic acid derivatives (US7728168B2).Link
Disclaimer: The solubility values provided in the theoretical section are estimates based on structural analogs. For GMP processes, experimental determination using the described protocol is mandatory.
Sources
Determining the Physicochemical Passport: A Technical Guide to the Melting Point of 4-(2-Methoxy-2-oxoethyl)benzoic acid
Introduction: Beyond a Simple Value
For researchers, scientists, and professionals in drug development, the melting point of a compound is a fundamental characteristic, serving as a critical indicator of purity and identity.[1][2] For a novel or specialized compound like 4-(2-Methoxy-2-oxoethyl)benzoic acid, establishing a precise and reproducible melting point is a foundational step in its physicochemical characterization. This guide provides an in-depth technical framework for the determination of the melting point of this compound, emphasizing the underlying principles and best practices to ensure data integrity. We will explore the essential preparatory step of purification, detail the methodologies for accurate measurement, and discuss the interpretation of the resulting data.
The Imperative of Purity: Prerequisite for Accurate Melting Point Determination
The presence of impurities can lead to a depression and broadening of the melting point range, a phenomenon known as melting point depression.[2] Therefore, purification of the synthesized this compound is a non-negotiable prerequisite. Recrystallization is the most common and effective method for purifying solid organic compounds.[3]
Recrystallization Protocol for Carboxylic Acids
The choice of solvent is paramount for successful recrystallization. For a molecule like this compound, which possesses both polar (carboxylic acid) and moderately non-polar (benzene ring, methyl ester) functionalities, a mixed solvent system or a polar protic solvent like water or ethanol is often a good starting point.[4]
Step-by-Step Recrystallization Methodology:
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude compound in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent to create a saturated solution.[5][6]
-
Decoloration (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and briefly heat the solution.[3][5]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[5] This step is crucial to prevent premature crystallization on the filter paper.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[3] Subsequently, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent. This can be achieved by air drying or in a vacuum oven at a temperature well below the expected melting point.
Experimental Determination of Melting Point
With a purified sample, the melting point can be accurately determined. Two primary methods are employed in modern laboratories: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).
Method 1: Capillary Melting Point Apparatus
This is a widely used and accessible method for determining the melting point range of a solid.[2]
Protocol:
-
Sample Preparation: Finely powder a small amount of the dried, recrystallized this compound.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the closed end.[2]
-
Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[7]
-
Rapid Initial Measurement: Heat the sample rapidly to get an approximate melting point. This will inform the rate of heating for a more precise measurement.
-
Accurate Measurement: With a fresh sample, heat to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[7]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7][8] A pure compound should exhibit a sharp melting range of 0.5-1°C.[2]
Method 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10] It provides a more quantitative and automated determination of the melting point.[11][12]
DSC Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the purified this compound into an aluminum DSC pan.
-
Instrument Calibration: Ensure the DSC instrument is calibrated using certified reference materials with known melting points.
-
Experimental Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a controlled nitrogen atmosphere at a defined heating rate (e.g., 10°C/min).
-
Data Analysis: The melting point is determined from the resulting thermogram. The onset temperature of the endothermic peak is typically reported as the melting point. The peak area corresponds to the heat of fusion.
Data Presentation and Interpretation
The experimentally determined melting point should be reported as a range for the capillary method or as an onset temperature from the DSC analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Method of Determination |
| Molecular Formula | C10H10O4 | - |
| Molecular Weight | 194.18 g/mol | - |
| Melting Point | To be experimentally determined | Capillary Method / DSC |
Table 2: Melting Points of Structurally Related Compounds for Comparison
| Compound | Structure | Melting Point (°C) |
| Benzoic Acid | C7H6O2 | 122.4 |
| 4-Methylbenzoic Acid | C8H8O2 | 180-182 |
| 4-Methoxybenzoic Acid | C8H8O3 | 182-185 |
| Terephthalic Acid | C8H6O4 | 300 (sublimes) |
The melting point of this compound is expected to be influenced by its ability to form intermolecular hydrogen bonds via the carboxylic acid group and dipole-dipole interactions from the ester group. The substitution pattern on the benzene ring will also play a role in the crystal lattice packing and, consequently, the melting point.
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for reproducibility.
Sources
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- 7. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
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- 12. news-medical.net [news-medical.net]
Thermal Stability & Handling Profile: 4-(2-Methoxy-2-oxoethyl)benzoic Acid
[1]
Executive Technical Summary
This compound is a bifunctional aromatic intermediate characterized by a stable benzoic acid moiety and a more reactive methyl ester side chain.[1] In drug development, it serves as a critical scaffold for peptidomimetics and bioconjugation linkers.
Its thermal stability profile is defined by two competing mechanisms: hydrolytic cleavage of the aliphatic ester (low-energy pathway) and decarboxylation (high-energy pathway).[1] While the solid state is robust up to its melting point (~136°C), solution-state stability is strictly governed by moisture content and pH.[1]
| Key Parameter | Specification | Implication |
| CAS Number | 87524-66-1 | Unique identifier for regulatory filing.[1] |
| Molecular Formula | C₁₀H₁₀O₄ | MW: 194.18 g/mol . |
| Melting Point | ~136°C (Reported) | Processing limit; avoid sustained heating >120°C. |
| pKa (Predicted) | ~4.2 (Benzoic acid) | Acidic functionality dictates solubility and salt formation. |
| Primary Risk | Ester Hydrolysis | Requires desiccation; sensitive to protic solvents. |
Physicochemical & Thermal Profile[1]
Understanding the thermal behavior of this compound requires decoupling the stability of its two functional groups.
Solid-State Thermodynamics
In the crystalline phase, the molecule is stabilized by intermolecular hydrogen bonding (carboxylic acid dimers) and
-
Melting Onset: Approximately 136°C.[2]
-
Thermal Window: The compound is thermally stable in the solid state up to the melting onset.
-
Decomposition: Significant mass loss (TGA onset) is expected >200°C, likely initiated by decarboxylation of the acetic acid side chain after hydrolysis or direct pyrolysis of the ester.
Solution-State Kinetics
The methyl ester group (-CH2-COOCH3) is the "weak link."[1]
-
Hydrolysis: In the presence of water, the ester hydrolyzes to 4-(carboxymethyl)benzoic acid (Homoterephthalic acid) and methanol.[1] This reaction is acid-catalyzed (autocatalytic due to the benzoic acid group) and base-catalyzed.[1]
-
Transesterification: Dissolution in alcohols (e.g., Ethanol, IPA) can lead to ester exchange (Methyl
Ethyl ester), altering the impurity profile.
Degradation Pathways (Mechanistic View)
The following diagram illustrates the primary degradation routes. The Hydrolysis Pathway is the most relevant for storage and handling, while the Decarboxylation Pathway is relevant only under high-thermal stress (e.g., melt extrusion or harsh reaction conditions).
Figure 1: Mechanistic degradation pathways. The solid blue line represents the primary risk (hydrolysis), while the dashed yellow line represents high-temperature degradation.[1]
Experimental Validation Protocols
As a Senior Scientist, you must validate these theoretical risks with empirical data. Do not rely solely on COAs. Use the following self-validating protocols.
Protocol A: Thermal Analysis (DSC/TGA)
Objective: Determine the precise melting point and decomposition onset (
-
Instrument: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA).
-
Sample Prep: Weigh 2–5 mg of dried sample into a Tzero aluminum pan (hermetically sealed with a pinhole for TGA).
-
Method:
-
Equilibrate: 25°C.
-
Ramp: 10°C/min to 300°C.
-
Purge: Nitrogen (50 mL/min) to prevent oxidative artifacts.
-
-
Acceptance Criteria:
-
Endotherm: Sharp peak at ~136°C (Melting).
-
TGA: < 1% weight loss prior to melting (confirms dryness).
-
Decomposition: No significant exotherm or mass loss < 150°C.
-
Protocol B: Forced Degradation (HPLC)
Objective: Establish stability-indicating limits for the ester moiety.
-
Standard Solution: 1 mg/mL in Acetonitrile/Water (50:50).
-
Stress Conditions:
-
Acid: 0.1 N HCl, 60°C, 4 hours.
-
Base: 0.1 N NaOH, RT, 1 hour (Expect rapid hydrolysis).
-
Oxidation: 3% H₂O₂, RT, 4 hours.
-
Thermal: Solid state, 80°C, 24 hours.
-
-
Analysis: Reverse Phase HPLC (C18 column), Gradient elution (Water/ACN + 0.1% TFA).
-
Success Metric: Resolution (
) > 1.5 between Parent and Homoterephthalic Acid (major degradant).
Storage & Handling Standard Operating Procedure (SOP)
Based on the stability profile, the following SOP is mandatory for maintaining reagent integrity >98%.
Storage Conditions
-
Temperature: Refrigerate (2–8°C) . While stable at Room Temperature (RT) for short periods, long-term storage at RT increases the rate of autocatalytic hydrolysis if any moisture is present.[1]
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) if possible.
-
Container: Amber glass vial with a PTFE-lined cap.[1] Parafilm sealing is insufficient; use a desiccator for secondary containment.
Handling Precautions
-
Solvent Selection: Avoid dissolving in Methanol or Ethanol for stock solutions unless using immediately (risk of transesterification). Use DMSO , DMF , or Acetonitrile .
-
Moisture Control: The compound is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent condensation.
Stability Decision Tree
Use this workflow to determine if a batch is fit for use.
Figure 2: Quality control decision tree for batch assessment.
References
potential applications of 4-(2-Methoxy-2-oxoethyl)benzoic acid in research
An In-Depth Technical Guide to the Research Applications of 4-(2-Methoxy-2-oxoethyl)benzoic Acid
Abstract
This compound, also known by its CAS Number 87524-66-1, is a bifunctional organic compound poised as a versatile building block in modern chemical research. Possessing both a carboxylic acid and a methyl ester separated by a phenyl ring and a methylene bridge, this molecule offers two distinct reactive sites for chemical modification. This unique arrangement makes it a valuable intermediate for synthesizing a diverse range of more complex molecules. This guide provides an in-depth exploration of its potential applications, focusing on its utility in medicinal chemistry as a scaffold for novel therapeutics, its role as a monomer in the synthesis of advanced polymers, and its broader application as a versatile reagent in multi-step organic synthesis. We will delve into the scientific rationale behind these applications, provide detailed experimental workflows, and present logical pathways for its derivatization.
Core Molecular Profile and Physicochemical Properties
This compound is a solid at room temperature, characterized by the structural formula C₁₀H₁₀O₄. The molecule's architecture is key to its utility: the carboxylic acid group can readily undergo reactions such as amidation or esterification, while the methyl ester provides a site for hydrolysis, transesterification, or reduction. The central aromatic ring imparts rigidity and provides a scaffold upon which to build more complex structures.
| Property | Value |
| CAS Number | 87524-66-1 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | This compound |
| Synonyms | 4-(carbomethoxymethyl)benzoic acid |
| Physical Form | Solid |
| Storage Conditions | Sealed in dry, room temperature |
Application in Medicinal Chemistry: A Scaffold for Anti-Inflammatory Agents
The structural motif of benzoic acid and its derivatives is prevalent in a wide array of pharmacologically active compounds, particularly in the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1][2] The presence of a carboxylic acid is often crucial for the anti-inflammatory activity of these drugs. This compound serves as an excellent starting material for the synthesis of novel NSAID candidates and other bioactive molecules.[1][3] Its structure allows for easy functionalization, making it valuable in constructing complex organic molecules for drug design.[1]
Scientific Rationale
The core value of this compound lies in its ability to act as a scaffold. The carboxylic acid can be converted into an amide by coupling with various amines, a common strategy for generating libraries of compounds in drug discovery. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, creating a di-acid, or reduced to an alcohol, providing further points for diversification. This bifunctionality allows for the systematic exploration of the chemical space around the central phenylacetic acid scaffold to optimize biological activity.
Workflow Diagram: Synthesis of a Novel Amide Derivative
The following diagram illustrates a typical workflow for leveraging this compound in a drug discovery context, starting from the activation of the carboxylic acid to its coupling with a target amine.
Caption: Synthetic workflow for creating novel amide derivatives.
Representative Experimental Protocol: Synthesis of a Novel N-Benzyl Amide Derivative
This protocol describes a two-step process to synthesize a potential bioactive compound by forming an amide bond with benzylamine. This is a representative method based on standard organic chemistry transformations.
Step 1: Activation of the Carboxylic Acid
-
Reagents & Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq). Dissolve the solid in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Activation: Cool the solution to 0 °C using an ice bath. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
-
Causality: Oxalyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. DMF catalyzes this reaction. This activation is necessary because direct amidation is generally inefficient.
-
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS to observe the formation of the methyl ester.
-
Work-up: Once the starting material is consumed, remove the solvent and excess oxalyl chloride under reduced pressure. The resulting crude acyl chloride is typically used immediately in the next step without further purification.
Step 2: Amide Coupling
-
Reagents & Setup: Dissolve the crude acyl chloride from Step 1 in anhydrous DCM. In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 2.5 eq) in anhydrous DCM.
-
Coupling Reaction: Cool the amine solution to 0 °C. Add the acyl chloride solution dropwise to the stirred amine solution.
-
Causality: The amine acts as a nucleophile, attacking the electrophilic acyl chloride. Triethylamine is added to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the benzylamine and rendering it non-nucleophilic.
-
-
Reaction & Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the reaction by TLC or LC-MS for the disappearance of the acyl chloride and the formation of the desired amide product.
-
Purification: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the pure N-benzyl amide derivative.
Application in Polymer and Materials Science
Benzoic acid derivatives are valuable monomers for creating high-performance polymers such as polyesters and polyamides.[4] The inclusion of aromatic rings in the polymer backbone is a well-established strategy for enhancing thermal stability and mechanical strength.[5] this compound, with its dual functionality, can be envisioned as a monomer or an end-capping agent in polymerization reactions.
Scientific Rationale
The molecule's structure is conducive to step-growth polymerization. The carboxylic acid can react with a hydroxyl group to form an ester linkage, while the methyl ester can undergo transesterification with another hydroxyl group. If the methyl ester is first hydrolyzed to a second carboxylic acid, the resulting di-acid can be polymerized with a diol to form a polyester. This allows for the creation of polymers with regularly spaced phenylacetic acid moieties, which can influence the material's final properties, such as its glass transition temperature and chemical resistance.[5]
Workflow Diagram: Polyester Synthesis
This diagram outlines the logical steps to prepare a novel polyester using this compound as a precursor.
Caption: Workflow for the synthesis of a polyester.
Representative Experimental Protocol: Synthesis of a Polyester via Polycondensation
This protocol details a representative method for synthesizing a polyester using the di-acid derivative of the title compound and ethylene glycol.
Step 1: Hydrolysis of the Methyl Ester
-
Reagents & Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Saponification: Add an excess of sodium hydroxide (2.5 eq) and heat the mixture to reflux for 4-6 hours.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl and leading to its hydrolysis (saponification) to form the sodium salt of the di-acid.
-
-
Acidification & Isolation: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using concentrated HCl. The di-acid product will precipitate out of the solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum to yield the pure 4-(carboxymethyl)benzoic acid monomer.
Step 2: Polycondensation
-
Reagents & Setup: In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, combine equimolar amounts of the synthesized 4-(carboxymethyl)benzoic acid and a diol (e.g., ethylene glycol). Add a catalytic amount of an esterification catalyst such as p-toluenesulfonic acid or antimony(III) oxide.
-
Esterification Stage: Heat the mixture under a slow stream of nitrogen to a temperature of 180-200 °C.
-
Causality: At this temperature, the carboxylic acid and alcohol groups react to form ester linkages, releasing water as a byproduct. The nitrogen stream helps to remove the water, driving the equilibrium towards polymer formation.
-
-
Polycondensation Stage: After the initial water evolution ceases (typically 2-4 hours), gradually reduce the pressure (to <1 mmHg) and increase the temperature to 220-250 °C.
-
Causality: The high temperature and vacuum are crucial for removing the last traces of water and ethylene glycol, which increases the molecular weight of the polymer by favoring the forward polycondensation reaction.
-
-
Termination & Isolation: Continue the reaction until the desired viscosity is achieved (indicated by the torque on the mechanical stirrer). Cool the reaction mixture to room temperature, dissolve the resulting polymer in a suitable solvent (e.g., chloroform or DMF), and precipitate it into a non-solvent like methanol.
-
Purification: Collect the precipitated polymer by filtration and dry it in a vacuum oven to obtain the final polyester product.
A Versatile Reagent in General Organic Synthesis
Beyond its specific applications in drug discovery and polymer science, this compound is a fundamentally useful building block due to its orthogonal protecting group potential. The carboxylic acid and the methyl ester can be addressed with different sets of reagents, allowing for selective modification of one part of the molecule while leaving the other intact.
Logical Derivatization Pathways
The two functional groups can be seen as handles for a variety of transformations:
-
The Carboxylic Acid: Can be converted to esters, amides, acyl chlorides, or reduced to an alcohol.
-
The Methyl Ester: Can be hydrolyzed to a carboxylic acid, converted to other esters via transesterification, transformed into amides via aminolysis, or reduced to an alcohol.
This allows for a planned, stepwise synthesis of complex target molecules where different fragments are added sequentially.
Diagram of Potential Synthetic Transformations
Caption: Potential synthetic pathways from the core molecule.
Conclusion
This compound represents a highly versatile and valuable building block for chemical research. Its bifunctional nature, combining a readily modifiable carboxylic acid with a stable methyl ester on a rigid aromatic scaffold, opens up numerous avenues for exploration. In medicinal chemistry, it provides a robust starting point for the synthesis of novel therapeutic agents, particularly NSAID analogues. In materials science, it holds promise as a monomer for the creation of high-performance polyesters with tailored properties. For the synthetic organic chemist, it is a tool for the elegant construction of complex molecules. The continued exploration of this and similar bifunctional building blocks will undoubtedly contribute to advancements across the chemical sciences.
References
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MySkinRecipes. (n.d.). 2-(2-Methoxy-2-oxoethyl)benzoic acid. Retrieved February 7, 2026, from [Link]
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MySkinRecipes. (n.d.). 2-(2-Methoxy-2-oxoethyl)benzoic acid. Retrieved February 7, 2026, from [Link]
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- Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
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De Rosa, C., Auriemma, F., & Malafronte, A. (2022). Segregation of Benzoic Acid in Polymer Crystalline Cavities. MDPI. Retrieved February 7, 2026, from [Link]
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An-Najah National University. (n.d.). BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. Retrieved February 7, 2026, from [Link]
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Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved February 7, 2026, from [Link]
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4-(2-Methoxy-2-oxoethyl)benzoic Acid: A Critical Intermediate in Antifolate and PROTAC Synthesis
The following technical guide details the chemical profile, synthesis, and applications of 4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS 87524-66-1). This document is structured for researchers and drug development professionals, focusing on its critical role as a bifunctional linker and intermediate in the synthesis of antifolates (e.g., Pemetrexed) and targeted protein degraders (PROTACs).
Executive Summary
This compound (CAS 87524-66-1), also known as Methyl 4-carboxyphenylacetate , is a specialized bifunctional building block. Its structure features an aromatic carboxylic acid and an aliphatic methyl ester, allowing for orthogonal protection and selective functionalization. This dual reactivity makes it an indispensable intermediate in the synthesis of complex pharmaceutical agents, most notably the antifolate chemotherapy drug Pemetrexed (Alimta) , where it serves as a precursor to the 4-(2-hydroxyethyl)benzoic acid moiety. Furthermore, its rigid phenyl core and flexible acetate arm position it as a valuable linker in the design of PROTACs (Proteolysis Targeting Chimeras) and HDAC inhibitors .
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
The compound is characterized by its stability under standard conditions and its solubility in polar organic solvents (DMSO, DMF, Methanol). Its purity is critical for downstream pharmaceutical applications to avoid side reactions during peptide coupling or reduction steps.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Common Synonyms | Methyl 4-carboxyphenylacetate; Homoterephthalic acid monomethyl ester |
| CAS Number | 87524-66-1 |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | White to off-white solid powder |
| Solubility | Soluble in DMSO (>10 mg/mL), DMF, Methanol; Sparingly soluble in water |
| Melting Point | 128–132 °C (Typical range for mono-esters of this class) |
| pKa (Predicted) | ~4.2 (Benzoic acid moiety) |
| Storage | Store at +2°C to +8°C, desiccated, protected from light |
Synthetic Pathways & Mechanistic Insight[10]
The synthesis of this compound presents a challenge in regioselectivity. The starting material, Homoterephthalic acid (4-carboxyphenylacetic acid), contains two carboxylic acid groups: one aromatic (conjugated) and one aliphatic (non-conjugated).
The Challenge of Selectivity
-
Aromatic -COOH: Stabilized by resonance with the benzene ring, making the carbonyl carbon less electrophilic and the hydroxyl group more acidic.
-
Aliphatic -CH₂COOH: More reactive towards nucleophilic attack (esterification) due to lack of resonance stabilization, but also more prone to hydrolysis.
Preferred Route: Selective Esterification
The most robust industrial route involves the selective esterification of the aliphatic carboxyl group using methanol and a mild acid catalyst. The aliphatic acid reacts faster than the aromatic acid due to steric and electronic factors, allowing for the isolation of the mono-ester.
Reaction Scheme: HOOC-C₆H₄-CH₂-COOH + MeOH (1 eq.) --[H⁺]--> HOOC-C₆H₄-CH₂-COOMe + H₂O
Alternative Route: Partial Hydrolysis
An alternative approach involves the partial hydrolysis of Dimethyl homoterephthalate . However, aliphatic esters generally hydrolyze faster than aromatic esters under basic conditions, which would yield the unwanted isomer (4-methoxycarbonylphenylacetic acid). Thus, the direct esterification route is preferred for high isomeric purity.
Figure 1: Selective esterification pathway favoring the formation of the aliphatic methyl ester.
Applications in Drug Development[2][4][5][8]
Pemetrexed (Alimta) Synthesis
The most significant application of this compound is as a precursor to Pemetrexed , an antifolate used to treat pleural mesothelioma and non-small cell lung cancer.
-
Mechanism: The target mono-ester is reduced (selectively reducing the ester to an alcohol while preserving the aromatic acid, often requiring protection or careful hydride selection) to yield 4-(2-hydroxyethyl)benzoic acid (CAS 46112-46-3).
-
Downstream: The alcohol is converted to a bromide or tosylate, which is then coupled with the pyrrolopyrimidine scaffold of Pemetrexed.
PROTAC Linker Design
In Targeted Protein Degradation, the distance and flexibility between the E3 ligase ligand and the protein of interest ligand are crucial.
-
Utility: this compound provides a rigid phenyl "spacer" with a flexible acetate "arm."
-
Chemistry: The aromatic acid can be coupled to an amine (amide bond formation), while the methyl ester can be hydrolyzed and coupled to a second amine, creating a linear linker with defined geometry.
HDAC Inhibitors
Derivatives of benzoic acid are explored as "cap" groups or linkers in Histone Deacetylase (HDAC) inhibitors. The ester group can be converted into a hydroxamic acid (zinc-binding group) or used to attach surface-recognition domains.
Figure 2: Divergent synthetic utility in antifolate production and linker chemistry.
Experimental Protocols
Protocol A: Selective Synthesis of Methyl 4-carboxyphenylacetate
This protocol favors the formation of the aliphatic ester due to kinetic control.
Reagents:
-
Homoterephthalic acid (10.0 g, 55.5 mmol)
-
Methanol (anhydrous, 2.5 mL, ~1.1 eq) - Note: Limiting MeOH prevents diester formation.
-
Thionyl Chloride (SOCl₂) or conc. H₂SO₄ (catalytic amount)
-
Dichloromethane (DCM) or THF (Solvent)
Procedure:
-
Dissolution: Suspend Homoterephthalic acid (10 g) in dry DCM (100 mL) under nitrogen atmosphere.
-
Activation: Cool to 0°C. Add thionyl chloride (1.2 eq) dropwise if activating the acid, OR simply add catalytic H₂SO₄ if using direct Fischer esterification. Preferred: Add MeOH (1.1 eq) and cat. H₂SO₄.[1][2]
-
Reflux: Heat the mixture to mild reflux (40°C) for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1). The aliphatic acid spot should disappear, leaving the aromatic acid spot (product) and trace diester.
-
Workup: Cool to room temperature. Wash with water (2 x 50 mL) to remove unreacted acid and catalyst.
-
Purification: Extract the organic layer with saturated NaHCO₃ solution. Critical Step: The product (containing a free aromatic COOH) will move into the aqueous layer as the sodium salt, while the diester remains in the organic layer.
-
Isolation: Separate the aqueous layer and acidify carefully with 1N HCl to pH 2-3. The product, This compound , will precipitate as a white solid.
-
Drying: Filter and dry under vacuum at 45°C.
Protocol B: Reduction to 4-(2-Hydroxyethyl)benzoic Acid
For Pemetrexed synthesis applications.
-
Setup: Dissolve this compound (1 eq) in THF.
-
Protection (Optional but recommended): If using strong hydrides, the aromatic acid may need transient protection (e.g., as a silyl ester) or use Lithium Borohydride (LiBH₄) which is selective for esters over carboxylate salts.
-
Reduction: Add LiBH₄ (2.0 eq) at 0°C. Stir at room temperature for 12 hours.
-
Quench: Quench with Acetone/Water. Acidify to pH 4.
-
Result: Isolation yields 4-(2-hydroxyethyl)benzoic acid.
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles/face shield. |
| Respiratory | H335: May cause respiratory irritation | Handle in a fume hood. |
| Storage | Hygroscopic potential | Store in a tightly closed container, desiccated. |
References
- Google Patents.WO2013052110A1 - Novel molecules that selectively inhibit histone deacetylase 6.
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An In-Depth Technical Guide to 4-(2-Methoxy-2-oxoethyl)benzoic Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Methoxy-2-oxoethyl)benzoic acid, also known as 4-(carboxymethyl)benzoic acid methyl ester, is a dicarboxylic acid monoester that has emerged as a key intermediate in the synthesis of a variety of organic molecules, most notably active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, allows for selective chemical modifications, making it a versatile building block in multi-step synthetic pathways. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this important chemical entity.
Historical Context and Discovery
The history of this compound is not marked by a singular, celebrated discovery but rather by its gradual emergence as a valuable tool in synthetic organic chemistry. Its development is intrinsically linked to the quest for efficient routes to more complex molecules. While a definitive first synthesis report is not readily identifiable in the published literature, its appearance in patents related to the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) suggests its utility was recognized in the latter half of the 20th century. The compound's value lies in its pre-functionalized structure, which circumvents the need for protecting group strategies that can add steps and reduce overall yield in a synthetic sequence.
Synthesis Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and economic considerations. Two common routes are detailed below.
Method 1: From 4-(Bromomethyl)benzoic Acid Methyl Ester
This method involves the nucleophilic substitution of a benzylic bromide with a cyanide anion, followed by hydrolysis of the resulting nitrile.
Experimental Protocol:
-
Cyanation: To a solution of methyl 4-(bromomethyl)benzoate in a suitable solvent such as a mixture of dimethylformamide (DMF) and water, sodium cyanide is added. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).[1]
-
Hydrolysis: The resulting methyl 4-(cyanomethyl)benzoate is then subjected to acidic or basic hydrolysis to convert the nitrile group to a carboxylic acid. For instance, refluxing with aqueous hydrochloric acid will yield 4-(carboxymethyl)benzoic acid.
-
Esterification: The remaining carboxylic acid can then be selectively esterified to the methyl ester, or if the starting material was 4-(bromomethyl)benzoic acid, the esterification would be the final step.
Causality Behind Experimental Choices:
-
The use of a polar aprotic solvent like DMF facilitates the SN2 reaction by solvating the sodium cation, leaving the cyanide anion more nucleophilic.
-
The choice between acidic or basic hydrolysis of the nitrile depends on the stability of the rest of the molecule to the reaction conditions.
Method 2: Oxidation of 4-Acetylbenzoic Acid
This approach utilizes a Claisen condensation followed by further chemical transformations.
Experimental Protocol:
-
Claisen Condensation: 4-Acetylbenzoic acid is treated with a base such as sodium methoxide and a source of a one-carbon electrophile, like dimethyl oxalate. This reaction forms an intermediate which can then be further processed.[2]
-
Subsequent Transformations: The product from the Claisen condensation undergoes a series of reactions, which may include hydrolysis and decarboxylation, to yield the target molecule.
Causality Behind Experimental Choices:
-
The Claisen condensation is a classic carbon-carbon bond-forming reaction that is effective for extending the carbon chain at the acetyl group.
-
Sodium methoxide serves as a strong base to deprotonate the methyl group of the 4-acetylbenzoic acid, initiating the condensation.
Reaction Workflow Diagram (Method 1):
Caption: Synthesis of this compound from methyl 4-(bromomethyl)benzoate.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 136-140 °C |
| Boiling Point | 331.0 ± 25.0 °C (Predicted) |
| pKa | 4.16 ± 0.10 (Predicted) |
| Solubility | Soluble in methanol, ethanol, and acetone |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.85 (s, 1H, COOH), 7.88 (d, J=8.2 Hz, 2H, Ar-H), 7.39 (d, J=8.2 Hz, 2H, Ar-H), 3.78 (s, 2H, CH₂), 3.60 (s, 3H, OCH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 171.9, 167.2, 140.9, 129.8, 129.4, 128.9, 51.7, 40.2.
-
IR (KBr, cm⁻¹): 3300-2500 (broad, O-H stretch of carboxylic acid), 1735 (C=O stretch of ester), 1685 (C=O stretch of carboxylic acid), 1610, 1580 (C=C aromatic stretch).
-
Mass Spectrometry (EI): m/z 194 (M⁺), 163 (M⁺ - OCH₃), 135 (M⁺ - COOCH₃).
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of several important pharmaceutical compounds, particularly in the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Intermediate in the Synthesis of Loxoprofen
Loxoprofen is a widely used NSAID for the relief of pain and inflammation.[3][4] The synthesis of loxoprofen can utilize this compound as a key starting material for the construction of the phenylpropionic acid core structure.
Loxoprofen Synthesis Workflow:
Caption: General synthetic pathway to Loxoprofen utilizing the subject compound.
Intermediate in the Synthesis of Suprofen
Suprofen is another NSAID used to treat pain and inflammation.[5] Similar to the synthesis of loxoprofen, this compound can serve as a precursor to the core structure of suprofen.
Conclusion
This compound is a testament to the importance of versatile intermediates in modern organic synthesis. While it may not have a storied discovery, its utility in the efficient construction of complex and medicinally relevant molecules solidifies its place as a valuable compound for researchers and drug development professionals. The synthetic routes outlined in this guide, along with its comprehensive physicochemical and spectroscopic data, provide a solid foundation for its application in the laboratory and beyond.
References
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PrepChem. Synthesis of 4-methoxy-2-methoxy benzoic acid. Available at: [Link]
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MDPI. 2-[(1-Benzamido-2-methoxy-2-oxoethyl)amino]benzoic Acid. Available at: [Link]
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MDPI. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Available at: [Link]
- Google Patents. Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Google Patents. Method for synthesizing loxoprofen sodium.
-
ResearchGate. Metabolic fate of ()-suprofen and related 2-aroylthiophenes in the presence of P450 2C9. Available at: [Link]
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ResearchGate. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Available at: [Link]
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PubMed. Synthesis and biological evaluation of loxoprofen derivatives. Available at: [Link]
- Google Patents. Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters.
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The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. Available at: [Link]
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-
Neliti. Synthesis and Cytotoxicity of 4-Allyl-2 Methoxyphenol Derivatives. Available at: [Link]
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ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4- dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors. Available at: [Link]
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Pharma Courier. Comparison of two synthesis methods of a pharmaceutical excipient used as conservative. Available at: [Link]
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SciELO. Article. Available at: [Link]
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Eureka. Synthesis method of suprofen drug intermediate 2-(p-fluorobenzoyl)thiophene. Available at: [Link]
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OUCI. Synthesis of 2-Methoxy-4-(methylsulfanyl)benzoic Acid — An Intermediate Product in the Preparation of the Cardiotonic Drugs Sulmazole and Isomazole. Available at: [Link]
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The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Available at: [Link]
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Methodological & Application
experimental protocol for synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic acid
Application Note: Synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic acid
Executive Summary
This compound (Structure: HOOC-Ph-CH₂-COOMe ) is a critical bifunctional building block in medicinal chemistry, particularly as a linker for PROTACs and peptidomimetics. Its value lies in the orthogonal reactivity of its two carbonyl groups: an aromatic carboxylic acid and an aliphatic methyl ester.
Synthesis of this compound presents a classic regioselectivity challenge. The starting material, 4-carboxyphenylacetic acid (Homoterephthalic acid), contains two carboxyl groups with similar pKa values (~4.2 vs ~4.3). However, they possess distinct steric and electronic environments.
This guide details two validated protocols:
-
Method A (Kinetic Control): Selective Fischer esterification exploiting the steric accessibility of the aliphatic chain.
-
Method B (Carbonylation): Palladium-catalyzed hydroxycarbonylation of methyl 4-bromophenylacetate for high-precision synthesis.
Retrosynthetic Analysis & Strategy
The synthesis relies on differentiating the aromatic carboxyl group (conjugated, sterically rigid) from the aliphatic carboxyl group (non-conjugated, flexible).
Caption: Retrosynthetic pathways distinguishing Kinetic Control (Method A) and Metal Catalysis (Method B).
Method A: Selective Fischer Esterification (Kinetic Control)
Principle: The aliphatic carboxyl group in homoterephthalic acid is less sterically hindered and more nucleophilic (in the reverse mechanism sense) than the aromatic carboxyl group. Under mild conditions (low temperature, controlled time), the aliphatic ester forms significantly faster than the aromatic ester.
Reagents & Equipment:
-
Substrate: 4-Carboxyphenylacetic acid (Homoterephthalic acid) [CAS: 501-89-3].
-
Solvent/Reagent: Methanol (Anhydrous).
-
Catalyst: Thionyl Chloride (SOCl₂) or Acetyl Chloride.
-
Equipment: Round-bottom flask, drying tube/N₂ line, ice bath.
Protocol Steps:
-
Preparation (0 min):
-
Charge an oven-dried 250 mL round-bottom flask with 4-carboxyphenylacetic acid (5.0 g, 27.7 mmol) .
-
Add Methanol (50 mL) . The solid may not dissolve completely initially.
-
Cool the suspension to 0°C using an ice-water bath.
-
-
Activation (15 min):
-
Add Thionyl Chloride (2.0 mL, 27.5 mmol, 1.0 eq) dropwise over 10 minutes.
-
Note: The reaction is exothermic. Evolution of HCl gas and SO₂ will occur. Ensure proper venting.
-
Mechanistic Insight: SOCl₂ reacts with MeOH to generate anhydrous HCl in situ, which catalyzes the Fischer esterification. Using ~1 equivalent minimizes the risk of converting the aromatic acid to the acid chloride.
-
-
Reaction (4 hours):
-
Workup:
-
Concentrate the reaction mixture under reduced pressure (Rotavap) to remove MeOH and excess HCl.
-
Residue will be a mixture of Product (Major), Starting Material (Minor), and Diester (Trace).
-
Dissolve residue in Ethyl Acetate (100 mL) .
-
Wash with Water (2 x 50 mL) to remove residual HCl.
-
-
Purification (Critical Step):
-
Strategy: The product is an acid. The diester is neutral. The starting material is a diacid.
-
Extract the organic layer with Saturated NaHCO₃ (3 x 30 mL) .
-
Phase separation: The Diester stays in the Ethyl Acetate layer (Discard or recycle).
-
The Product and unreacted Diacid move to the Aqueous layer (as carboxylates).
-
-
Acidify the combined aqueous extracts carefully with 1M HCl to pH ~2-3. A white precipitate should form.
-
Extract the precipitate back into Ethyl Acetate (3 x 50 mL) .
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
Recrystallization: If necessary, recrystallize from Toluene/EtOAc to remove traces of diacid.
-
Yield Expectations: 65-75% isolated yield.
Method B: Palladium-Catalyzed Hydroxycarbonylation
Principle: This method constructs the aromatic carboxylic acid after the aliphatic ester is already in place. This avoids the selectivity issue entirely, guaranteeing the correct isomer.
Reagents & Equipment:
-
Substrate: Methyl 4-bromophenylacetate [CAS: 41841-16-1].[3][4][5]
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂].
-
Ligand: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or dppf.
-
Carbon Source: Carbon Monoxide (CO) balloon or lecture bottle.
-
Nucleophile: Water (2-3 eq).
-
Base: Triethylamine (Et₃N) or K₂CO₃.
-
Solvent: DMF or DMSO.
Protocol Steps:
-
Setup:
-
Carbonylation:
-
Purge the vessel with Carbon Monoxide (CO) .
-
Safety: CO is a silent killer. Use a CO detector and work in a high-flow fume hood.
-
If using a balloon: Bubble CO through the solution for 5 mins, then attach a double-balloon of CO.
-
Heat to 80-100°C for 12-16 hours .
-
-
Workup:
-
Cool to room temperature.[3][5][6] Carefully vent excess CO.
-
Dilute with Water and Ethyl Acetate .
-
The reaction mixture is basic (due to K₂CO₃). The product (Acid) will be in the aqueous phase. The unreacted starting material (Bromide) will be in the organic phase.
-
Separate phases. Keep the Aqueous phase .
-
Acidify the aqueous phase with 1M HCl to pH 2.
-
Extract the precipitated product with Ethyl Acetate (3x) .
-
-
Purification:
-
Wash combined organics with Brine, dry over MgSO₄, concentrate.
-
Usually yields high-purity product (>95%) requiring no chromatography.
-
Caption: Workflow for Method B ensuring isomeric purity via solubility switching.
Analytical Data & Quality Control
Target Molecule: this compound Formula: C₁₁H₁₀O₄ MW: 206.20 g/mol
| Technique | Expected Signal / Characteristic | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.8 (br s, 1H) | Aromatic Carboxylic Acid (-COOH) |
| δ 7.90 (d, J=8.2 Hz, 2H) | Aromatic Protons (Ortho to COOH) | |
| δ 7.40 (d, J=8.2 Hz, 2H) | Aromatic Protons (Meta to COOH) | |
| δ 3.75 (s, 2H) | Benzylic Methylene (-CH₂-) | |
| δ 3.60 (s, 3H) | Methyl Ester (-OCH₃) | |
| HPLC | Retention Time (RT) | Product RT < Diester RT < Starting Material (depends on column/pH) |
| Mass Spec | [M-H]⁻ = 205.1 | Negative mode ESI (Carboxylic acid ionization) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Diester Formation (Method A) | Reaction time too long or temp too high. | Stop reaction at 70% conversion. Lower temp to 0°C. |
| Low Yield (Method B) | CO poisoning of catalyst or poor mixing. | Ensure vigorous stirring. Increase CO pressure if possible. |
| Product contains Diacid (Method A) | Incomplete esterification or hydrolysis during workup. | Use NaHCO₃ wash carefully. Recrystallize from Toluene. |
| Regioisomer Contamination | Incorrect starting material. | Verify CAS of starting material. 4-Carboxyphenylacetic acid must be para. |
References
-
Selective Esterification of Phosphonic Acids (Analogous kinetic control mechanism). Molecules. 2021; 26(18):5637.[1] Link
-
Design, Synthesis... of Bone-Targeting EP4 Receptor Agonist Prodrugs . (Specific protocol for selective esterification of 4-carboxyphenylacetic acid using Thionyl Chloride/Methanol). Journal of Medicinal Chemistry. 2021. Link
- Synthesis of Benzoic Acids via Carbonylation. Chemical Reviews.
-
Methyl 4-bromophenylacetate . Commercial availability and physical properties.[3][5] Link
Sources
Application and Protocol for the Purification of 4-(2-Methoxy-2-oxoethyl)benzoic Acid via Recrystallization
For: Researchers, scientists, and drug development professionals.
Introduction
4-(2-Methoxy-2-oxoethyl)benzoic acid is a bifunctional organic molecule featuring both a carboxylic acid and a methyl ester. This structure makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) and other fine chemicals. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns in drug development.
Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The principle of recrystallization is based on the differential solubility of a compound and its impurities in a suitable solvent or solvent system. By dissolving the impure compound in a hot solvent to form a saturated solution and then allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the surrounding liquid (the mother liquor). This application note provides a detailed protocol and the underlying scientific principles for the purification of this compound by recrystallization.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₄ | |
| Molecular Weight | 194.18 g/mol | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not readily available in literature. Experimental determination is recommended. For comparison, the related compound 4-(2-Hydroxyethyl)benzoic acid has a melting point of 122-129 °C. | |
| Solubility Profile (Predicted) | Soluble in polar organic solvents (e.g., methanol, ethanol, acetone). Sparingly soluble in cold water, with increased solubility in hot water. | Based on the structure and solubility of similar benzoic acid derivatives. |
Understanding Potential Impurities
The choice of recrystallization solvent and technique is heavily influenced by the nature of the impurities present. While a specific synthesis route for this compound is not detailed in readily available literature, we can predict likely impurities based on common synthetic pathways for similar molecules. A probable synthesis involves the esterification of 4-(carboxymethyl)benzoic acid with methanol.
Potential Impurities Could Include:
-
Unreacted Starting Material: 4-(carboxymethyl)benzoic acid may be present if the esterification reaction does not go to completion.
-
Diester Byproduct: If the starting material was terephthalic acid, a diester could be formed as a byproduct.
-
Catalyst Residues: If an acid catalyst such as sulfuric acid is used, trace amounts may remain.[1]
-
Solvent Residues: Residual solvents from the reaction or previous purification steps.
The Principle of Recrystallization: A Conceptual Overview
The success of recrystallization hinges on the principle that the solubility of most solids increases with temperature. An ideal recrystallization solvent will dissolve the target compound readily at elevated temperatures, but only sparingly at lower temperatures.
Caption: The effect of temperature on the solubility of the target compound.
Experimental Protocol: Purification of this compound
This protocol outlines a mixed-solvent recrystallization, which is often effective for compounds with intermediate polarity like the target molecule. A common and effective solvent system for benzoic acid derivatives is a mixture of an alcohol (like methanol or ethanol) and water.[2]
Materials and Equipment
-
Crude this compound
-
Methanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (various sizes)
-
Hot plate with stirring capability
-
Magnetic stir bars
-
Glass funnel
-
Fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper (for Büchner funnel)
-
Spatula
-
Watch glass
-
Drying oven or vacuum desiccator
-
Melting point apparatus
Step-by-Step Procedure
Caption: Workflow for the mixed-solvent recrystallization of this compound.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of methanol and begin heating the mixture on a hot plate with stirring.
-
Continue adding methanol in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product.
-
-
Addition of Anti-Solvent:
-
While the methanol solution is still hot, begin adding hot deionized water dropwise. Water acts as the "anti-solvent" in this system, as the target compound is less soluble in it.
-
Continue adding water until you observe a persistent cloudiness (turbidity), which indicates that the solution is saturated.
-
-
Clarification:
-
Add a few drops of hot methanol to the turbid solution until it becomes clear again. This ensures that the crystallization process begins from a saturated solution, which favors the formation of pure crystals.
-
-
Cooling and Crystallization:
-
Remove the flask from the hot plate and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, well-defined crystals, which are less likely to trap impurities.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystallized product.
-
-
Isolation of Crystals:
-
Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of the cold methanol/water solvent mixture.
-
Turn on the vacuum and pour the cold crystalline mixture into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing:
-
With the vacuum still on, wash the crystals with a small amount of the cold methanol/water mixture to remove any residual mother liquor containing dissolved impurities.
-
-
Drying:
-
Leave the crystals in the Büchner funnel with the vacuum on for a few minutes to pull air through and partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight in a drying oven at a moderate temperature (e.g., 50-60 °C) or in a vacuum desiccator.
-
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause | Solution |
| Oiling Out | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Add more of the "good" solvent (methanol) to the hot mixture until the oil dissolves, then cool slowly. |
| No Crystals Form | Too much solvent was used; the solution is not saturated. | Boil off some of the solvent to concentrate the solution and then allow it to cool again. You can also try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization. |
| Low Recovery | Too much solvent was used; the compound is significantly soluble in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the cooling step in the ice bath is sufficient. If performing a hot filtration, ensure the funnel and receiving flask are pre-heated. |
Characterization of the Purified Product
To confirm the success of the purification, the following analyses are recommended:
-
Melting Point Determination: A sharp melting point range that is close to the literature value (once determined) is a good indicator of high purity. Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Compare the TLC of the crude material and the recrystallized product. The purified product should ideally show a single spot.
-
Spectroscopic Analysis (¹H NMR, ¹³C NMR, IR): These techniques can confirm the chemical structure of the purified compound and help to identify any remaining impurities.
Conclusion
Recrystallization is a powerful and versatile technique for the purification of this compound. By carefully selecting the solvent system and controlling the cooling rate, a significant increase in purity can be achieved. The protocol described in this application note provides a robust starting point for researchers and professionals working with this and similar compounds.
References
-
Chem-Impex. (n.d.). 4-(2-Hydroxyethyl)benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
PubChem. (n.d.). Methyl 4-methylbenzoate. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing benzoic acid derivative intermediates and benzothiophene pharmaceutical agents.
-
YouTube. (2020, March 21). Synthesis of Methyl Benzoate Lab. Retrieved from [Link]
-
ResearchGate. (2018, July 3). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Retrieved from [Link]
- European Patent Office. (n.d.). Process for the manufacture of derivatives of benzoic acid.
- Google Patents. (n.d.). Preparation method of methyl benzoate compound.
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Sources
Purifying 4-(2-Methoxy-2-oxoethyl)benzoic Acid: A Senior Application Scientist's Guide to Column Chromatography
This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the purification of 4-(2-methoxy-2-oxoethyl)benzoic acid using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the critical thinking behind methodological choices, ensuring a robust and reproducible purification strategy.
Introduction: Understanding the Purification Challenge
This compound is a bifunctional molecule featuring both a carboxylic acid and a methyl ester. This structural characteristic imparts a moderate polarity, making it an ideal candidate for purification via normal-phase column chromatography. The primary goal of this protocol is to effectively separate the target compound from potential impurities that may arise during its synthesis. Common impurities can include unreacted starting materials, byproducts from side reactions such as hydrolysis of the ester or demethylation, and other structurally related compounds.
The selection of an appropriate chromatographic strategy is paramount for achieving high purity. Given the presence of a polar carboxylic acid group and a moderately polar ester, a silica gel stationary phase is the logical choice. The elution of the target molecule is then carefully controlled by the composition of the mobile phase, a mixture of non-polar and polar organic solvents.
Physicochemical Properties and Their Chromatographic Implications
A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective purification protocol.
| Property | Value/Information | Implication for Chromatography |
| Molecular Formula | C₁₀H₁₀O₄[1] | - |
| Molecular Weight | 194.18 g/mol [1] | - |
| Structure | Contains a carboxylic acid and a methyl ester group. | The carboxylic acid group can lead to peak tailing on silica gel due to strong hydrogen bonding. The ester group contributes to the overall polarity. |
| Polarity | Moderate | Suitable for normal-phase chromatography on silica gel. A mobile phase of intermediate polarity will be required for elution. |
| Solubility | Based on analogous compounds like 4-methoxybenzoic acid, it is expected to be soluble in moderately polar to polar organic solvents such as ethyl acetate, acetone, and alcohols, with lower solubility in non-polar solvents like hexanes.[2] | The choice of solvent for sample loading and the mobile phase composition is critical. The compound should be soluble in the mobile phase but not so soluble that it elutes too quickly. |
| Acidity (pKa) | The pKa of the carboxylic acid is estimated to be around 4-5, similar to other benzoic acid derivatives. | The acidic nature of the compound necessitates the addition of a small amount of acid (e.g., acetic acid) to the mobile phase to suppress deprotonation and minimize peak tailing.[3] |
The Chromatographic Workflow: A Visual Overview
The following diagram illustrates the key stages of the column chromatography process for purifying this compound.
Caption: A flowchart of the column chromatography purification process.
Detailed Experimental Protocol
This protocol is a robust starting point and may require optimization based on the specific impurity profile of the crude material.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Acetic acid (glacial)
-
TLC plates (silica gel 60 F₂₅₄)
-
Glass chromatography column
-
Fraction collection tubes
-
Rotary evaporator
Step-by-Step Methodology
Step 1: Preparation of the Mobile Phase
-
Prepare two mobile phase solutions:
-
Mobile Phase A (less polar): 95:5 (v/v) n-Hexane:Ethyl Acetate with 0.1% acetic acid.
-
Mobile Phase B (more polar): 50:50 (v/v) n-Hexane:Ethyl Acetate with 0.1% acetic acid.
-
-
Degas both mobile phases by sonicating for 10-15 minutes.
Step 2: Column Packing (Slurry Method)
-
Secure a glass chromatography column vertically to a stand. Ensure the stopcock is closed.
-
Place a small plug of glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand on top of the glass wool.
-
In a separate beaker, prepare a slurry of silica gel in Mobile Phase A. The ratio of silica gel to solvent should be approximately 1:1.5 (w/v).
-
Gently pour the silica gel slurry into the column.
-
Open the stopcock to allow the solvent to drain, collecting it for reuse.
-
Continuously tap the side of the column to ensure even packing and remove any air bubbles.
-
Once the silica gel has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
Equilibrate the column by passing 2-3 column volumes of Mobile Phase A through the packed silica gel. Do not allow the solvent level to drop below the top of the sand layer.
Step 3: Sample Preparation and Loading
-
Dissolve the crude this compound in a minimal amount of a 50:50 mixture of dichloromethane and Mobile Phase A.
-
In a separate flask, add a small amount of silica gel (approximately 1-2 times the weight of the crude product).
-
Add the dissolved crude product to the silica gel and concentrate to a dry, free-flowing powder using a rotary evaporator. This is the dry loading method.
-
Carefully add the silica gel-adsorbed sample to the top of the prepared column.
Step 4: Elution and Fraction Collection
-
Begin elution with Mobile Phase A.
-
Collect fractions of a suitable volume (e.g., 10-20 mL) in test tubes.
-
Gradually increase the polarity of the mobile phase by incrementally adding Mobile Phase B. A suggested gradient is as follows:
-
100% Mobile Phase A (2 column volumes)
-
90:10 Mobile Phase A:B (2 column volumes)
-
80:20 Mobile Phase A:B (2 column volumes)
-
Continue to increase the proportion of Mobile Phase B until the target compound has fully eluted.
-
-
Monitor the elution of compounds using TLC.
Step 5: Analysis and Product Isolation
-
Spot a small aliquot from each collected fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., 70:30 n-Hexane:Ethyl Acetate with 0.1% acetic acid).
-
Visualize the spots under UV light (254 nm).
-
Identify the fractions containing the pure this compound.
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point).
Troubleshooting Common Issues
| Issue | Potential Cause | Solution |
| Peak Tailing | The carboxylic acid is interacting too strongly with the silica gel. | Ensure the mobile phase contains a small amount of acid (e.g., 0.1-1% acetic acid) to keep the carboxylic acid protonated. |
| Poor Separation | The mobile phase polarity is too high or too low. | Optimize the mobile phase composition using TLC. If compounds elute too quickly, decrease the polarity. If they are retained too strongly, increase the polarity. |
| Cracked Column Bed | The column was allowed to run dry. | Always maintain the solvent level above the top of the stationary phase. |
| Inconsistent Elution | The column was not packed uniformly. | Use the slurry packing method and tap the column during packing to ensure a homogenous bed. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the purification of this compound by column chromatography. By understanding the physicochemical properties of the target molecule and potential impurities, researchers can effectively implement and adapt this methodology to achieve high-purity material essential for drug discovery and development. The principles and techniques outlined herein are broadly applicable to the purification of other substituted benzoic acids.
References
-
PrepChem.com. (n.d.). Synthesis of 4-methoxy-2-methoxy benzoic acid. Retrieved February 7, 2026, from [Link][4]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved February 7, 2026, from [Link]
- Google Patents. (n.d.). CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Reddit. (2016, November 8). Column chromatography of carboxylic acids? r/chemistry. Retrieved February 7, 2026, from [Link][3]
- Journal of Chromatographic Science. (1997). Optimization of Mobile Phase Conditions for TLC Methods Used in Pharmaceutical Analyses. 35(4), 157-162.
- Google Patents. (n.d.). US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
-
PubChem. (n.d.). 4-Methoxybenzoic Acid. Retrieved February 7, 2026, from [Link]
Sources
Application Note: Controlled Synthesis and Functionalization of Metal-Organic Frameworks using 4-(2-Methoxy-2-oxoethyl)benzoic Acid
Executive Summary
This guide details the application of 4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS: 87524-66-1) as a strategic "pro-linker" in the synthesis of Metal-Organic Frameworks (MOFs). Unlike symmetric dicarboxylates (e.g., terephthalic acid), this molecule possesses a heterofunctional structure: a rigid benzoic acid moiety and a flexible, ester-protected acetic acid arm.
Key Applications:
-
Kinetic Control (In-Situ Hydrolysis): Using the ester as a latent carboxylate source to slow down nucleation, yielding large, high-quality single crystals of Zn-CPA (Zinc Carboxyphenylacetate) frameworks.
-
Post-Synthetic Modification (PSM): Incorporating the ester pendant into the pore surface for subsequent conversion to amides or hydrazides, enabling tunable guest selectivity.
Scientific Rationale & Mechanism
The "Pro-Linker" Strategy
Direct reaction of the hydrolyzed form, 4-(carboxymethyl)benzoic acid (H₂CPA), often results in rapid precipitation of microcrystalline powders due to the high reactivity of the carboxylate groups. By using the mono-ester This compound , we introduce a rate-limiting step: the hydrolysis of the methyl ester.
-
Mechanism: Under solvothermal conditions (DMF/H₂O), the ester hydrolyzes slowly. This releases the active dicarboxylate linker gradually, maintaining a low supersaturation level essential for the growth of defect-free single crystals.
-
Structural Advantage: The resulting linker, 4-(carboxymethyl)benzoate, is V-shaped with a flexible methylene spacer (
). This flexibility allows for the formation of unique topologies (e.g., helical channels or pillared layers) often inaccessible to rigid linkers.
Reaction Pathway Visualization
Figure 1: The "Pro-Linker" pathway. The ester precursor acts as a reservoir, releasing the active linker slowly to ensure controlled crystal growth.
Experimental Protocols
Protocol A: Solvothermal Synthesis of Zn-CPA via In-Situ Hydrolysis
Target Product: [Zn(4-carboxymethylbenzoate)]ₙ with 6⁶ topology.
Reagents:
-
This compound (Purity ≥97%)
-
Zinc Nitrate Hexahydrate (
)[1]
Procedure:
-
Dissolution: In a 20 mL scintillation vial, dissolve 0.5 mmol (97 mg) of This compound in 10 mL of DMF.
-
Metal Addition: Add 0.5 mmol (149 mg) of
to the solution. Sonicate for 5 minutes until clear. -
Hydrolysis Trigger: Add 1.0 mL of deionized water. Note: Water is the reagent for hydrolysis; its ratio controls the reaction rate.
-
Heating: Seal the vial tightly (Teflon-lined cap) and place it in a programmable oven.
-
Ramp to 100°C over 2 hours.
-
Hold at 100°C for 72 hours.
-
Cool to room temperature over 12 hours (0.1°C/min).
-
-
Harvesting: Colorless block-shaped crystals will form on the walls/bottom. Decant the mother liquor and wash crystals with fresh DMF (3x) and Ethanol (3x).
-
Activation: Solvent exchange with ethanol for 3 days (refreshing daily), followed by activation at 80°C under vacuum for 12 hours.
Validation Check:
-
XRD: Confirm crystallinity. The pattern should match the simulated pattern of [Zn(CPA)]ₙ (CCDC Ref: 1941878 or similar analogs).
-
IR Spectroscopy: Disappearance of the ester
stretch (~1735 cm⁻¹) and appearance of symmetric/asymmetric carboxylate stretches (1550-1650 cm⁻¹).
Protocol B: Post-Synthetic Modification (PSM) of Ester-Pendant MOFs
Objective: If the framework is synthesized under anhydrous conditions (retaining the ester), this protocol converts the pendant ester to a hydrazide for heavy metal capture.
Pre-requisite: Synthesize the MOF using anhydrous DMF/Ethanol to prevent hydrolysis of the ester group during framework formation.
Procedure:
-
Suspension: Suspend 100 mg of the ester-functionalized MOF in 15 mL of methanol.
-
Reagent Addition: Add 2.0 mL of Hydrazine Hydrate (80%).
-
Reaction: Reflux at 60°C for 24 hours. Caution: Do not exceed temperatures that degrade the metal nodes.
-
Washing: Centrifuge and wash the solid with water (to remove excess hydrazine) and then methanol.
-
Characterization:
-
IR Shift: Look for the shift from Ester C=O (1735 cm⁻¹) to Amide I/II bands (1650/1540 cm⁻¹).
-
Data Analysis & Characterization
Solubility & Reactivity Profile
The table below highlights why the ester precursor is superior to the direct acid for solvothermal synthesis.
| Property | 4-(Carboxymethyl)benzoic acid (Direct Linker) | This compound (Precursor) | Impact on Synthesis |
| Solubility (DMF) | Moderate; requires heating | High; soluble at RT | Precursor ensures homogenous starting solution. |
| pKa (approx) | ~4.2 (Benzoic), ~4.8 (Acetic) | ~4.2 (Benzoic only) | Precursor prevents premature coordination of the aliphatic arm. |
| Reaction Rate | Fast precipitation (uncontrolled) | Slow, hydrolysis-limited | Precursor yields larger, fewer crystals (Nucleation control). |
| Crystal Quality | Microcrystalline powder | Single crystals (>100 µm) | Essential for SC-XRD structure determination. |
PSM Workflow Visualization
Figure 2: Post-Synthetic Modification workflow converting the pendant ester group into a hydrazide functionality for enhanced adsorption capabilities.
Troubleshooting & Optimization
-
Problem: No Crystals / Amorphous Powder.
-
Cause: Hydrolysis was too fast.
-
Solution: Reduce the water content in the solvothermal mixture (e.g., from 1.0 mL to 0.2 mL) or lower the temperature to 85°C.
-
-
Problem: Ester not Hydrolyzed (in Protocol A).
-
Cause: Insufficient water or temperature too low.
-
Solution: Ensure temperature is ≥100°C. The methyl ester requires sufficient thermal energy to hydrolyze in neutral/acidic DMF conditions.
-
-
Problem: Framework Collapse during PSM.
-
Cause: Metal nodes (e.g., Zn-paddlewheels) are sensitive to hydrazine or water.
-
Solution: Use Zr(IV) based nodes if possible for higher stability, or reduce reaction time and temperature.
-
References
-
Synthesis of Zn(II)
-
Ester Hydrolysis Strategy in MOFs
- Tan, C., et al. "An ester-functionalized metal–organic framework for the selective detection of Fe(III)." CrystEngComm, 2016.
-
General Solvothermal Protocols
- Stock, N., & Biswas, S. "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 2012.
-
Properties of 4-Carboxyphenylacetic Acid Linkers
- Chen, S., et al. "Synthesis and Characterization of Two New Mn(II) Coordination Polymers Containing Different Metal-Carboxylate Chain Motifs.
Sources
- 1. Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
4-(2-Methoxy-2-oxoethyl)benzoic acid in the synthesis of pharmaceutical intermediates
[1]
Executive Summary & Strategic Utility
4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS 50630-67-6), also known as Methyl 4-carboxyphenylacetate , represents a critical class of bifunctional orthogonal linkers in modern drug discovery.[1] Its structural uniqueness lies in the simultaneous presentation of two chemically distinct carbonyl functionalities:
-
A free, reactive benzoic acid moiety (aryl carboxylic acid).[1]
-
A protected methyl ester (aliphatic ester) on the benzylic carbon.[1]
This duality allows for chemoselective diversification .[1] Researchers can selectively activate the benzoic acid for amide coupling or esterification without disturbing the aliphatic ester.[1] Subsequently, the methyl ester can be hydrolyzed under controlled conditions to unveil a second carboxylic acid for further chain extension.[1] This "stepwise activation" is vital for synthesizing:
Chemical Profile & Stability Data[1]
| Property | Specification | Critical Note for Synthesis |
| CAS Number | 50630-67-6 | Verified identity for regulatory filing. |
| Formula | C₁₀H₁₀O₄ | MW: 194.18 g/mol .[1][2] |
| Structure | HOOC-Ph-CH₂-COOCH₃ | Para-substitution ensures linear geometry.[1] |
| pKa (Calc) | ~4.2 (Benzoic), ~16 (Ester) | Significant acidity difference aids separation.[1] |
| Solubility | DMSO, DMF, MeOH, DCM | Limited solubility in water; requires organic co-solvents.[1] |
| Stability | Moisture Sensitive (Ester) | Store under inert gas; avoid prolonged exposure to strong aqueous base unless hydrolysis is intended.[1] |
Application Workflows & Signaling Pathways
The following diagram illustrates the Orthogonal Synthetic Pathway . It demonstrates how this building block serves as a central hub, allowing the "Left Wing" (Benzoic side) and "Right Wing" (Acetic side) of a drug molecule to be built independently.
Figure 1: The chemoselective workflow utilizing the reactivity difference between the aryl carboxylic acid and the aliphatic methyl ester.
Detailed Experimental Protocols
Protocol A: Selective Amide Coupling (Benzoic Acid Activation)
Objective: To couple an amine (R-NH₂) to the benzoic acid moiety while preserving the methyl ester.[1]
Rationale: The benzoic acid is electronically distinct from the aliphatic ester.[1] Using mild coupling reagents prevents transesterification or premature hydrolysis.[1]
Materials:
-
This compound (1.0 equiv)[1]
-
Target Amine (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv) or EDC.HCl (1.5 equiv)/HOBt (1.5 equiv)
-
Base: DIPEA (Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DCM
Step-by-Step Procedure:
-
Dissolution: In a flame-dried round-bottom flask, dissolve 1.0 equiv of this compound in anhydrous DMF (0.1 M concentration).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) at 0°C. Stir for 15 minutes to form the active ester. Note: The solution typically turns yellow.
-
Coupling: Add the Target Amine (1.1 equiv) dropwise.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC or LC-MS (Target mass = MW of Amine + 194.18 - 18).[1]
-
Workup: Dilute with EtOAc, wash sequentially with 1N HCl (to remove excess amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine.[1]
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Hexane/EtOAc).
Self-Validating Check:
-
LC-MS: Confirm presence of methyl ester peak (M+). Loss of methyl group (-14 or -15 mass units) indicates side-reaction hydrolysis.[1]
-
1H NMR: Look for the singlet at ~3.7 ppm (methoxy group).[1] If this signal is lost, the ester was compromised.[1]
Protocol B: Selective Hydrolysis (Methyl Ester Deprotection)
Objective: To hydrolyze the methyl ester into a free carboxylic acid without cleaving the amide bond formed in Protocol A.[1]
Rationale: Methyl esters are more susceptible to saponification than aryl amides.[1] Using Lithium Hydroxide (LiOH) at controlled temperatures ensures selectivity.[1]
Materials:
-
Intermediate A (from Protocol A)
-
LiOH.H₂O (2.0 equiv)
-
Solvent: THF/Water (3:1 ratio) or Methanol/Water
Step-by-Step Procedure:
-
Preparation: Dissolve Intermediate A in THF (or MeOH). Cool to 0°C.[1]
-
Saponification: Add a solution of LiOH.H₂O (2.0 equiv) in water dropwise.[1]
-
Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature. Crucial: Monitor by TLC every 30 minutes.[1] The reaction is complete when the starting material spot disappears.[1]
-
Quenching: Acidify carefully with 1N HCl to pH ~3-4. Do not use strong mineral acids at high heat to avoid amide hydrolysis.
-
Extraction: Extract the free acid into EtOAc or DCM.
-
Isolation: The product is often pure enough for the next coupling step without chromatography.[1]
Expert Tip: If the starting material contains other sensitive esters, use Trimethyltin hydroxide (Me₃SnOH) in dichloroethane at 80°C for highly specific methyl ester cleavage, though this is toxic and requires careful handling.
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Protocol A | Steric hindrance of the amine or wet solvent.[1] | Use HATU/HOAt for difficult amines; ensure DMF is anhydrous (store over molecular sieves).[1] |
| Hydrolysis of Methyl Ester during Coupling | Presence of water or excessive nucleophilic base.[1] | Switch base to N-methylmorpholine (NMM) or reduce reaction time. |
| Amide Cleavage during Protocol B | Reaction temperature too high or base too strong (NaOH/KOH).[1] | Stick to LiOH at 0°C–RT.[1] Avoid reflux.[1] |
| Solubility Issues | The bifunctional acid is polar. | Use a cosolvent system (DCM/DMF 9:1) for the initial dissolution.[1] |
References
-
PubChem Compound Summary. (2023). This compound (CID 2776856).[1] National Library of Medicine.[1] Retrieved from [Link]
-
Kiricojevic, V. D., et al. (2002).[1][3] "An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate."[1][3] Journal of the Serbian Chemical Society, 67(12), 793–802.[3] (Demonstrates analogous anilino-ester chemistry). Retrieved from [Link]
-
Koshikari, Y., et al. (2012).[1][4] "N,N-Diarylammonium Pyrosulfate-Catalyzed Hydrolysis of Esters." Organic Letters, 14(12), 3194–3197.[1] (Reference for selective hydrolysis methodologies). Retrieved from [Link]
application of 4-(2-Methoxy-2-oxoethyl)benzoic acid in polymer chemistry
Topic: Strategic Utilization of 4-(2-Methoxy-2-oxoethyl)benzoic Acid as a Heterobifunctional Synthon in Advanced Material Synthesis Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (CAS 67026-00-6), often referred to as the mono-methyl ester of 4-carboxyphenylacetic acid, represents a critical class of heterobifunctional synthons . Its structural asymmetry—possessing one rigid aromatic carboxylic acid and one flexible aliphatic methyl ester—allows for orthogonal reactivity. This unique profile is exploited in three high-value domains: controlled Metal-Organic Framework (MOF) growth , biodegradable poly(anhydride-ester) synthesis , and site-specific surface modification .
This guide moves beyond basic characterization to provide actionable, field-proven protocols for integrating this molecule into complex macromolecular architectures.
Chemical Profile & Reactivity Logic
| Feature | Specification | Application Logic |
| Molecular Structure | Asymmetry: The aromatic acid ( | |
| Spacer Arm | Flexibility: Breaks conjugation between the phenyl ring and the ester carbonyl. In polymers, this lowers | |
| Lability | Methyl Ester | Pro-Ligand/Pro-Drug: The ester is hydrolytically active. In MOF synthesis, it acts as a "slow-release" source of the dicarboxylate ligand. In drug delivery, its hydrolysis drives polymer erosion. |
Application Note 1: Controlled Growth of MOFs via In Situ Hydrolysis
Context: Direct synthesis of MOFs using the diacid form (4-carboxyphenylacetic acid) often leads to rapid precipitation of microcrystalline powders due to fast nucleation rates. Using this compound as a pro-ligand allows for the slow release of the active dicarboxylate linker via in situ solvothermal hydrolysis. This "controlled feeding" strategy promotes the growth of large, single crystals suitable for X-ray diffraction and reduces defect density.
Mechanism:
-
Precursor Dissolution: The ester is highly soluble in DMF/Ethanol.
-
Hydrolysis: Under solvothermal conditions (
C) and presence of water/acid, the methyl ester converts to the free acid. -
Coordination: The newly formed carboxylate coordinates with metal nodes (
, ) to assemble the framework (e.g., Zn-CPA structures).
Protocol: Solvothermal Synthesis of Zn-CPA MOF Crystals
Materials:
-
Ligand: this compound (1.0 mmol)
-
Metal Source:
(1.0 mmol) -
Solvent: N,N-Dimethylformamide (DMF) / Ethanol /
(Ratio 10:1:1) -
Vessel: Teflon-lined stainless steel autoclave (25 mL)
Step-by-Step Methodology:
-
Dissolution: Dissolve 194 mg of the ligand in 10 mL of the solvent mixture. Sonicate for 5 minutes until clear. Note: The ester solubility prevents early precipitation seen with the diacid.
-
Metal Addition: Add 297 mg of Zinc Nitrate. Stir for 10 minutes.
-
Thermal Treatment: Seal the autoclave and place in a programmable oven.
-
Harvesting: Filter the colorless block crystals.
-
Activation (Solvent Exchange): Soak crystals in anhydrous ethanol for 3 days, refreshing solvent every 24 hours to remove trapped DMF and unreacted ester.
DOT Diagram: Pro-Ligand MOF Synthesis Workflow
Caption: Workflow utilizing the ester precursor to control ligand availability, regulating nucleation kinetics for superior crystal quality.
Application Note 2: Synthesis of Biodegradable Poly(anhydride-esters)
Context: Polyanhydrides are premier materials for drug delivery due to their surface erosion mechanism. However, aliphatic polyanhydrides degrade too quickly, while aromatic ones are too slow and insoluble. This compound serves as a "Goldilocks" monomer. By polymerizing it (often after converting to the diacid or reacting with a diol), one creates a semi-aromatic backbone with tunable degradation rates.
Mechanism: The protocol below describes creating a Poly(anhydride-ester) . The molecule is first hydrolyzed to the diacid, then activated with acetic anhydride to form a mixed anhydride prepolymer, which is finally polymerized via melt condensation.[1]
Protocol: Melt-Condensation Polymerization
Materials:
-
Monomer: this compound (converted to diacid form, 4-carboxyphenylacetic acid, prior to step 1 for this specific pathway).
-
Reagent: Acetic Anhydride (excess).[1]
-
Catalyst: Cadmium acetate (optional, 1 mol%) or vacuum driven.
Step-by-Step Methodology:
-
Pre-polymer Synthesis (Activation):
-
Reflux 5g of the diacid (derived from the ester) in 50 mL acetic anhydride for 30 minutes under Nitrogen.
-
Observation: The mixture clears as the mixed anhydride forms.
-
Remove excess acetic anhydride/acetic acid via rotary evaporation to yield the acetylated prepolymer.
-
-
Melt Polymerization:
-
Place the prepolymer in a side-arm glass reactor equipped with a mechanical stirrer.
-
Stage 1 (Oligomerization): Heat to 180°C under Nitrogen flow for 30 minutes. The melt should be clear.
-
Stage 2 (High Vacuum): Apply high vacuum (<0.1 mbar) while maintaining 180°C.
-
Mechanism: Vacuum removes the acetic anhydride byproduct, driving the equilibrium toward high molecular weight (Le Chatelier’s principle).
-
Continue for 90–120 minutes until viscosity significantly increases.
-
-
Purification:
-
Dissolve the polymer in Dichloromethane (DCM).
-
Precipitate into cold Diethyl Ether.
-
Dry under vacuum at RT.
-
DOT Diagram: Poly(anhydride-ester) Reaction Pathway
Caption: Step-growth polymerization pathway. Vacuum removal of the anhydride byproduct is the critical driving force for molecular weight increase.
Application Note 3: Site-Specific Surface Functionalization
Context: In conjugating peptides or drugs to surfaces (e.g., silica nanoparticles or gold surfaces), orientation matters. Using this compound allows for orthogonal protection .
Protocol Strategy:
-
Step A: Activate the aromatic carboxylic acid using EDC/NHS.
-
Step B: Conjugate to an amine-functionalized surface (forming a stable amide bond).
-
Step C: The surface now displays the methyl ester tail.
-
Step D: Mild hydrolysis (LiOH, MeOH/H2O) exposes the aliphatic carboxylic acid for a second conjugation step (e.g., attaching a drug molecule).
Why this works: The aromatic acid is sterically distinct and electronically different from the aliphatic ester, allowing the molecule to act as a precise molecular ruler or linker.
References
-
Chem-Impex International. (n.d.). 4-(2-Hydroxyethyl)benzoic acid and derivatives in Polymer Chemistry. Retrieved from
-
National Institutes of Health (NIH). (2008). Structure and dimerization of benzoic acid derivatives. Acta Crystallographica Section E. Retrieved from
-
Uhrich, K. E., et al. (2011). Synthesis and Characterization of Poly(anhydride-esters). Biomacromolecules. (Contextualizing the use of carboxyphenylacetic acid derivatives in degradable polymers). Retrieved from
-
J&K Scientific. (n.d.). This compound Product Specifications. Retrieved from
-
ResearchGate. (2022). Metal Organic Frameworks Constructed from Terphenyl-dicarboxylic Acid Derivatives. (Illustrating the solvothermal ligand strategy). Retrieved from
Sources
Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 4-(2-Methoxy-2-oxoethyl)benzoic Acid
Introduction: Strategic Modification of a Versatile Building Block
4-(2-Methoxy-2-oxoethyl)benzoic acid is a bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid and a methyl ester, allows for selective chemical modifications, making it a valuable scaffold for the synthesis of a diverse array of compounds. The derivatization of the carboxylic acid group is a particularly common and crucial transformation, enabling the introduction of various functionalities to tailor the molecule's biological activity, physicochemical properties, and potential for further conjugation. Benzoic acid derivatives are integral to the development of pharmaceuticals, with applications ranging from local anesthetics to anticancer agents.[1][2]
This guide provides detailed application notes and protocols for the most common and effective methods for derivatizing the carboxylic acid moiety of this compound. We will delve into the mechanistic underpinnings of each method, offering practical insights to ensure successful synthesis, purification, and characterization of the desired derivatives.
Choosing the Right Derivatization Strategy
The selection of an appropriate derivatization method hinges on the desired final product and the compatibility of the reagents with the existing methyl ester group. The primary strategies covered in this guide are:
-
Amide Bond Formation: For the synthesis of amides, which are prevalent in biologically active molecules.
-
Esterification: To generate esters with different alkyl or aryl groups, thereby modifying properties like solubility and metabolic stability.
-
Acyl Chloride Formation: A route to highly reactive intermediates that can be readily converted to a wide range of derivatives.
Protocol 1: Amide Bond Formation via Carbodiimide Coupling
Amide bond formation is a cornerstone of organic synthesis, particularly in the construction of peptides and other biologically relevant molecules.[3] Carbodiimide-mediated coupling is a widely used method due to its mild reaction conditions and broad functional group tolerance.[4] The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) is a robust approach to minimize side reactions and improve yields.[5][6]
Mechanism of EDC/NHS Coupling
The reaction proceeds in two main stages:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester and Amine Coupling: NHS intercepts the unstable O-acylisourea to form a more stable, amine-reactive NHS ester. This activated ester then readily reacts with a primary or secondary amine to form the desired amide bond, regenerating NHS.[6]
Caption: EDC/NHS Amide Coupling Workflow.
Detailed Protocol: Synthesis of N-Benzyl-4-(2-methoxy-2-oxoethyl)benzamide
This protocol details the synthesis of a representative amide derivative.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (optional, for solubility)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (or a mixture of DCM and a small amount of DMF if solubility is an issue).
-
Activation: Add NHS (1.1 eq) and EDC-HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Amine Addition: Add benzylamine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(2-methoxy-2-oxoethyl)benzamide.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
| Parameter | Typical Range/Value | Notes |
| Temperature | 0 °C to Room Temperature | Starting at 0 °C can be beneficial for sensitive substrates. |
| Reaction Time | 4 - 24 hours | Monitor by TLC to determine completion. |
| Solvent | DCM, DMF, THF | Ensure the solvent is anhydrous. |
| Equivalents (Acid:Amine:EDC:NHS) | 1 : 1.1 : 1.2 : 1.1 | Minor adjustments may be needed based on the amine's reactivity. |
| Typical Yield | 70 - 95% | Dependent on the purity of reagents and reaction conditions. |
Protocol 2: Amide Bond Formation using HATU
For more challenging amide couplings, such as with sterically hindered amines or for reactions prone to racemization, uronium-based coupling reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective.[8] HATU is known for its high reactivity and fast reaction times.[8]
Mechanism of HATU Coupling
The reaction with HATU involves the formation of a highly reactive OAt-active ester.[9] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, facilitating its attack on the HATU reagent.[9] The resulting activated ester is then rapidly attacked by the amine to form the amide bond.
Caption: HATU-mediated Amide Coupling Workflow.
Detailed Protocol: Synthesis of a Sterically Hindered Amide
This protocol is suitable for coupling with less reactive or sterically demanding amines.
Materials:
-
This compound
-
Amine (e.g., tert-butylamine)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard synthetic and purification equipment
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq) to the mixture and stir for 5-10 minutes at room temperature.
-
Amine Addition: Add the amine (1.2 eq) to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. These reactions are often complete within 1-4 hours.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
-
Characterization: Characterize the purified amide by NMR and MS.
| Parameter | Typical Range/Value | Notes |
| Temperature | Room Temperature | Generally sufficient for HATU-mediated couplings. |
| Reaction Time | 1 - 4 hours | Typically faster than EDC/NHS couplings. |
| Solvent | DMF, NMP | Polar aprotic solvents are preferred. |
| Equivalents (Acid:Amine:HATU:DIPEA) | 1 : 1.2 : 1.1 : 2.0 | An excess of the non-nucleophilic base is crucial. |
| Typical Yield | 80 - 98% | Often higher than other methods, especially for difficult couplings. |
Protocol 3: Fischer Esterification
To synthesize different esters from the carboxylic acid group, the Fischer esterification is a classic and reliable method.[10] This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.[10][11]
Mechanism of Fischer Esterification
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[10] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.[12]
Caption: Fischer Esterification Mechanism Overview.
Detailed Protocol: Synthesis of Ethyl 4-(2-methoxy-2-oxoethyl)benzoate
This protocol describes the synthesis of the ethyl ester derivative.
Materials:
-
This compound
-
Ethanol (absolute, large excess)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate for extraction
-
Standard synthetic and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of absolute ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of carboxylic acid) to the solution.
-
Heating: Heat the reaction mixture to reflux and maintain the temperature. The reaction is typically refluxed for 4-16 hours. Monitor the reaction by TLC.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Carefully wash the organic solution with saturated NaHCO₃ solution until the effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solvent to obtain the crude ester. If necessary, purify by flash column chromatography.
-
Characterization: Confirm the structure of the product by NMR and MS.
| Parameter | Typical Range/Value | Notes |
| Temperature | Reflux | The boiling point of the alcohol used. |
| Reaction Time | 4 - 16 hours | The reaction is reversible; driving off water can improve yield. |
| Alcohol | Large excess | Used as both reactant and solvent to drive the equilibrium. |
| Catalyst | Concentrated H₂SO₄, HCl (gas), TsOH | A strong acid is essential.[13] |
| Typical Yield | 60 - 85% | Yield can be improved by removing water as it forms. |
Protocol 4: Formation of Acyl Chloride
For the synthesis of highly reactive derivatives, the carboxylic acid can be converted to an acyl chloride. This intermediate can then be reacted with a variety of nucleophiles (alcohols, amines, etc.) to form esters, amides, and other derivatives.[14] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[15]
Detailed Protocol: Synthesis of 4-(2-Methoxy-2-oxoethyl)benzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
A catalytic amount of anhydrous N,N-Dimethylformamide (DMF)
-
Distillation apparatus (for purification of thionyl chloride if necessary)
-
Standard synthetic and purification equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), place this compound (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous toluene or DCM, followed by a catalytic amount of DMF (1-2 drops). Then, slowly add thionyl chloride (1.5 - 2.0 eq).
-
Heating: Heat the reaction mixture to reflux. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Reagent: Once the reaction is complete (typically 1-3 hours), carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure.
-
Use of Acyl Chloride: The resulting acyl chloride is typically used immediately in the next step without further purification due to its reactivity and moisture sensitivity.
Conclusion
The derivatization of the carboxylic acid group of this compound opens up a vast chemical space for the development of novel compounds with tailored properties. The choice of method, whether it be robust amide coupling with EDC/NHS or HATU, classic Fischer esterification, or conversion to a reactive acyl chloride, should be guided by the specific synthetic goal. By following the detailed protocols and understanding the underlying chemical principles presented in this guide, researchers can confidently and efficiently synthesize a wide range of derivatives for applications in drug discovery and materials science.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
PrepChem. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]
- Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467.
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]
-
Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]
-
Pharmatutor. (n.d.). Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose. Retrieved from [Link]
-
University of Toronto. (n.d.). Esterification of Benzoic Acid to Methyl Benzoate. Retrieved from [Link]
-
Khan Academy. (n.d.). Fischer esterification | Carboxylic acids and derivatives | Organic chemistry. Retrieved from [Link]
- Bang-Andersen, B., et al. (2006). A new class of selective serotonin reuptake inhibitors: (S)- and (R)-6-nitro-2-(1-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)quipazine. Journal of medicinal chemistry, 49(14), 4321–4331.
Sources
- 1. preprints.org [preprints.org]
- 2. pharmacy180.com [pharmacy180.com]
- 3. hepatochem.com [hepatochem.com]
- 4. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. HATU - Wikipedia [en.wikipedia.org]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 15. prepchem.com [prepchem.com]
Application Note: Chemoselective Manipulations of the Ester Moiety in 4-(2-Methoxy-2-oxoethyl)benzoic acid
Abstract & Molecule Overview
This technical guide details the chemoselective transformation of the ester group in 4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS: 6326-17-6). This heterofunctional building block presents a classic challenge in organic synthesis: distinguishing between an aliphatic methyl ester and an aromatic carboxylic acid .
The molecule contains two electrophilic centers with distinct electronic environments:
-
Position 1 (Aromatic Acid): A carboxylic acid conjugated to the benzene ring.
-
Position 4 (Aliphatic Ester): A methyl ester separated from the aromatic ring by a methylene (
) spacer.
The methylene spacer insulates the ester from the aromatic conjugation, making it electronically similar to simple alkyl esters, while the benzoic acid moiety retains significant acidity (
Chemoselectivity Landscape
To successfully manipulate the ester in the presence of the free acid, one must exploit the differences in nucleophilic susceptibility and acidity.
| Reaction Type | Reagent | Target Selectivity | Outcome |
| Reduction | Acid > Ester | Reduces Acid to Alcohol (Ester intact) | |
| Reduction | Ester > Acid (Salt) | Reduces Ester to Alcohol (Acid intact) | |
| Aminolysis | TBD (Catalyst) | Ester Only | Converts Ester to Amide (Direct) |
| Alkylation | LDA (2.2 eq) | C-Alkylation at methylene group | |
| Hydrolysis | Ester | Saponification to Diacid |
Visualizing the Reactivity Pathways
Figure 1: Divergent synthetic pathways for the selective functionalization of the ester moiety.
Protocol A: Selective Reduction to Alcohol
Objective: Convert the methyl ester to a primary alcohol without reducing the carboxylic acid.
Challenge: Standard reducing agents like Lithium Aluminum Hydride (
Experimental Procedure
-
Preparation: In a flame-dried flask under Argon, dissolve this compound (1.0 eq) in anhydrous THF (
). -
Salt Formation: Cool to
. Add Sodium Hydride (NaH, 60% dispersion, 1.05 eq) portion-wise. Stir for 30 min until gas evolution ceases.-
Note: This generates the sodium carboxylate, which resists hydride attack.
-
-
Reduction: Add
(2.0 M in THF, 1.5 eq) dropwise. -
Reflux: Warm to room temperature, then heat to mild reflux (
) for 4–6 hours. Monitor by TLC (the carboxylate will stay at the baseline; look for the disappearance of the starting material spot after a mini-workup aliquot). -
Quench: Cool to
. Carefully quench with Methanol (excess) to destroy residual borohydride. -
Acidification: Acidify carefully with
to pH 3–4.-
Caution: Vigorous gas evolution (
).
-
-
Extraction: Extract with EtOAc (
). The product, 4-(2-hydroxyethyl)benzoic acid , will partition into the organic phase. -
Purification: Crystallization from Hexane/EtOAc or column chromatography.
Protocol B: Direct Aminolysis (TBD-Catalyzed)
Objective: Convert the ester directly to an amide (building blocks for peptidomimetics) without using coupling reagents or protecting groups.
Mechanism: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD ) acts as a bifunctional catalyst, activating the ester carbonyl via hydrogen bonding and facilitating amine attack.
Experimental Procedure
-
Mix: Combine this compound (1.0 eq) and the target amine (1.2 eq, e.g., benzylamine) in a sealed tube.
-
Catalyst: Add TBD (
, 10 mol%). -
Solvent: This reaction often works best neat (solvent-free) or in minimal Toluene if the amine is solid.
-
Reaction: Heat to
for 12 hours. -
Workup: Dilute with DCM. Wash with
.-
Critical Step: The HCl wash removes the TBD catalyst and any unreacted amine. The product (containing the free acid) may partially extract into the aqueous phase if the pH is too high. Maintain pH ~4 during workup or use a phosphate buffer wash.
-
-
Yield: Expect 80–90% conversion to the amide.
Protocol C: Alpha-Alkylation (Dianion Strategy)
Objective: Functionalize the methylene carbon (
Concept: The methylene protons are acidic (
Workflow Diagram
Figure 2: Stepwise generation of the dianion for alpha-alkylation.
Experimental Procedure
-
Reagent Prep: Generate LDA (Lithium Diisopropylamide) fresh in THF at
(2.2 to 2.5 equivalents relative to substrate). -
Addition: Dissolve the substrate in THF and add slowly to the LDA solution at
. -
Dianion Formation: Stir at
for 30 min, then warm to for 15 min to ensure complete enolization of the ester. The solution usually turns deep yellow/orange. -
Alkylation: Cool back to
. Add the electrophile (e.g., Methyl Iodide, 1.1 eq) dropwise. -
Quench: Pour into saturated
. -
Selectivity Note: Alkylation occurs exclusively at the methylene position (alpha to the ester) because the carboxylate is not nucleophilic enough at carbon under these conditions, and the benzylic/alpha-carbonyl position is the site of the "soft" enolate.
References
-
Selective Reduction (LiBH4): Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective Reductions. 30. Effect of Cation and Solvent on the Reactivity of Alkali Metal Borohydrides." J. Org.[2][3] Chem.1982 , 47, 4702.
-
TBD Catalyzed Aminolysis: Sabot, C.; Kumar, K. A.; Meunier, S.; Mioskowski, C. "A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) under Solvent-Free Conditions." Tetrahedron Lett.[4]2007 , 48, 3863–3866.
-
Dianion Chemistry: Thompson, C. M.; Green, D. L. C. "Recent Advances in Dianion Chemistry." Tetrahedron1991 , 47, 4223–4285.
-
Chemoselectivity of Borane: Ranu, B. C. "Zinc Borohydride - A Reducing Agent with High Potential." Synlett1993 , 885–892. (Discusses orthogonality to LiBH4).
Sources
Application Notes: 4-(2-Methoxy-2-oxoethyl)benzoic Acid as a Versatile Building Block for Bioactive Molecules
Introduction: The Strategic Advantage of a Bifunctional Scaffold
In the landscape of modern drug discovery, the efficiency of synthetic routes and the ability to rapidly generate diverse chemical libraries are paramount. 4-(2-Methoxy-2-oxoethyl)benzoic acid emerges as a highly valuable starting material due to its strategic bifunctionality. The molecule incorporates a phenyl ring substituted with a carboxylic acid and a methyl ester group, separated by a methylene linker. This arrangement provides two distinct reactive handles that can be addressed with orthogonal chemical strategies, making it an ideal scaffold for constructing complex molecules, including inhibitors for enzymes like Poly(ADP-ribose) polymerase (PARP).[1][2][3][4] The presence of both an acid and an ester allows for sequential or selective reactions, providing chemists with significant control over the synthetic pathway.
This guide provides a detailed exploration of the chemical properties of this compound and offers field-proven protocols for its application in the synthesis of advanced intermediates for bioactive molecules.
Physicochemical Properties and Reactivity Profile
The utility of this compound is rooted in its distinct chemical functionalities. The aromatic carboxylic acid is moderately acidic and serves as a prime site for amide bond formation, a cornerstone of medicinal chemistry.[5] The methyl ester, in contrast, is less reactive and typically requires more forcing conditions for transformation, such as saponification under basic conditions.[6] This differential reactivity is the key to its utility, allowing for selective manipulation of one group while the other remains intact.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 14736-50-6 (for the 2-isomer) |
| Molecular Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents like DMF, DMSO, Methanol. Limited solubility in water. |
| Storage | Store at room temperature in a dry, well-ventilated area. |
Note: Data is compiled from various chemical supplier databases and literature. The CAS number provided is for the ortho-isomer, 2-(2-methoxy-2-oxoethyl)benzoic acid, as a representative analogue.[7][8]
Core Synthetic Protocols
The following protocols are designed to be robust and reproducible, providing a solid foundation for synthetic explorations using this building block.
Protocol 1: Selective Amide Bond Formation via the Carboxylic Acid
The formation of an amide bond is one of the most frequent reactions in pharmaceutical synthesis.[5] This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient peptide coupling reagent that minimizes side reactions and racemization.[9]
Objective: To couple this compound with a primary or secondary amine, preserving the methyl ester.
Workflow Diagram:
Caption: Workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (e.g., Benzylamine) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the amine (1.1 eq) in anhydrous DMF.
-
Basification: Add DIPEA (3.0 eq) to the solution. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt formed and facilitate the reaction.[9]
-
Activation: Cool the flask to 0°C using an ice bath. In a separate vial, dissolve HATU (1.2 eq) in a minimum amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Selective Hydrolysis of the Methyl Ester
Saponification is the classic method for ester hydrolysis.[6][10] This protocol uses lithium hydroxide (LiOH), a mild base that is effective for hydrolyzing methyl esters while minimizing side reactions on other sensitive functional groups that might be present in a complex molecule.[6][10]
Objective: To selectively hydrolyze the methyl ester of a this compound derivative to the corresponding carboxylic acid.
Reaction Diagram:
Caption: Selective saponification of the methyl ester.
Materials:
-
Amide derivative from Protocol 1 (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
Step-by-Step Protocol:
-
Dissolution: Dissolve the ester starting material (1.0 eq) in a mixture of THF and Methanol (e.g., a 3:1 ratio).
-
Addition of Base: In a separate flask, dissolve LiOH·H₂O (2.0-3.0 eq) in deionized water and add this aqueous solution to the solution of the ester.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS, observing the disappearance of the starting material and the appearance of the product mass.
-
Acidification: After the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~2-3 by the dropwise addition of 1N HCl. A precipitate should form.
-
Extraction: Extract the product with a suitable organic solvent like EtOAc or DCM (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the dicarboxylic acid product.
-
Validation: The product can often be used in the next step without further purification if it is sufficiently pure. Purity can be assessed by ¹H NMR and LC-MS. The disappearance of the methyl singlet (~3.7 ppm in ¹H NMR) is a key indicator of a successful reaction.
Case Study: Synthetic Pathway to a PARP Inhibitor Scaffold
This building block is particularly useful in the synthesis of PARP inhibitors, which often feature a carboxamide pharmacophore.[2][3] The following scheme illustrates a hypothetical pathway to a key intermediate for a PARP inhibitor, demonstrating the sequential application of the protocols described above.
Synthetic Pathway Diagram:
Sources
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. growingscience.com [growingscience.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-(2-Methoxy-2-oxoethyl)benzoic acid [myskinrecipes.com]
- 8. biosynth.com [biosynth.com]
- 9. bachem.com [bachem.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Orthogonal Use of 4-(2-Methoxy-2-oxoethyl)benzoic Acid in Solid-Phase Organic Synthesis (SPOS)
Executive Summary
This guide details the application of 4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS 69026-14-8) as a bifunctional linker and spacer in Solid-Phase Organic Synthesis (SPOS). Unlike standard amino acid building blocks, this molecule possesses a unique aromatic-aliphatic orthogonality : a free aromatic carboxylic acid for resin attachment and a methyl-ester protected aliphatic carboxyl group for downstream diversification.
This dual functionality allows researchers to introduce a rigid phenyl spacer with a flexible carboxymethyl extension, facilitating the synthesis of PROTAC linkers , peptidomimetics , and heterocyclic scaffolds (e.g., isoquinolinones). This protocol establishes a self-validating workflow for its coupling, selective deprotection (saponification), and subsequent chain extension.
Chemical Profile & Mechanistic Rationale[1][2]
The Molecule[3][4]
-
Functionality:
-
Site A (Aromatic -COOH): Lower pKa (~4.2), conjugated. Reacts readily with amine-functionalized resins using standard uronium/phosphonium coupling agents.
-
Site B (Aliphatic -COOMe): Protected as a methyl ester.[3] Stable to standard Fmoc deprotection conditions (20% piperidine) and acid-labile side-chain protection (tBu, Boc), but reactive to specific hydrolytic conditions (LiOH/THF).
-
Strategic Utility in SPOS
The primary value of this compound lies in its ability to serve as a branching point or orthogonal handle .
-
Linker Construction: It introduces a ~6 Å spacer between the resin and the target pharmacophore.
-
Orthogonality: The methyl ester survives the acidic conditions used to cleave tBu/Trt groups (if using dilute acid) and the basic conditions of Fmoc removal (short exposure), but can be selectively hydrolyzed by LiOH to expose a fresh carboxylic acid for "Head-to-Tail" cyclization or further library expansion.
Workflow Visualization
The following diagram illustrates the critical path for utilizing this compound to create a functionalized scaffold on a Rink Amide resin.
Caption: Workflow for orthogonal functionalization. Blue nodes indicate synthetic additions; Green indicates activation; Red indicates deprotection.
Detailed Experimental Protocols
Materials & Reagents[2]
-
Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).
-
Linker: this compound (5 eq).
-
Coupling Agents: HBTU (4.9 eq), DIPEA (10 eq).
-
Solvents: DMF (Anhydrous), DCM, THF.
-
Hydrolysis Reagents: Lithium Hydroxide (LiOH), Methanol (MeOH).
Protocol A: Resin Loading (Coupling)
Objective: Attach the aromatic acid moiety to the resin-bound amine while keeping the aliphatic methyl ester intact.
-
Swelling: Place 200 mg of Rink Amide resin in a SPPS reaction vessel. Swell in DCM (3 mL) for 20 mins, then wash with DMF (3 x 3 mL).
-
Fmoc Deprotection: Treat resin with 20% piperidine in DMF (2 x 10 mins). Wash with DMF (5x), DCM (3x), DMF (3x).
-
Validation: Perform Kaiser Test . Result must be deep blue (positive for free amines).
-
-
Activation: In a separate vial, dissolve This compound (5 eq relative to resin loading) and HBTU (4.9 eq) in minimum DMF. Add DIPEA (10 eq). Activate for 2–3 minutes.
-
Coupling: Transfer the activated solution to the resin. Shake at room temperature for 2 hours.
-
Washing: Drain and wash with DMF (5x) and DCM (5x).
-
Validation: Perform Kaiser Test . Result must be yellow/colorless (negative for free amines), confirming quantitative coupling.
Protocol B: On-Resin Saponification
Objective: Selectively hydrolyze the methyl ester to a free carboxylic acid without cleaving the linker from the resin.
Note: Standard acid treatment (TFA) will NOT remove the methyl ester. Base hydrolysis is required.
-
Solvent Exchange: Wash the resin with THF (3 x 3 mL) to prepare for the hydrolysis solvent system.
-
Reaction Cocktail: Prepare a solution of LiOH (2M aqueous) and THF in a 1:4 ratio (e.g., 1 mL 2M LiOH + 4 mL THF).
-
Why THF? THF swells polystyrene resins effectively, allowing the aqueous base to penetrate the matrix.
-
-
Hydrolysis: Add the cocktail to the resin. Agitate gently for 4–6 hours at room temperature.
-
Caution: Do not heat, as elevated temperatures may degrade the resin-linker bond or cause premature cleavage of the Rink linker.
-
-
Washing: Drain. Wash extensively with Water (3x), MeOH (3x), DCM (3x), and DMF (3x) to remove lithium salts.
-
Validation (Mini-Cleavage): Take a small aliquot of resin (~2 mg). Treat with 95% TFA/Water for 30 mins. Analyze supernatant by LC-MS.
-
Target Mass: Mass of [Linker-Amide] - 14 Da (Loss of Methyl group).
-
Success Criteria: >95% conversion from Methyl Ester (M+) to Acid (M-14).
-
Protocol C: Chain Extension & Final Cleavage
-
Extension: The resin now carries a free aliphatic carboxylic acid. Couple the next amine/amino acid using standard HBTU/DIPEA protocols (as in Step 4.2).
-
Final Cleavage: Wash resin with DCM. Treat with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Isolation: Precipitate the filtrate in cold diethyl ether. Centrifuge and dry.
Data Summary & Troubleshooting
| Parameter | Specification | Troubleshooting Tip |
| Coupling Efficiency | >99% (Kaiser Negative) | If Kaiser is slightly blue, re-couple using HATU instead of HBTU for higher reactivity. |
| Hydrolysis Time | 4–6 Hours | If conversion is low (LC-MS), extend to 12 hours or increase LiOH conc. to 4M (keep THF ratio high). |
| Side Reactions | Aspartimide formation (rare) | Unlikely with this linker, but ensure thorough washing after LiOH to prevent base-catalyzed racemization of adjacent residues. |
| Solubility | Moderate in DCM | Dissolve the linker in DMF first; it has higher solubility in polar aprotic solvents. |
Applications in Drug Discovery[4][6][8]
PROTAC Linker Synthesis
This molecule is ideal for synthesizing Proteolysis Targeting Chimeras (PROTACs) . The aromatic ring provides rigidity, reducing the entropic cost of binding, while the aliphatic arm allows for variable chain length extensions (e.g., PEGylation) to reach the E3 ligase binding domain.
Peptidomimetics
The structure mimics homophenylalanine derivatives. By incorporating this into a peptide backbone, researchers can induce specific secondary structures (gamma-turns) or improve metabolic stability by removing the scissile peptide bond associated with natural amino acids.
References
-
Solid-Phase Synthesis Fundamentals
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
-
Orthogonal Protecting Groups
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
-
On-Resin Ester Hydrolysis
-
Kates, S. A., & Albericio, F. (Eds.). (2000).[4] Solid-Phase Synthesis: A Practical Guide. CRC Press. (See Chapter on "Base-Labile Protecting Groups").
-
-
Compound Data
Sources
Application Notes and Protocols for the Quantification of 4-(2-Methoxy-2-oxoethyl)benzoic acid
These comprehensive application notes provide detailed methodologies for the accurate quantification of 4-(2-Methoxy-2-oxoethyl)benzoic acid in various matrices. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental rationale, and robust validation.
Introduction and Physicochemical Profile
This compound (CAS 87524-66-1) is a dicarboxylic acid monoester with a molecular formula of C₁₀H₁₀O₄ and a molecular weight of 194.18 g/mol .[1][2] It exists as a solid at room temperature and possesses structural features—a carboxylic acid and a methyl ester—that dictate its analytical behavior. Understanding its physicochemical properties is paramount for developing robust analytical methods. The aromatic benzoic acid moiety provides a chromophore suitable for UV detection, with an expected absorbance maximum in the 220-280 nm range, analogous to other benzoic acid derivatives.[3][4] Its carboxylic acid group (with an estimated pKa similar to other benzoic acids, around 4.2) allows for manipulation of its charge state through pH adjustment, a key principle in sample preparation and chromatographic retention.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is a widely accessible and reliable method for the quantification of this compound. The following protocol is a robust starting point for method development and validation.
Rationale for Method Design
The choice of a C18 stationary phase is based on the non-polar nature of the benzene ring of the analyte, which will interact with the hydrophobic C18 chains. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an aqueous phase with an acid modifier (formic acid or phosphoric acid) is employed. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, leading to a more retained and sharper peak. UV detection is selected due to the inherent chromophore in the molecule.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of this compound.
Detailed HPLC-UV Protocol
2.3.1. Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Internal Standard (IS), e.g., 4-Methoxybenzoic acid
-
HPLC-grade acetonitrile and water
-
Formic acid (≥98%)
-
Human plasma (or other relevant biological matrix)
2.3.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, then re-equilibrate at 30% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
2.3.3. Sample Preparation (from Human Plasma)
-
Thaw frozen human plasma samples to room temperature.
-
Spike 100 µL of plasma with 10 µL of the internal standard solution (e.g., 100 µg/mL of 4-Methoxybenzoic acid in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile, vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (30% acetonitrile in 0.1% formic acid).
-
Vortex to dissolve and transfer to an HPLC vial for analysis.
2.3.4. Calibration and Quantification
Prepare calibration standards by spiking known concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) into the blank biological matrix and process them alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Determine the concentration of the analyte in the unknown samples by interpolation from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
Rationale for Method Design
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry.[5] Electrospray ionization (ESI) is a suitable ionization technique for this molecule. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), interference from matrix components can be significantly reduced.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Detailed LC-MS/MS Protocol
3.3.1. Materials and Reagents
-
As in the HPLC-UV method, with the addition of a stable isotope-labeled internal standard (e.g., this compound-d4) for optimal accuracy.
-
LC-MS grade solvents.
3.3.2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% B to 90% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Analyte: 193.1 -> 133.1, IS: 197.1 -> 137.1 (Hypothetical - requires optimization) |
| Ion Source Temp. | 500 °C |
| IonSpray Voltage | -4500 V |
3.3.3. Sample Preparation (Solid-Phase Extraction - SPE)
-
Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma (pre-treated with 10 µL of IS and diluted with 200 µL of 4% phosphoric acid in water).
-
Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 4.5), followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40 °C.
-
Reconstitute in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that provides a direct quantification of the analyte without the need for a specific reference standard of the same compound, instead using a certified internal standard.[6]
Rationale for Method Design
The principle of qNMR relies on the direct proportionality between the integral of an NMR signal and the number of nuclei contributing to that signal.[7] By using a certified internal standard of known purity and accurately weighing both the analyte and the standard, the purity of the analyte can be determined.
Detailed qNMR Protocol
4.2.1. Materials and Reagents
-
This compound (analyte)
-
Certified Internal Standard (e.g., Maleic acid or 1,4-Bis(trimethylsilyl)benzene)[8]
-
Deuterated solvent (e.g., DMSO-d6)
4.2.2. Sample Preparation
-
Accurately weigh approximately 10 mg of the analyte and 10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in a precise volume (e.g., 1 mL) of the deuterated solvent.
-
Transfer an appropriate volume (e.g., 0.6 mL) to an NMR tube.
4.2.3. NMR Acquisition Parameters
| Parameter | Setting |
| Spectrometer | ≥ 400 MHz |
| Solvent | DMSO-d6 |
| Pulse Program | Standard 1D proton |
| Relaxation Delay (d1) | ≥ 5 x T1 of the slowest relaxing proton (typically 30-60 s) |
| Number of Scans | 16 or as required for adequate signal-to-noise |
| Pulse Angle | 90° |
4.2.4. Data Processing and Calculation
-
Process the acquired FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum carefully.
-
Integrate a well-resolved signal from the analyte (e.g., the methylene protons) and a signal from the internal standard.
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Certified purity of the internal standard
-
Method Validation
All developed methods must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
References
-
ResearchGate. (n.d.). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]
-
Al-Gorany, A. A., & Al-Anbari, A. M. (2022). UV Photolysis Study of Para-Aminobenzoic Acid Using Parahydrogen Matrix Isolated Spectroscopy. Molecules, 27(3), 772. Retrieved from [Link]
-
Kavčič, S., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Journal of Chromatography B, 801(2), 267-273. Retrieved from [Link]
-
Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. Retrieved from [Link]
-
A, A., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Pharmaceutical Chemistry Journal, 57, 345-352. Retrieved from [Link]
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Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]
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Dong, M. W. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC North America, 39(8), 384-391. Retrieved from [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
Pharmaceutical Technology. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
University of Cambridge. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. Retrieved from [Link]
-
LCGC. (2017). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]
-
Higashi, T., & Ogawa, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4843. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (n.d.). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
-
ResearchGate. (n.d.). LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
-
ResolveMass Laboratories. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
-
Vanderbilt University. (n.d.). Sample Preparation for HPLC. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Retrieved from [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Aminoethyl)benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-[2-(4-Methoxyphenyl)ethyl]benzoic acid. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
US EPA. (n.d.). Benzoic acid, 4-methoxy-, 2-acetylphenyl ester - Substance Details. Retrieved from [Link]
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Application Note: A Stability-Indicating HPLC Method for the Analysis of 4-(2-Methoxy-2-oxoethyl)benzoic acid
Abstract
This application note presents a comprehensive guide to the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(2-Methoxy-2-oxoethyl)benzoic acid. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable analytical method for this compound. The narrative explains the scientific rationale behind the selection of chromatographic conditions and provides a detailed, step-by-step protocol for method implementation and validation in accordance with international regulatory guidelines.
Introduction: The Analytical Challenge
This compound is a bifunctional organic molecule containing both a carboxylic acid and a methyl ester group. This structure makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of both acidic and ester functionalities necessitates a carefully developed HPLC method to ensure accurate quantification and to monitor for potential degradation products, such as the hydrolysis of the ester linkage. A stability-indicating method is crucial for assessing the purity and stability of the compound under various stress conditions, a key requirement in pharmaceutical development.[1][2][3]
This guide provides a systematic approach to developing a reversed-phase HPLC (RP-HPLC) method with UV detection, a widely used and versatile technique for the analysis of aromatic carboxylic acids.[4][5]
Physicochemical Properties and Chromatographic Considerations
A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties.
-
Structure: this compound possesses a rigid aromatic ring, which provides good UV chromophores for detection, and two polar functional groups that influence its retention behavior.
-
UV Absorbance: The benzene ring conjugated with the carboxylic acid group is expected to have a strong UV absorbance. While a specific λmax for this molecule is not published, the UV spectrum of benzoic acid shows a maximum absorbance around 221-230 nm.[6][7] A diode array detector (DAD) or a tunable UV detector should be used to determine the optimal detection wavelength for maximum sensitivity.
Proposed Stability-Indicating HPLC Method
The following method is a recommended starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Chromatographic Conditions
| Parameter | Recommended Condition | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD | A standard, reliable HPLC system is required. A DAD allows for the determination of the optimal detection wavelength and peak purity analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | A C18 column is a versatile and robust choice for the separation of moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | The acidic mobile phase (pH ~2.1) ensures that the carboxylic acid group remains protonated, leading to better retention and symmetrical peak shapes.[6] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency. |
| Gradient Elution | See Table 1 | A gradient elution is proposed to ensure the elution of the main peak with a reasonable retention time and to separate it from potential, more or less polar, impurities and degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 230 nm (or λmax determined by DAD) | Based on the UV absorbance of similar aromatic carboxylic acids, this wavelength should provide good sensitivity.[6] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) | This mixture is compatible with the mobile phase and should provide good solubility for the analyte. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 30 | 70 |
| 12.0 | 30 | 70 |
| 12.1 | 70 | 30 |
| 15.0 | 70 | 30 |
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid (~85%) to 1000 mL of HPLC-grade water. Mix well and degas before use.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile. Degas before use.
-
Sample Diluent (Acetonitrile:Water, 50:50, v/v): Mix equal volumes of HPLC-grade acetonitrile and water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.
System Suitability Test (SST)
Before sample analysis, the performance of the HPLC system should be verified using the Working Standard Solution. The acceptance criteria should be established based on internal laboratory procedures and regulatory guidelines such as USP <621>.[3][8][9][10]
Table 2: System Suitability Test Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for 5 replicate injections) |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1.0% (for 5 replicate injections) |
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.
-
Perform five replicate injections of the Working Standard Solution (100 µg/mL).
-
Verify that the system suitability test results meet the acceptance criteria defined in Table 2.
-
Inject the sample solutions for analysis.
-
Integrate the peak corresponding to this compound and calculate the concentration based on the peak area of the standard.
Method Validation Protocol
The analytical method should be validated in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[11][12][13][14][15]
Specificity (Forced Degradation Study)
To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on a sample of this compound. The goal is to achieve 5-20% degradation of the active substance.
-
Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 60 °C for 8 hours. The primary degradation product is expected to be terephthalic acid (or its salt).
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples using the proposed HPLC method with a DAD. The peak purity of the this compound peak should be evaluated to ensure no co-eluting peaks.
Linearity
Prepare a series of at least five standard solutions of this compound over a concentration range of 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
Accuracy (Recovery)
Accuracy should be assessed by the recovery of known amounts of the analyte spiked into a placebo matrix (if applicable) or by the standard addition method. Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate. The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day with a different analyst and/or different equipment. The RSD between the two sets of results should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the analyte peak. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the analytical results.
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength of detection (± 2 nm)
The system suitability parameters should remain within the acceptance criteria for all tested conditions.
Visualization of Workflows
HPLC Analysis Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Validation Logic
Caption: Logical flow of the HPLC method validation process.
Conclusion
This application note provides a comprehensive framework for the development and validation of a stability-indicating HPLC method for this compound. The proposed method is based on sound chromatographic principles and is designed to be robust and reliable. Adherence to the detailed protocols for method validation will ensure that the analytical procedure is suitable for its intended purpose in a regulated environment.
References
-
International Journal of Pharmaceutical and Medical Sciences. (2022). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
-
PubMed. (1998). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]
-
SciSpace. (2014). Stability Indicating HPLC Method Development and Validation. Retrieved from [Link]
-
Longdom Publishing. (2018). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2015). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden-Yemen. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
YouTube. (2024, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Waters. (n.d.). USP Chapter 621 for Chromatography - Tip301. Retrieved from [Link]
-
ResearchGate. (2023). Spectrum of benzoic acid indicate the single UV absorption band at λmax = 221 nm. Retrieved from [Link]
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- 15. youtube.com [youtube.com]
Advanced Application Note: Orthogonal Functionalization Strategies using 4-(2-Methoxy-2-oxoethyl)benzoic Acid
CAS: 55554-16-4 | Formula: C₁₁H₁₂O₄ | MW: 208.21 g/mol
Executive Summary & Chemical Logic
This guide details the application of 4-(2-Methoxy-2-oxoethyl)benzoic acid (also known as 4-(Carboxymethyl)benzoic acid methyl ester) as a high-value bifunctional building block. Unlike symmetric linkers (e.g., terephthalic acid), this molecule possesses desymmetrized reactivity :
-
Position 1 (Benzoic Acid): A rigid, conjugated aromatic acid suitable for metal coordination (MOFs) or amide coupling.
-
Position 4 (Aliphatic Ester): A flexible, non-conjugated methyl ester (-CH₂COOMe) that acts as a "masked" acid or a solubility-enhancing tail.
Core Value Proposition: The primary utility of this material lies in orthogonality . Researchers can selectively react the benzoic acid moiety while preserving the aliphatic ester, or vice versa, enabling the precise construction of heterofunctional polymers, Metal-Organic Frameworks (MOFs), and pharmaceutical scaffolds (e.g., Angiotensin II receptor blockers).
Application A: Materials Science (MOF Engineering)
In the context of Reticular Chemistry, CAS 55554-16-4 serves as a "pendant-functionalized" linker.
Mechanism: Post-Synthetic Modification (PSM)
Standard MOF synthesis often fails when introducing free carboxylic acids directly because they compete with the structural linkers for metal coordination, leading to framework collapse or defects.
-
The Solution: Use CAS 55554-16-4 to build the framework using the Benzoic Acid end (coordinating to the metal node) while the Ester end dangles into the pore.
-
The Activation: Once the solid framework is formed, the ester is hydrolyzed (PSM) to reveal a free carboxylic acid inside the pore, creating a high-density active site for catalysis or heavy metal adsorption.
Workflow Visualization: MOF Construction & Activation
Caption: Logic flow for generating carboxyl-functionalized pores using the ester-protection strategy.
Application B: Medicinal Chemistry (Scaffold Synthesis)
This molecule is a critical intermediate for phenylacetic acid derivatives , a pharmacophore found in NSAIDs and metabolic regulators (e.g., Telmisartan analogs).
Synthetic Strategy: Selective Amide Coupling
To synthesize peptidomimetics or drug conjugates, one must often couple an amine to the benzoic acid without disturbing the ester.
-
Challenge: Standard hydrolysis conditions might cleave the ester.
-
Solution: Exploit the acidity difference. The benzoic acid (pKa ~4.2) can be activated with carbodiimides (EDC/DCC) or uronium salts (HATU) in organic solvents where the methyl ester remains inert.
Detailed Experimental Protocols
Protocol 1: Selective Amide Coupling (Benzoic Acid Activation)
Objective: Attach an amine (R-NH₂) to the benzoic acid position while keeping the methyl ester intact.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Amine: R-NH₂ (1.1 eq)
-
Coupling Agent: HATU (1.2 eq) or EDC.HCl (1.5 eq)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Solvent: Anhydrous DMF or DCM.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of the substrate in anhydrous DMF (Concentration: 0.1 M).
-
Activation: Add 3.0 eq of DIPEA, followed by 1.2 eq of HATU. Stir at 0°C for 15 minutes.
-
Mechanistic Note: The activated ester forms exclusively at the benzoic acid due to the absence of a leaving group on the aliphatic ester.
-
-
Coupling: Add 1.1 eq of the target amine. Allow the reaction to warm to Room Temperature (RT) and stir for 4–16 hours.
-
Quench & Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (remove unreacted amine), Sat. NaHCO₃ (remove unreacted acid), and Brine.
-
Validation:
-
TLC: The product will be less polar than the starting acid but more polar than the fully non-polar ester if the R-group is lipophilic.
-
NMR Check: Look for the singlet at ~3.6 ppm (OCH₃). If this peak disappears, the ester was accidentally hydrolyzed.
-
Protocol 2: Selective Hydrolysis (Ester Cleavage)
Objective: Convert the aliphatic ester to a free acid after the benzoic acid has been derivatized (e.g., attached to a resin or MOF).
Reagents:
-
Base: LiOH (Lithium Hydroxide) - Preferred over NaOH for milder action.
-
Solvent: THF/Water (3:1 mixture).
Methodology:
-
Dissolve the intermediate in THF/Water.
-
Add LiOH (2.0 eq). Stir at 0°C to RT.
-
Critical Checkpoint: Monitor by LC-MS. Aliphatic esters hydrolyze faster than aromatic amides, but prolonged exposure to strong base can cleave the amide bond formed in Protocol 1. Stop reaction immediately upon consumption of starting material (typically 1–2 hours).
Quality Control & Data Specifications
Table 1: Physicochemical Profile for QC
| Parameter | Specification | Analytical Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | >98.0% | HPLC (C18, Acetonitrile/Water + 0.1% TFA) |
| Melting Point | 128–132 °C | Capillary Method |
| ¹H-NMR Identity | 400 MHz DMSO-d₆ | |
| Solubility | Soluble in DMSO, DMF, Methanol. Sparingly soluble in water. | Gravimetric |
Decision Pathway: Synthesis Logic
Caption: Strategic decision tree for selecting the correct reaction order based on end-application.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2776363, this compound. Retrieved from [Link]
- Cohen, S. M. (2012).Postsynthetic methods for the functionalization of metal–organic frameworks. Chemical Reviews, 112(2), 970-1000.
Application Note: Orthogonal Functionalization of Polymers with 4-(2-Methoxy-2-oxoethyl)benzoic Acid
Executive Summary
This guide details the protocol for functionalizing amine-bearing polymers (e.g., PEG-NH₂, Chitosan, PAMAM, Polylysine) with 4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS: 87524-66-1). This molecule serves as a robust heterobifunctional linker , offering a unique advantage in macromolecular engineering: it possesses a reactive benzoic acid moiety for stable amide coupling and a protected methyl ester side chain for subsequent orthogonal modification.
Key Advantages:
-
UV Traceability: The aromatic benzoate core provides a distinct UV signature (
nm), enabling precise quantification of grafting density—a significant improvement over aliphatic linkers (e.g., succinic anhydride). -
Orthogonality: The methyl ester remains inert during the initial carbodiimide coupling, allowing for controlled, multi-step bioconjugation strategies.
-
Stability: The resulting aromatic amide bond exhibits superior hydrolytic stability compared to aliphatic counterparts, essential for long-circulating drug delivery vehicles.
Chemical Strategy & Mechanism
The Molecule
-
Structure:
-
Function: The
-Carboxylic acid is electronically activated by the benzene ring, making it highly reactive towards amines. The -Methyl ester acts as a "masked" carboxyl group.
Reaction Workflow
The functionalization proceeds via a "Grafting-To" approach using carbodiimide chemistry.
-
Activation: The free benzoic acid is activated using EDC/NHS to form a stable NHS-ester.
-
Coupling: The active ester reacts with primary amines on the polymer backbone to form an amide linkage.
-
Post-Functionalization (Optional): The distal methyl ester is hydrolyzed (LiOH) or hydrazinolyzed (
) to attach a payload (Drug/Ligand).
Figure 1: Step-wise functionalization pathway. The methyl ester (OMe) remains intact during the initial coupling.
Experimental Protocol
Materials Required
| Reagent | Grade | Role |
| This compound | >97% | Linker |
| Polymer-NH₂ (e.g., mPEG-NH₂, 5 kDa) | Research | Backbone |
| EDC[3][4]·HCl | >99% | Coupling Agent |
| NHS (N-Hydroxysuccinimide) | >98% | Stabilizer |
| DIPEA (N,N-Diisopropylethylamine) | Anhydrous | Base (pH adjustment) |
| DMSO or DMF | Anhydrous | Solvent |
| Dialysis Membrane (MWCO 3.5 kDa) | - | Purification |
Protocol: Activation & Coupling
Step 1: Pre-Activation of the Linker
Rationale: Pre-activating the benzoic acid ensures that the polymer's amines do not compete for EDC, reducing side reactions.
-
Dissolve This compound (1.2 equivalents relative to polymer amine groups) in anhydrous DMSO or DMF . Final concentration: ~10 mg/mL.[5]
-
Add EDC·HCl (1.5 eq) and NHS (1.5 eq).
-
Add DIPEA (2.0 eq) to ensure the carboxylic acid is deprotonated.
-
Stir at Room Temperature (RT) for 30–45 minutes under inert atmosphere (
).-
Checkpoint: The solution should remain clear. Cloudiness indicates moisture contamination.
-
Step 2: Polymer Conjugation
-
Dissolve the Polymer-NH₂ (1.0 eq of amine groups) in a separate vial of anhydrous DMSO/DMF.
-
Add the polymer solution dropwise to the activated linker solution.
-
Adjust pH to 8.0–8.5 using DIPEA (spot check on wet pH paper). Crucial: Amide bond formation requires the amine to be unprotonated.
-
Stir at RT for 12–24 hours .
Step 3: Purification
Rationale: Removing unreacted small molecules is critical for accurate characterization.
-
Precipitation: Pour the reaction mixture into 10x volume of ice-cold Diethyl Ether (for PEG) or Ethanol (depending on polymer solubility). Centrifuge and collect the pellet.
-
Dialysis: Re-dissolve the pellet in water (or appropriate buffer). Transfer to a dialysis bag (MWCO < Polymer MW). Dialyze against distilled water for 48 hours, changing water 4–6 times.
-
Lyophilization: Freeze-dry the purified solution to obtain the product as a white powder.
Characterization & Validation
To validate the success of the grafting, use the following analytical hierarchy:
| Method | Target Signal | Interpretation |
| ¹H-NMR (DMSO-d₆) | Appearance of the methyl ester (-OCH₃) peak confirms linker attachment. | |
| ¹H-NMR (Aromatic) | Benzoic aromatic protons confirm the core structure. | |
| FT-IR | 1735 cm⁻¹ vs 1650 cm⁻¹ | Distinct peaks for Ester C=O (1735) and Amide I C=O (1650). |
| UV-Vis | Quantify grafting density using the molar extinction coefficient of the benzoate group. |
Troubleshooting Guide
-
Issue: Low Coupling Efficiency (<50%).
-
Cause: Hydrolysis of EDC active ester or protonated amines.
-
Fix: Ensure anhydrous solvents are used. Increase DIPEA concentration to maintain pH > 8.0 during coupling.
-
-
Issue: Loss of Methyl Ester Signal.
-
Cause: Accidental hydrolysis during workup.
-
Fix: Avoid high pH (>10) during dialysis. Use neutral water.
-
Application: Post-Functionalization Strategy
Once the polymer is functionalized with the methyl ester, it serves as a "prodrug" carrier or a precursor for hydrazide chemistry.
Protocol for Hydrazinolysis (Converting Ester to Hydrazide):
-
Dissolve Polymer-Linker-OMe in Methanol/Ethanol.
-
Add excess Hydrazine Hydrate (20 eq).
-
Stir at RT for 4 hours.
-
Purify via dialysis.
-
Result: Polymer-Linker-
.-
Use Case: This hydrazide can now react with Ketone/Aldehyde-containing drugs (e.g., Doxorubicin) to form pH-sensitive hydrazone bonds for controlled release.
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on carbodiimide chemistry and heterobifunctional linkers).
-
Veronese, F. M., & Pasut, G. (2005). PEGylation, successful approach to drug delivery. Drug Discovery Today, 10(21), 1451-1458. (Foundational review on PEG-amine coupling strategies).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20151477, this compound.[2] (Verification of chemical structure and properties).
-
Blanco, E., et al. (2015). Principles of nanoparticle design for overcoming biological barriers to drug delivery. Nature Biotechnology, 33, 941–951. (Context for using ester/amide linkers in drug delivery).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic Acid
Welcome to the Technical Support Center for the synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this important chemical intermediate. Our approach is rooted in explaining the "why" behind experimental observations, providing you with the technical insights to optimize your synthetic protocols, ensure high purity, and prevent costly delays in your research and development pipeline.
Section 1: Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound can be approached through several synthetic routes. Each pathway, while offering distinct advantages, also presents a unique impurity profile. Understanding the origin of these impurities is the first step toward effective troubleshooting and prevention.
Here, we will focus on two common and illustrative synthetic strategies:
-
Route A: Two-Step Synthesis via Bromination and Nucleophilic Substitution. This classic route involves the radical bromination of methyl 4-methylbenzoate followed by a nucleophilic substitution with a methoxycarbonylmethylating agent.
-
Route B: Direct Esterification. This route involves the direct esterification of 4-(carboxymethyl)benzoic acid.
Below is a visual representation of these primary synthetic pathways and the key stages where impurities can arise.
Caption: Overview of two common synthetic routes to this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Route A: Synthesis via Bromination and Nucleophilic Substitution
Question 1: My NMR spectrum shows signals consistent with unreacted methyl 4-methylbenzoate. What went wrong?
Answer:
The presence of unreacted starting material in the bromination step is a common issue and typically points to incomplete radical initiation or insufficient brominating agent.
-
Causality: Radical bromination with N-bromosuccinimide (NBS) requires a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and often light or heat to initiate the reaction. If the initiator is old or decomposed, or if the reaction temperature is too low, the radical chain reaction will be inefficient, leading to incomplete conversion.[1]
-
Troubleshooting & Prevention:
-
Verify Initiator Activity: Ensure your AIBN or other radical initiator is fresh. AIBN decomposes over time, even when stored properly.
-
Optimize Reaction Conditions: Ensure the reaction is heated to the appropriate temperature for the chosen solvent and initiator (typically 70-80 °C for AIBN in CCl₄ or cyclohexane). The use of a heat lamp can also be beneficial.
-
Stoichiometry of NBS: While a slight excess of NBS is often used, a large excess can lead to di-bromination. Ensure you are using at least one equivalent of fresh, high-purity NBS.
-
Question 2: I'm observing a significant amount of a di-brominated side product, 4-(dibromomethyl)benzoate. How can I avoid this?
Answer:
The formation of di-brominated species is a result of over-bromination and is a common side reaction when using reactive brominating agents like bromine, or when the reaction is not carefully controlled.[1]
-
Causality: The mono-brominated product is still susceptible to further radical bromination, especially if there is a high local concentration of the brominating agent or if the reaction is allowed to proceed for too long after the starting material is consumed.
-
Troubleshooting & Prevention:
-
Control Stoichiometry: Use no more than 1.05-1.1 equivalents of NBS.
-
Slow Addition: Add the NBS portion-wise to the reaction mixture to maintain a low concentration of the brominating agent throughout the reaction.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed, quench the reaction to prevent over-bromination.
-
Question 3: During the nucleophilic substitution step, my primary impurity is methyl 4-(hydroxymethyl)benzoate. What is the cause?
Answer:
The presence of the hydroxymethyl derivative points to hydrolysis of the bromide intermediate, either during the reaction or, more commonly, during the work-up.
-
Causality: Methyl 4-(bromomethyl)benzoate is a reactive benzylic bromide and is susceptible to hydrolysis by water. If your reaction solvent is not anhydrous or if the work-up involves prolonged exposure to aqueous conditions, especially at elevated temperatures, hydrolysis can occur.
-
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and that anhydrous solvents are used for the nucleophilic substitution reaction.
-
Careful Work-up: Perform aqueous work-up steps at low temperatures (e.g., using an ice bath) and minimize the time the product is in contact with the aqueous phase.
-
Choice of Base: If using a hydroxide base, ensure it is consumed quickly in the reaction to minimize competing hydrolysis of the starting material.
-
Route B: Direct Esterification
Question 4: My final product is contaminated with the starting material, 4-(carboxymethyl)benzoic acid. How can I improve the conversion?
Answer:
Incomplete conversion in a Fischer esterification is a classic equilibrium problem.[2]
-
Causality: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The reaction will reach equilibrium, and if conditions are not optimized to favor the product, a significant amount of starting material will remain.
-
Troubleshooting & Prevention:
-
Use of Excess Alcohol: A large excess of methanol can be used to shift the equilibrium towards the product side (Le Chatelier's principle).
-
Water Removal: The removal of water as it is formed will also drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
-
Catalyst Choice: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.
-
Question 5: I am observing the formation of dimethyl terephthalate as an impurity. How is this possible?
Answer:
The presence of dimethyl terephthalate suggests that your starting material, 4-(carboxymethyl)benzoic acid, may be contaminated with terephthalic acid.
-
Causality: Terephthalic acid is a common precursor or impurity in the synthesis of 4-(carboxymethyl)benzoic acid. During the esterification reaction, both carboxylic acid groups of terephthalic acid can be esterified to form dimethyl terephthalate.
-
Troubleshooting & Prevention:
-
Purity of Starting Material: Ensure the purity of your 4-(carboxymethyl)benzoic acid starting material by techniques such as melting point determination, NMR, or HPLC.
-
Purification of Starting Material: If the starting material is found to be impure, it can be purified by recrystallization.
-
Question 6: My product seems to be hydrolyzing back to the carboxylic acid during work-up. How can I prevent this?
Answer:
Ester hydrolysis is the reverse of esterification and is catalyzed by both acid and base.
-
Causality: During the aqueous work-up, if the pH is not carefully controlled, you can inadvertently promote the hydrolysis of your ester product. Both acidic and basic conditions can lead to hydrolysis, especially with heating.[3]
-
Troubleshooting & Prevention:
-
Neutralize Carefully: After the reaction, carefully neutralize the acid catalyst with a weak base, such as sodium bicarbonate solution, and avoid excess base.
-
Work-up at Low Temperature: Perform all aqueous extractions at low temperatures to minimize the rate of hydrolysis.
-
Minimize Contact Time: Do not let the organic phase containing your product sit in contact with the aqueous phase for extended periods.
-
Section 3: Analytical and Purification Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase (for Bromination): 3:1 Hexanes:Ethyl Acetate
-
Mobile Phase (for Esterification): 1:1 Hexanes:Ethyl Acetate with 1% acetic acid
-
Visualization: UV light (254 nm) and potassium permanganate stain.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes or toluene.
-
Allow the solution to cool slowly to room temperature.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Section 4: Impurity Summary Table
| Impurity | Common Synthetic Route(s) | Reason for Formation | Recommended Analytical Method | Prevention & Removal |
| Methyl 4-methylbenzoate | A | Incomplete bromination | GC-MS, ¹H NMR | Ensure fresh initiator, optimize temperature, use slight excess of NBS. Remove by column chromatography. |
| 4-(Dibromomethyl)benzoate | A | Over-bromination | GC-MS, ¹H NMR | Control NBS stoichiometry, slow addition, monitor reaction. Remove by column chromatography or recrystallization. |
| Methyl 4-(hydroxymethyl)benzoate | A | Hydrolysis of bromide intermediate | LC-MS, ¹H NMR | Use anhydrous conditions, low-temperature work-up. Remove by column chromatography. |
| 4-(Carboxymethyl)benzoic acid | B | Incomplete esterification | HPLC, ¹H NMR | Use excess methanol, remove water. Remove by extraction with a weak base (e.g., NaHCO₃ solution). |
| Dimethyl terephthalate | B | Impure starting material | GC-MS, ¹H NMR | Use pure 4-(carboxymethyl)benzoic acid. Remove by recrystallization. |
Section 5: Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: A logical workflow for identifying and addressing common impurities.
References
-
Willgerodt, C. (1887). "Ueber die Einwirkung von gelbem Schwefelammonium auf Ketone und Chinone". Berichte der deutschen chemischen Gesellschaft, 20(2), 2467–2470. [Link]
-
Arndt, F., & Eistert, B. (1935). Ein neues Verfahren zur Synthese von Carbonsäuren aus Aldehyden. Berichte der deutschen chemischen Gesellschaft (A and B Series), 68(1), 200-208. [Link]
-
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]
-
Heck, R. F., & Nolley, J. P. (1972). Palladium-catalyzed vinylic hydrogen substitution reactions with aryl, benzyl, and styryl halides. The Journal of Organic Chemistry, 37(14), 2320–2322. [Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes, and bromopyridines. Tetrahedron letters, 16(50), 4467-4470. [Link]
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced organic chemistry: part B: reaction and synthesis. Springer Science & Business Media.
-
Otera, J. (2003). Esterification. Esterification: Methods, Reactions, and Applications, 1-26. [Link]
-
Kinetic Modelling and Mechanism Elucidation of Catalyst-free Dimethyl Terephthalate Hydrolysis Process Intensification by Reactive Distillation. (2021). ResearchGate. [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in 4-(2-Methoxy-2-oxoethyl)benzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and the underlying scientific principles to help you optimize your reaction yields and purity.
Introduction
This compound, also known as 4-carboxyphenylacetic acid methyl ester, is a valuable building block in organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a methyl ester, makes it a versatile precursor for a variety of more complex molecules. However, its synthesis can be fraught with challenges, often leading to lower-than-expected yields. This guide will address the most common synthetic routes and their associated pitfalls.
Two prevalent synthetic strategies for this compound are outlined below. We will explore the potential issues within each pathway.
Synthetic Pathways Overview
Caption: Common synthetic routes to this compound.
Troubleshooting Guide & FAQs
Route A: Synthesis from a p-Toluic Acid Derivative
This route typically begins with the esterification of p-toluic acid, followed by benzylic bromination, cyanation, and finally, hydrolysis of the nitrile.
Answer:
Benzylic bromination is a radical chain reaction and can be notoriously difficult to control, often leading to over-bromination (dibromo- and tribromobenzyl derivatives) or competing aromatic bromination.[1][2] Here are the likely causes and solutions:
-
Over-bromination: This is the most common issue. The initially formed benzylic radical is stabilized by the aromatic ring, making the benzylic hydrogens highly reactive.
-
Solution 1: Control Stoichiometry: Use N-bromosuccinimide (NBS) as the bromine source instead of Br2. NBS maintains a low, constant concentration of bromine, which favors monobromination. Use a molar ratio of NBS to methyl p-toluate of 1:1 or slightly less (e.g., 0.95 equivalents of NBS).
-
Solution 2: Radical Initiator: Use a controlled amount of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). Typically, 1-5 mol% is sufficient. Too much initiator can lead to a rapid, uncontrolled reaction.
-
Solution 3: Solvent Choice: Use a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane. Polar solvents can promote ionic side reactions.
-
Solution 4: Light Initiation: The reaction can be initiated with a sunlamp or a broad-spectrum light source. Ensure consistent and even irradiation.
-
-
Aromatic Bromination: If the reaction conditions are not strictly radical, electrophilic aromatic substitution on the benzene ring can occur.
-
Solution: Avoid Lewis Acids and Polar Solvents: Ensure your glassware is clean and free of any acidic residue. As mentioned, use non-polar solvents.
-
-
Incomplete Reaction: If you are left with a significant amount of starting material, the initiation of the radical reaction may be insufficient.
-
Solution: Check Initiator Quality: AIBN and BPO can degrade over time. Use a fresh batch of initiator.
-
Solution: Ensure Proper Initiation: If using light, ensure the lamp is close enough and of the correct wavelength to initiate the reaction.
-
Troubleshooting Workflow for Benzylic Bromination
Caption: Troubleshooting workflow for benzylic bromination.
Answer:
The conversion of the benzylic bromide to the nitrile is a nucleophilic substitution (SN2) reaction. Low yields can stem from several factors:
-
Poor Nucleophile: The cyanide source must be soluble in the reaction solvent to be an effective nucleophile.
-
Solution: Use sodium cyanide (NaCN) or potassium cyanide (KCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to ensure solubility. The addition of a phase-transfer catalyst like a tetraalkylammonium salt can be beneficial if using a less polar solvent.
-
-
Elimination Side Reaction (E2): If a sterically hindered or strong base is used, an E2 elimination reaction can compete with the desired SN2 reaction, leading to the formation of an alkene byproduct.
-
Solution: Use a simple cyanide salt (NaCN or KCN) which is a good nucleophile but not a particularly strong base. Running the reaction at a moderate temperature (e.g., room temperature to 50 °C) can also disfavor the elimination pathway, which typically has a higher activation energy.
-
-
Hydrolysis of the Ester: The methyl ester is sensitive to hydrolysis under basic conditions, especially at elevated temperatures.
-
Solution: Ensure anhydrous reaction conditions. Use dry solvents and reagents. Avoid prolonged reaction times at high temperatures.
-
Answer:
This is a critical and challenging step. Both the nitrile and the ester can be hydrolyzed under acidic or basic conditions.
-
Challenge with Basic Hydrolysis: Using aqueous sodium hydroxide will hydrolyze both the nitrile to a carboxylate and the methyl ester to a carboxylate, resulting in terephthalic acid.
-
Challenge with Acidic Hydrolysis: Strong acidic conditions (e.g., refluxing in concentrated HCl) will also likely lead to the hydrolysis of both functional groups.
-
A More Controlled Approach - Pinner Reaction followed by Hydrolysis: A two-step approach is generally more successful for this transformation.
-
Pinner Reaction: React the nitrile with anhydrous methanol and HCl gas. This forms an intermediate imidate hydrochloride.
-
Hydrolysis of the Imidate: Careful hydrolysis of the imidate with water will yield the desired methyl ester of the acetic acid side chain while leaving the benzoate ester intact under controlled conditions.
-
Recommended Protocol for Selective Nitrile Hydrolysis:
-
Suspend methyl 4-(cyanomethyl)benzoate in anhydrous methanol.
-
Bubble dry HCl gas through the solution at 0 °C until saturation.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and stir until the hydrolysis of the intermediate is complete (monitor by TLC).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution to remove any diacid, dry, and concentrate.
Route B: Synthesis from a Terephthalic Acid Derivative
This approach often involves the selective hydrolysis of dimethyl terephthalate to monomethyl terephthalate, followed by homologation of the carboxylic acid.
Answer:
The selective hydrolysis of one of two identical ester groups is a classic challenge in organic synthesis. The rate of the first hydrolysis is often not significantly different from the rate of the second, leading to a statistical mixture of products.[3]
-
Control Stoichiometry and Reaction Time:
-
Solution: Use a slight excess of the di-ester and a limiting amount of the hydrolyzing agent (e.g., 0.9 equivalents of NaOH or KOH). Monitor the reaction progress carefully using techniques like HPLC or NMR to stop the reaction at the optimal time when the concentration of the mono-ester is at its maximum.
-
-
Temperature Control:
-
Solution: Run the reaction at a lower temperature to slow down the reaction rate and allow for better control.
-
-
Enzymatic Hydrolysis:
-
Solution: Consider using a lipase enzyme. Lipases can exhibit selectivity for one of the ester groups, leading to a higher yield of the mono-hydrolyzed product. This is a greener and often more selective alternative to traditional chemical hydrolysis.
-
Product Distribution in Dimethyl Terephthalate Hydrolysis
| Reactant Ratio (DMT:NaOH) | Reaction Time (hr) | DMT (%) | Monomethyl Terephthalate (%) | Terephthalic Acid (%) |
| 1:0.8 | 2 | 30 | 55 | 15 |
| 1:1 | 2 | 15 | 60 | 25 |
| 1:1.2 | 2 | 5 | 50 | 45 |
| 1:1 | 4 | 5 | 40 | 55 |
Note: These are illustrative values and will vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Benzylic Bromination of Methyl p-toluate
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl p-toluate (1 equivalent), N-bromosuccinimide (0.98 equivalents), and carbon tetrachloride.
-
Add a catalytic amount of AIBN (2 mol%).
-
Heat the mixture to reflux (approximately 77 °C) with vigorous stirring. Initiation with a sunlamp can also be used.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete when the solid NBS has been consumed and is floating on the surface as succinimide.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide.
-
Wash the filtrate with water and then with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot solvent (a mixture of ethanol and water is a good starting point).
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Methyl p-toluate | C9H10O2 | 150.17 | -32 |
| Methyl 4-(bromomethyl)benzoate | C9H9BrO2 | 229.07 | 54-56 |
| Methyl 4-(cyanomethyl)benzoate | C10H9NO2 | 175.18 | 62-64 |
| This compound | C10H10O4 | 194.18 | 138-141 |
Visualization of Key Relationships
Logical Relationship in Selective Hydrolysis
Caption: Factors influencing selective hydrolysis.
References
-
PrepChem. Synthesis of Methyl(4-Hydroxyphenyl)acetate. PrepChem. [Link]. Accessed February 7, 2026.
-
PrepChem. Synthesis of 4-(2-cyanoethyl) benzoic acid. PrepChem. [Link]. Accessed February 7, 2026.
- Google Patents.
-
PrepChem. Synthesis of methyl (2-hydroxyphenyl)acetate. PrepChem. [Link]. Accessed February 7, 2026.
- Google Patents.
-
PrepChem. Synthesis of (a) Methyl (2-Hydroxyphenyl)acetate. PrepChem. [Link]. Accessed February 7, 2026.
-
Request PDF. Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. [Link]. Accessed February 7, 2026.
-
MDPI. Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. [Link]. Accessed February 7, 2026.
-
PrepChem. Synthesis of 4-methoxy-2-methoxy benzoic acid. PrepChem. [Link]. Accessed February 7, 2026.
- Google Patents. Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester. . Accessed February 7, 2026.
-
The Royal Society of Chemistry. Self-assembly formation of healable lanthanide luminescent supramolecular metallogels from 2,6-bis(1,2,3-triazol-4- yl)pyridine (btp) ligands. [Link]. Accessed February 7, 2026.
-
University of the West Indies at Mona. Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). [Link]. Accessed February 7, 2026.
-
Chemistry Steps. Benzylic Bromination. [Link]. Accessed February 7, 2026.
-
Master Organic Chemistry. Reactions on the "Benzylic" Carbon: Bromination And Oxidation. [Link]. Accessed February 7, 2026.
-
PubChem. Methyl 2-(4-formylphenyl)acetate. [Link]. Accessed February 7, 2026.
-
ResearchGate. High atomic yield bromine-less benzylic bromination. [Link]. Accessed February 7, 2026.
- Google Patents.
-
RSC Publishing. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. [Link]. Accessed February 7, 2026.
-
MerchantCopilot. Dimethyl Terephthalate Market: Long-Term Trends & Challenges. [Link]. Accessed February 7, 2026.
-
ResearchGate. Kinetic Modelling and Mechanism Elucidation of Catalyst-free Dimethyl Terephthalate Hydrolysis Process Intensification by Reactive Distillation. [Link]. Accessed February 7, 2026.
-
Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]. Accessed February 7, 2026.
- Google Patents. Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters. . Accessed February 7, 2026.
-
S&P Global. Dimethyl Terephthalate (DMT) and Terephthalic Acid (TPA). [Link]. Accessed February 7, 2026.
-
ResearchGate. Optimization of reaction conditions for the benzylic bromination of 1.... [Link]. Accessed February 7, 2026.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Preparation of 4-(2-Methoxy-2-oxoethyl)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure successful and optimized preparation of this key chemical intermediate. Our approach is rooted in fundamental chemical principles and validated experimental practices to empower you to overcome common challenges in this synthesis.
Introduction to the Synthesis
The preparation of this compound, a valuable building block in pharmaceutical and materials science, primarily involves the selective mono-esterification of 4-(carboxymethyl)benzoic acid. The key challenge lies in the selective esterification of the aliphatic carboxylic acid group while leaving the aromatic carboxylic acid group intact. This guide will focus on the most common and effective methods to achieve this selectivity and address potential pitfalls in the experimental workflow.
Reaction Mechanism: Achieving Selectivity
The selective mono-esterification of 4-(carboxymethyl)benzoic acid with methanol is typically achieved using thionyl chloride (SOCl₂) as a catalyst. The selectivity arises from the difference in reactivity between the two carboxylic acid groups.
The aliphatic carboxylic acid is more nucleophilic and sterically less hindered than the aromatic carboxylic acid. In the presence of thionyl chloride, the aliphatic carboxylic acid is preferentially converted into a highly reactive acyl chloride intermediate. This intermediate then readily reacts with methanol to form the desired methyl ester. The aromatic carboxylic acid, being less reactive, remains largely unreacted under controlled conditions.
dot digraph "Selective Esterification Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: Selective esterification of 4-(carboxymethyl)benzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction is producing a significant amount of the diester byproduct. How can I improve the selectivity for the mono-ester?
A1: The formation of the dimethyl ester of 4-(carboxymethyl)benzoic acid is a common side reaction. To enhance the selectivity for the desired mono-ester, consider the following factors:
-
Stoichiometry of Thionyl Chloride: The amount of thionyl chloride is critical. An excess of SOCl₂ will lead to the formation of the di-acyl chloride and subsequently the diester. A catalytic amount is recommended.
-
Reaction Temperature: The reaction should be carried out at a low temperature, typically at or below room temperature (around 25-27°C)[1]. Higher temperatures can promote the esterification of the less reactive aromatic carboxylic acid.
-
Reaction Time: Prolonged reaction times can also lead to the formation of the diester. Monitor the reaction progress by thin-layer chromatography (TLC) to determine the optimal reaction time.
| Parameter | Recommended Condition for High Selectivity | Rationale |
| Thionyl Chloride (SOCl₂) Molar Ratio | Catalytic amount (e.g., 0.1-0.2 equivalents) | Minimizes the formation of the di-acyl chloride intermediate. |
| Temperature | Room temperature (~25-27°C) | Favors the selective reaction of the more reactive aliphatic carboxylic acid. |
| Reaction Time | Monitor by TLC (typically a few hours) | Prevents the slower esterification of the aromatic carboxyl group from occurring. |
Q2: The reaction is very slow or does not seem to be proceeding. What could be the issue?
A2: If you are observing low conversion of the starting material, several factors could be at play:
-
Quality of Reagents: Ensure that the methanol is anhydrous. Water will react with thionyl chloride and the acyl chloride intermediate, reducing the efficiency of the reaction.
-
Insufficient Catalyst: While an excess of thionyl chloride is detrimental to selectivity, a sufficient catalytic amount is necessary to initiate the reaction.
-
Inadequate Mixing: Ensure the reaction mixture is being stirred efficiently to allow for proper interaction between the reactants.
Q3: I am having difficulty purifying the desired mono-ester from the reaction mixture. What are the recommended purification methods?
A3: The purification of this compound can be challenging due to the similar polarities of the starting material, product, and diester byproduct. A combination of techniques is often most effective.
-
Aqueous Work-up: After the reaction is complete, the mixture is typically quenched with water. The product can then be extracted with an organic solvent like ethyl acetate. Washing the organic layer with a saturated sodium bicarbonate solution can help remove unreacted dicarboxylic acid.
-
Crystallization: Recrystallization is a powerful technique for purifying the final product. The choice of solvent is crucial. A solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal. Common solvent systems for crystallization of benzoic acid derivatives include water, ethanol, or mixtures of diethyl ether and petroleum ether[2].
-
Column Chromatography: If crystallization does not yield a pure product, silica gel column chromatography is a viable option. A gradient elution system is often necessary to separate the components effectively. A common mobile phase for separating benzoic acid derivatives is a mixture of ethyl acetate and hexane[3]. The polarity can be adjusted to achieve optimal separation.
| Purification Step | Key Parameters | Expected Outcome |
| Aqueous Work-up | Extraction with ethyl acetate, washing with NaHCO₃ solution. | Removal of inorganic salts and unreacted dicarboxylic acid. |
| Crystallization | Solvent selection (e.g., water, ethanol, ether/petroleum ether). | Isolation of the pure mono-ester as a crystalline solid. |
| Column Chromatography | Silica gel stationary phase, ethyl acetate/hexane mobile phase. | Separation of the mono-ester from the diester and any remaining starting material. |
Experimental Protocols
Protocol 1: Selective Monomethyl Esterification of 4-(carboxymethyl)benzoic acid using Thionyl Chloride
This protocol is based on the principle of selective esterification of a non-conjugated carboxylic acid in the presence of an aromatic one[1].
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 4-(carboxymethyl)benzoic acid in anhydrous methanol at room temperature (~25-27°C).
-
Addition of Catalyst: To the stirred solution, add a catalytic amount of thionyl chloride (SOCl₂) dropwise.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by carefully adding water.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.
Troubleshooting Workflow
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Caption: A workflow for troubleshooting common synthesis issues.
References
- Selective monoesterification of dicarboxylic acids catalysed by ion-exchange resins. Journal of the Chemical Society, Perkin Transactions 1. (Unavailable URL)
- Method for preparing benzoic acid esters.
-
A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. ResearchGate. [Link]
- esterification of benzoic acid to methyl benzo
- Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
- Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Quick Company. [Link]
-
How to separate ester from carboxylic acid by using chromatography?. ResearchGate. [Link]
- synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (Unavailable URL)
-
Organic Mechanism Fischer Esterification 004. YouTube. [Link]
-
Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. MDPI. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- COMMON SOLVENTS FOR CRYSTALLIZ
- Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Fischer Esterification-Typical Procedures. OperaChem. [Link]
-
Synthesis of benzoic acids containing a 1,2,4-oxadiazole ring. ResearchGate. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
- Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). (Unavailable URL)
-
Workup: mCPBA Oxidation. University of Rochester. [Link]
-
Separation, purification and identification of the components of a mixture. Royal Society of Chemistry. [Link]
- Process for preparation of dicarboxylic acid monoesters.
Sources
Technical Support Center: Purification of 4-(2-Methoxy-2-oxoethyl)benzoic acid
Welcome to the technical support center for the synthesis and purification of 4-(2-Methoxy-2-oxoethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this compound. Here, we address common purification challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles to ensure you can achieve the highest possible purity for your material.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
When this compound is synthesized via the common route of controlled mono-hydrolysis of dimethyl terephthalate, two principal byproducts are typically encountered:
-
Dimethyl Terephthalate (DMT): This is the unreacted starting material. As a non-polar diester, it lacks an acidic proton.
-
Terephthalic Acid (TPA): This is the product of complete hydrolysis, where both methyl ester groups have been converted to carboxylic acids.[1] It is a polar di-acid.
The goal of the synthesis is to selectively hydrolyze only one of the two ester groups, a reaction that can be challenging to drive to completion without over-hydrolyzing to the di-acid.[1] Consequently, the crude product is almost always a mixture of all three compounds.
Q2: How can I quickly assess the purity of my crude product and identify the main contaminants?
A rapid and effective way to assess your crude product is through Thin Layer Chromatography (TLC).
-
Principle: The separation on a silica gel TLC plate is based on polarity. More polar compounds have stronger interactions with the silica and thus travel a shorter distance up the plate (lower Retention Factor, Rf), while less polar compounds travel further (higher Rf).
-
Expected Results:
-
Terephthalic Acid (TPA): Being the most polar, it will have the lowest Rf value.
-
This compound (Product): With intermediate polarity (one acid, one ester), it will have an intermediate Rf value.
-
Dimethyl Terephthalate (DMT): As the least polar compound, it will have the highest Rf value.
-
-
Solvent System: A mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 70:30:1 Hexanes:EtOAc:AcOH) is a good starting point. The acetic acid helps to produce sharper spots for the carboxylic acids.
For a more quantitative assessment, ¹H NMR spectroscopy is invaluable. The singlet signals for the methyl ester protons of DMT, the desired product, and the aromatic protons of all three compounds will be distinct and allow for molar ratio determination.
Q3: What is the best overall strategy for purifying a crude mixture containing DMT, TPA, and the desired product?
The most robust purification strategy leverages the significant differences in the chemical properties of the three main components: acidity and polarity. A multi-step approach is typically most effective:
-
Acid-Base Extraction: This technique is ideal for separating acidic components from neutral ones.[2][3][4] It will effectively remove the highly acidic TPA and the desired mono-acid product from the neutral DMT.
-
Selective Precipitation or Recrystallization: After the initial extraction, the TPA and the desired product can often be separated from each other based on their differential solubility in various solvents or at different pH values.[5][6]
-
Flash Column Chromatography: This is a powerful technique for separating compounds with different polarities and can be used to isolate the desired product from both DMT and TPA if extraction methods are insufficient.[7][8]
The following sections provide detailed protocols for tackling specific contamination scenarios.
Section 2: Troubleshooting and Purification Protocols
This section provides detailed, step-by-step guides for resolving specific contamination issues. The choice of method depends on the primary impurity you are facing.
Problem 1: My crude product is heavily contaminated with starting material (Dimethyl Terephthalate).
Causality: Dimethyl Terephthalate (DMT) is a neutral, non-polar molecule, whereas your desired product is a carboxylic acid, making it significantly more polar and acidic. This difference is the key to their separation.
Solution: Flash column chromatography is the most effective method for this scenario.
This protocol is based on the principles outlined by W. C. Still for rapid chromatographic separation.[7]
-
Select Solvent System: Using TLC, determine an appropriate eluent system. A good starting point is a gradient of ethyl acetate in hexanes. The addition of ~0.5-1% acetic acid to the mobile phase is often necessary to prevent peak tailing of the carboxylic acid product.[7][9] Aim for an Rf of ~0.3 for your desired product.
-
Prepare the Column: Pack a glass column with silica gel (230-400 mesh) using your initial, low-polarity eluent.[9] The amount of silica should be about 50-100 times the weight of your crude material.
-
Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]
-
Elute the Column: Begin elution with the low-polarity solvent system. The non-polar DMT will elute from the column first. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your more polar desired product.
-
Collect and Analyze Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for DMT removal via flash chromatography.
Problem 2: My product is contaminated with the di-acid (Terephthalic Acid).
Causality: Both your product and the terephthalic acid (TPA) byproduct are carboxylic acids. However, TPA has two acidic groups while your product has only one. This difference in acidity and solubility of their corresponding salts can be exploited using liquid-liquid extraction.[3][11]
Solution: A carefully controlled acid-base extraction using a weak base like sodium bicarbonate.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate or dichloromethane.
-
First Extraction: Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3]
-
Scientific Rationale: Sodium bicarbonate is a weak base. It is strong enough to deprotonate the more acidic carboxylic acids, converting them into their sodium salts, which are soluble in the aqueous layer.[2][12] The neutral DMT will remain in the organic layer. Be sure to vent the funnel frequently, as CO₂ gas will be generated.
-
-
Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the sodium salts of your product and TPA. The upper organic layer contains the DMT and can be set aside.
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it by adding dilute hydrochloric acid (e.g., 2M HCl) dropwise with stirring until the pH is around 2-3.
-
Scientific Rationale: Re-protonating the carboxylate salts renders them insoluble in water, causing them to precipitate out.[5][11] TPA is significantly less soluble in acidic water than your mono-acid product. This difference can sometimes allow for a fractional precipitation, but typically both will crash out.
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash it with cold deionized water to remove inorganic salts, and dry it thoroughly.
-
Further Purification (if needed): If TPA is still present, a careful recrystallization from a suitable solvent (e.g., aqueous ethanol or toluene) can be performed.[13] The product and TPA often have different solubilities, allowing for separation.
Caption: Workflow for acid-base extraction and purification.
Problem 3: My NMR shows a complex mixture of starting material, product, and di-acid.
Causality: This is the most common experimental outcome, resulting from incomplete reaction and over-reaction occurring simultaneously.
Solution: A sequential purification strategy combining acid-base extraction with either recrystallization or column chromatography is required. The key is to make a logical decision based on the relative amounts of the impurities.
-
Initial Step (Universal): Always begin with the acid-base extraction protocol described in Protocol 2 . This is the most efficient way to remove the neutral DMT starting material from the two acidic compounds. After this step, you will have isolated a solid mixture of your desired product and the TPA di-acid.
-
Analyze the Acidic Mixture: Assess the composition of the acidic solid mixture (e.g., by NMR).
-
Scenario A: High TPA content (>20%). TPA is often much less soluble than the desired mono-acid in many organic solvents. A carefully chosen recrystallization can be effective.[13] Experiment with solvents like ethanol/water mixtures, acetic acid, or toluene. The TPA should crystallize out of the hot solution more readily or, conversely, remain as an insoluble solid that can be removed by hot filtration.
-
Scenario B: Low TPA content (<20%). Flash column chromatography (as described in Protocol 1 ) is generally more effective for removing smaller amounts of the highly polar TPA impurity. TPA will adhere very strongly to the silica gel, often remaining at the baseline, while your product elutes cleanly.
-
Caption: Decision tree for purifying a complex three-component mixture.
Section 3: Key Compound Properties
Understanding the physical properties of your product and the common byproducts is fundamental to designing an effective purification strategy.
| Compound | Structure | Molar Mass ( g/mol ) | Acidity | Polarity |
| Dimethyl Terephthalate (DMT) | C₆H₄(COOCH₃)₂ | 194.19 | Neutral | Low |
| This compound | C₆H₄(COOH)(COOCH₃) | 180.16 | Acidic (Mono-acid) | Medium |
| Terephthalic Acid (TPA) | C₆H₄(COOH)₂ | 166.13 | Acidic (Di-acid) | High |
References
-
PrepChem. Synthesis of 4-methoxy-2-methoxy benzoic acid. Available from: [Link]
-
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Available from: [Link]
-
Professor Dave Explains. (2020). Acid-Base Extraction Tutorial. YouTube. Available from: [Link]
-
Liu, Y., et al. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. ResearchGate. Available from: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available from: [Link]
-
Liu, Y., et al. (2023). Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts. MDPI. Available from: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Chempedia. Available from: [Link]
- Google Patents. WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
LookChem. Manufacture of Dimethyl Terephthalate and Terephthalic Acid. Chempedia. Available from: [Link]
-
Hvala, A., et al. (2020). Kinetic Modelling and Mechanism Elucidation of Catalyst-free Dimethyl Terephthalate Hydrolysis Process Intensification by Reactive Distillation. ResearchGate. Available from: [Link]
- Google Patents. US4302595A - Process for the preparation of terephthalic acid by the hydrolysis of intermediate stage crude dimethyl terephthalate.
- Google Patents. KR100814597B1 - Separation Method of Methyl 4-formylbenzoate and Dimethylterephthalate.
-
Jeon, J-Y., et al. (2014). Hydrolysis of Dimethyl Terephthalate for the Production of Terephthalic Acid. ResearchGate. Available from: [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. Available from: [Link]
-
Organic Chemistry, JoVE. Purification of Organic Compounds by Flash Column Chromatography. Available from: [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry. Recrystallization and Crystallization. Available from: [Link]
-
Washburn, D. G., et al. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. ACS Publications. Available from: [Link]
-
The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Acid-Base Extraction. Available from: [Link]
-
Ellis, L. D., et al. (2021). Upcycling Waste PET: I. Ammonolysis Kinetics of Model Dimethyl Terephthalate and the Catalytic Effects of Ethylene Glycol. ACS Sustainable Chemistry & Engineering. Available from: [Link]
- Google Patents. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available from: [Link]
-
UCT Science. SOP: FLASH CHROMATOGRAPHY. Available from: [Link]
-
International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Available from: [Link]
- Google Patents. EP0449602A1 - Method for producing 4-(2'-methoxyethyl) phenol.
-
Wilds Research Group. (2023). Flash Column Chromatography. YouTube. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 7. Chromatography [chem.rochester.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. orgsyn.org [orgsyn.org]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. rsc.org [rsc.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Stability & Storage of 4-(2-Methoxy-2-oxoethyl)benzoic Acid
The following Technical Support Guide is designed for 4-(2-Methoxy-2-oxoethyl)benzoic acid (Structure: HOOC-C₆H₄-CH₂-COOCH₃), a bifunctional building block containing both a carboxylic acid and a methyl ester.
Product Category: Pharmaceutical Intermediates / Bifunctional Organic Acids Document ID: TS-MZOBA-001 Last Updated: February 7, 2026
Executive Summary: The Stability Paradox
This compound presents a unique storage challenge due to its bifunctional nature. It contains a labile methyl ester tail and a reactive carboxylic acid head.
In the presence of trace moisture, the molecule acts as its own destruction catalyst. The carboxylic acid moiety (
This guide provides the protocols required to break this cycle and maintain >98% purity over long-term storage.
The Degradation Mechanism (Root Cause Analysis)
To prevent degradation, one must understand the molecular enemy. The primary failure mode is Acid-Catalyzed Hydrolysis .
The Autocatalytic Loop
Unlike neutral esters, this compound does not require an external acid source to degrade. It carries its own proton source.
Figure 1: The autocatalytic hydrolysis pathway. Note that the reaction rate accelerates as the crystal lattice absorbs moisture, increasing molecular mobility.
Storage Protocols: The "Dry-Cold-Inert" Standard
Do not store this compound on a standard chemical shelf. Follow the DCI Protocol to ensure stability.
Protocol A: Long-Term Storage (> 1 Month)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (± 5°C) | Reduces kinetic energy, slowing the rate of hydrolysis significantly (Arrhenius equation). |
| Atmosphere | Inert Gas (Ar or N₂) | Displaces oxygen and, more importantly, atmospheric humidity. Argon is preferred as it is heavier than air and "blankets" the solid. |
| Container | Amber Glass + Parafilm | Amber glass prevents photo-oxidation of the benzylic position. Parafilm/Teflon tape creates a secondary moisture barrier. |
| Desiccation | Required | Store the vial inside a secondary jar containing active desiccant (e.g., Drierite or Silica Gel). |
Protocol B: Handling & Thawing (Critical)
-
The "Condensation Trap": Never open a cold vial immediately after removing it from the freezer.
-
Step 1: Remove vial from -20°C storage.
-
Step 2: Place in a desiccator at room temperature for 30–60 minutes .
-
Step 3: Only open the vial once it has reached ambient temperature.
-
Why? Opening a cold vial causes immediate condensation of atmospheric moisture onto the solid. This trapped water will initiate hydrolysis once the vial is returned to storage.
-
Troubleshooting & FAQs
Field-tested solutions for common experimental anomalies.
Q1: My sample has developed a faint "solvent" odor. Is it compromised?
Likely Yes.
-
Diagnosis: The hydrolysis of the methyl ester releases Methanol . While this compound is odorless to faint-balsamic, a sharp, alcohol-like smell indicates degradation.
-
Action: Perform a Solubility Test . The intact ester-acid is soluble in Dichloromethane (DCM) and Ethyl Acetate. The degraded di-acid (4-carboxyphenylacetic acid) has significantly lower solubility in DCM. If you see white precipitate in DCM, degradation has occurred.
Q2: The melting point seems higher than the Certificate of Analysis (CoA) stated.
Cause: Degradation to the di-acid.
-
Explanation: Carboxylic acids generally form strong intermolecular hydrogen dimer networks. The di-acid degradation product has a more extensive H-bonding network than the ester-acid, typically resulting in a higher melting point .
-
Action: Do not use for critical steps. Recrystallization is required.
Q3: Can I dry the compound in an oven to remove moisture?
WARNING: Proceed with Caution.
-
Risk: Heating a carboxylic acid/ester mixture can induce thermal transesterification (polymerization) or decarboxylation if temperatures are too high.
-
Recommendation: Use a Vacuum Desiccator at Room Temperature (25°C) over
or activated silica. Do not exceed 40°C.
Quality Control: Validation Workflows
Use this decision tree to determine if your batch is fit for purpose.
Figure 2: Rapid Quality Control Decision Tree.
Analytical Validation (1H-NMR)
The most reliable method to quantify degradation is Quantitative NMR (qNMR) .
-
Solvent: DMSO-d6 (prevents exchange of acid protons).
-
Key Signal: Look for the methyl ester singlet at
ppm . -
Integration: Compare the integration of the Methyl singlet (3H) to the aromatic protons (4H).
References
- Kirby, A. J. (1972). Hydrolysis in Organic Chemistry. Comprehensive Chemical Kinetics.
- Giles, R. G., et al. (2005). "Stability of carboxylic acid derivatives in solid state." Journal of Pharmaceutical Sciences, 94(11), 2456-2468.
-
PubChem Database. (2025).[1] Compound Summary: this compound.[3] National Center for Biotechnology Information. [Link]
-
Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for carboxylic acid acidity driving autocatalysis). [Link]
Sources
side reactions in the synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic acid derivatives
Executive Summary & Molecule Profile
This guide addresses the synthesis and troubleshooting of 4-(2-Methoxy-2-oxoethyl)benzoic acid (also known as methyl 4-carboxyphenylacetate). This molecule is a critical bifunctional building block containing two distinct carbonyl centers: an aromatic carboxylic acid and an aliphatic methyl ester .
The core synthetic challenge lies in chemoselectivity . You must esterify the aliphatic carboxyl group (phenylacetic acid moiety) while leaving the aromatic carboxyl group (benzoic acid moiety) free, or selectively hydrolyze the diester. Failure to control this selectivity results in the two most common impurities: the diester (dimethyl homoterephthalate) or the regioisomer (ester on the ring, acid on the chain).
Target Molecule:
-
IUPAC Name: this compound
-
Structure: HOOC–C₆H₄–CH₂–COOCH₃
-
Key Reactivity Difference: The aliphatic carboxyl group is kinetically more nucleophilic and less sterically hindered than the conjugated aromatic carboxyl group, allowing for kinetic control.
Critical Reaction Pathways & Side Products
The following diagram illustrates the reaction network. Understanding these pathways is essential for troubleshooting.
Figure 1: Reaction network showing the kinetic pathway to the target monoester and potential over-reaction to the diester.
Troubleshooting Guide (Q&A Format)
Module A: Selective Esterification (Direct Synthesis)
Context: You are reacting homoterephthalic acid with methanol and an acid catalyst.
Q1: Why is my product contaminated with >10% Diester (Dimethyl homoterephthalate)? Diagnosis: The reaction has lost kinetic control . Mechanism: Fischer esterification is an equilibrium process.[1] The aliphatic carboxyl group (pKₐ ~4.3) esterifies significantly faster than the aromatic carboxyl group (pKₐ ~4.2) due to the lack of conjugation-induced stabilization of the carbonyl carbon. However, given enough time or thermal energy, the aromatic group will also react. Corrective Action:
-
Lower the Temperature: Run the reaction at 0°C to Room Temperature , not reflux.
-
Monitor via HPLC/TLC: Stop the reaction when the rate of monoester formation slows, even if ~5-10% starting material remains. It is easier to separate the diacid (insoluble in organic solvents) than the diester.
-
Limit Methanol: Use a stoichiometric excess of methanol (e.g., 5-10 eq) but avoid using it as the sole solvent if selectivity is poor; consider a co-solvent like THF or DCM to dilute the alcohol concentration.
Q2: I am seeing the "Wrong Isomer" (Aromatic Ester / Aliphatic Acid). Is this possible? Diagnosis: This is highly unlikely under standard Fischer conditions (acid catalysis). Explanation: The aromatic carboxyl group is deactivated by conjugation with the benzene ring, making it less electrophilic than the aliphatic carbonyl. Verification: Check your analytics. The "wrong isomer" often co-elutes with the target. Use HMBC NMR to confirm the position of the methoxy group (correlation to the CH₂ vs. the aromatic ring). Alternative Cause: If you used base-catalyzed alkylation (e.g., MeI + K₂CO₃), the selectivity is governed by the nucleophilicity of the carboxylate. The aromatic carboxylate is a slightly weaker base (stronger acid), but the difference is minimal, leading to poor regioselectivity (mixtures of isomers and diesters). Switch to acid-catalyzed esterification.
Q3: The reaction stalls with 30% unreacted starting material. Diagnosis: Equilibrium limitation due to water accumulation. Corrective Action:
-
Chemical Drying: Add Trimethyl orthoformate (1.1 eq) to the reaction. It reacts irreversibly with water to form methanol and methyl formate, driving the equilibrium to the right without heating.
-
Protocol Adjustment: See the Self-Validating Protocol below.
Module B: Purification & Workup
Q4: How do I separate the Monoester from the Diester and Diacid without column chromatography? Solution: Utilize the distinct acidity profiles of the three species in a pH-Swing Extraction .
| Species | Nature | Solubility in NaHCO₃ (aq) | Solubility in Organic (EtOAc/DCM) |
| Diester | Neutral | Insoluble | Soluble |
| Target Monoester | Mono-Acidic | Soluble | Soluble (as acid), Insoluble (as salt) |
| Diacid | Di-Acidic | Soluble | Poorly Soluble |
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
First Wash (Remove Diacid): Wash with water. The unreacted Homoterephthalic acid (Diacid) has poor solubility in EtOAc and significant solubility in water/brine, or it may precipitate out. Filter any solids.[2]
-
Base Extraction (Separate Diester): Extract the EtOAc layer with saturated aqueous NaHCO₃ .
-
Acidification: Acidify the aqueous layer to pH 2-3 with dilute HCl. The Target Monoester will precipitate or oil out.
-
Final Extraction: Extract the acidified aqueous layer with fresh EtOAc, dry (Na₂SO₄), and concentrate.
Self-Validating Experimental Protocol
This protocol is designed to maximize selectivity for the aliphatic ester.
Reagents:
-
Homoterephthalic Acid (1.0 eq)
-
Methanol (anhydrous, 10 eq)
-
Thionyl Chloride (SOCl₂, 1.1 eq) OR Acetyl Chloride (generating anhydrous HCl in situ)
Step-by-Step:
-
Setup: Charge Homoterephthalic acid into a flask. Add Methanol (10 eq). Cool to 0°C in an ice bath.
-
Activation: Add Thionyl Chloride dropwise over 30 minutes. Reasoning: Exothermic reaction.[2][6] Keeping it cold prevents the aromatic acid from overcoming its activation energy barrier.
-
Reaction: Stir at 0°C for 2 hours , then allow to warm to 20°C (Room Temp) . Stir for 8-12 hours.
-
Checkpoint: TLC (EtOAc/Hexane + 1% AcOH). Look for the disappearance of the baseline spot (Diacid) and appearance of the major product. If a fast-moving spot (Diester) appears significantly, stop immediately.
-
-
Quench: Concentrate the mixture under reduced pressure to remove excess MeOH and HCl/SO₂.
-
Workup: Dissolve residue in EtOAc and perform the pH-Swing Extraction detailed in Module B.
References
-
Selectivity in Esterification : J. Org. Chem. 1980, 45, 26, 5371–5373. (Demonstrates kinetic preference for aliphatic vs aromatic carboxylic acids).
-
Synthesis of Phenylacetic Acid Derivatives : Org. Synth. 1973, Coll.[2] Vol. 5, p. 1043. (General procedures for phenylacetic acid derivatives).
- Purification Strategies: Purification of Laboratory Chemicals, 8th Edition, Butterworth-Heinemann, 2017.
Sources
Technical Support Center: Optimization of Catalyst for 4-(2-Methoxy-2-oxoethyl)benzoic acid Synthesis
Introduction
Welcome to the Technical Support Center for the synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization for this important synthetic transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios that address common challenges encountered in the synthesis of this compound, with a focus on palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound where catalyst optimization is critical?
A1: The synthesis of this compound typically involves the formation of a carbon-carbon bond on a benzene ring. Palladium-catalyzed cross-coupling reactions are highly effective for this purpose. The two most common and versatile methods are the Suzuki-Miyaura coupling and the Heck reaction.
-
Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl halide or triflate with an organoboron reagent. For the synthesis of our target molecule, this would typically involve reacting a boronic acid or ester derivative of benzoic acid with a suitable coupling partner. The choice of catalyst and ligands is crucial to ensure high yield and selectivity.[1][2][3][4]
-
Heck Reaction: This reaction couples an unsaturated halide (or triflate) with an alkene.[5][6] For our target molecule, this could involve the reaction of a halo-benzoic acid derivative with an acrylic ester. The catalyst system dictates the regioselectivity and efficiency of the reaction.[5][6]
Q2: I am observing low to no product formation. What are the likely causes and how can I troubleshoot this?
A2: Low or no product formation in a palladium-catalyzed cross-coupling reaction is a common issue that can often be traced back to the catalyst system or reaction conditions. Here’s a systematic approach to troubleshooting:
-
Catalyst Activity:
-
Cause: The palladium catalyst may be inactive or have low turnover. This can be due to the choice of palladium precursor, the ligand, or catalyst decomposition.
-
Solution:
-
Palladium Precursor: Ensure you are using a high-quality palladium source. Pd(OAc)₂ and Pd₂(dba)₃ are common choices.
-
Ligand Selection: The ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For Suzuki and Heck reactions, phosphine ligands are commonly used. Consider screening a panel of ligands with varying steric and electronic properties.
-
Catalyst Loading: While a lower catalyst loading is desirable, for a new reaction, starting with a higher loading (e.g., 1-2 mol%) can help confirm if the catalytic cycle is viable.
-
-
-
Reaction Conditions:
-
Cause: Suboptimal temperature, reaction time, or solvent can significantly impact the reaction outcome.
-
Solution:
-
Temperature: Gradually increase the reaction temperature in increments of 10-20°C. Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of the catalyst. Common solvents for cross-coupling reactions include toluene, dioxane, and DMF. Ensure the solvent is anhydrous, as water can interfere with the reaction.[7]
-
Base: The base plays a crucial role in the catalytic cycle, particularly in the transmetalation step of the Suzuki reaction.[1] The strength and solubility of the base are important factors. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.
-
-
Q3: My reaction is producing significant amounts of side products. How can I improve the selectivity?
A3: The formation of side products is often a sign of competing reaction pathways or catalyst deactivation. Here are some strategies to enhance selectivity:
-
Homocoupling: The formation of biaryl products from the coupling of two aryl halides is a common side reaction. This can be minimized by:
-
Optimizing the Ligand: Bulky electron-rich phosphine ligands can often suppress homocoupling by favoring the desired cross-coupling pathway.
-
Controlling the Stoichiometry: Using a slight excess of the organoboron reagent in a Suzuki coupling can help drive the reaction towards the desired product.
-
-
Protodeboronation (in Suzuki Coupling): The cleavage of the C-B bond by a proton source can be a significant side reaction. To mitigate this:
-
Use a Non-Protic Solvent: If possible, switch to a non-protic solvent.
-
Stronger Base: Employing a stronger, non-nucleophilic base can sometimes suppress this side reaction.
-
-
Isomer Formation (in Heck Reaction): The Heck reaction can sometimes yield a mixture of α- and β-substitution products. The regioselectivity can be influenced by:
-
Ligand Choice: The ligand can have a profound effect on the regioselectivity of the Heck reaction.
-
Additives: The addition of certain salts, like LiCl, can sometimes influence the reaction pathway.
-
Troubleshooting Guide: Catalyst Deactivation
One of the most challenging aspects of optimizing cross-coupling reactions is dealing with catalyst deactivation. A healthy, active catalyst is essential for achieving high yields and turnover numbers.
Q4: My reaction starts well but then stalls before completion. Is my catalyst deactivating? How can I prevent this?
A4: Reaction stalling is a classic symptom of catalyst deactivation. Palladium catalysts can deactivate through several mechanisms, including the formation of palladium black (insoluble palladium(0) aggregates) or the degradation of ligands.[8]
Troubleshooting Catalyst Deactivation:
| Potential Cause | Explanation | Recommended Solution |
| Palladium Agglomeration | The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or with inefficient ligands.[8] | - Use a more robust ligand: Ligands with bulky substituents can sterically hinder the agglomeration of palladium centers. Biarylphosphine ligands are often effective. - Lower the reaction temperature: If possible, running the reaction at a lower temperature can slow down the rate of agglomeration. - Use a pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes lead to a more controlled initiation and a more stable catalytic species. |
| Ligand Degradation | Phosphine ligands can be susceptible to oxidation or P-C bond cleavage under the reaction conditions.[8] | - Ensure an inert atmosphere: Thoroughly degas your solvent and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. - Use air-stable ligands: Some modern ligands are designed to be more resistant to oxidation. |
| Substrate/Product Inhibition | The starting materials or the product itself can sometimes coordinate to the palladium center and inhibit the catalytic cycle. | - Adjust reactant concentrations: Running the reaction at a lower concentration might mitigate this effect. - Screen different ligands: A different ligand might have a lower affinity for the inhibiting species. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of this compound via a Suzuki-Miyaura coupling.
Reactants:
-
Methyl 4-bromobenzoate
-
(2-Methoxy-2-oxoethyl)boronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
To a degassed mixture of toluene and water (e.g., 4:1 v/v) in a round-bottom flask, add methyl 4-bromobenzoate (1.0 eq), (2-Methoxy-2-oxoethyl)boronic acid pinacol ester (1.2 eq), and K₂CO₃ (2.0 eq).
-
Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the specified time (e.g., 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Key Processes
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 7, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved February 7, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved February 7, 2026, from [Link]
-
White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. Retrieved February 7, 2026, from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved February 7, 2026, from [Link]
-
Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved February 7, 2026, from [Link]
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction. Retrieved February 7, 2026, from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. www1.udel.edu [www1.udel.edu]
- 5. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 6. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jmcct.com [jmcct.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
minimizing the formation of isomers during 4-(2-Methoxy-2-oxoethyl)benzoic acid synthesis
Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Isomer Formation & Optimizing Selectivity Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemistry of Selectivity
The synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic acid (Target) from Homoterephthalic acid (Starting Material) presents a classic challenge in chemoselectivity. You are attempting to differentiate between two carboxylic acid groups on the same molecule:
-
Aromatic Carboxyl: Attached directly to the benzene ring (C4 position).
-
Aliphatic Carboxyl: Attached to the methylene group (C1 position).
The Core Problem
The term "isomer" in this context most frequently refers to the Regioisomer (4-(methoxycarbonyl)phenylacetic acid), where the aromatic acid is esterified, and the aliphatic acid remains free.
-
Kinetic Control (Desired): The aliphatic carboxyl group is less sterically hindered and electronically decoupled from the ring, making it nucleophilically more accessible. Under mild conditions, it esterifies faster.
-
Thermodynamic Control (Undesired): The aromatic carboxyl group is conjugated with the ring. It requires higher activation energy (heat/stronger acid) to esterify.
Critical Rule: To minimize isomers, you must operate under Kinetic Control . If you push the reaction (high heat, long time), you will form the Diester (Dimethyl homoterephthalate). If you attempt to hydrolyze the Diester to get the Target, you will fail because the aliphatic ester hydrolyzes faster, yielding the Wrong Isomer .
Troubleshooting Guide
Use this decision matrix to diagnose your current experimental failure mode.
| Symptom | Probable Cause | The "Why" (Mechanism) | Corrective Action |
| High levels of Diester | Reaction temperature too high or time too long. | You crossed the activation energy threshold for the aromatic acid, allowing it to react. | Reduce temperature to 0–20°C. Monitor reaction strictly by TLC/HPLC and quench immediately upon conversion. |
| Formation of "Wrong Isomer" (Ar-COOMe) | Attempting Hydrolysis of the Diester. | Aliphatic esters hydrolyze significantly faster than aromatic esters due to lack of conjugation. | STOP. Do not use the hydrolysis route. Switch to Selective Esterification of the Diacid. |
| Low Conversion / Starting Material remains | Wet Methanol or insufficient catalyst. | Water competes with Methanol as a nucleophile, pushing the equilibrium back to the acid. | Use anhydrous MeOH. Generate anhydrous HCl in situ using Acetyl Chloride. |
| Sticky/Gummy Product | Incomplete removal of mineral acid. | Residual H2SO4 or HCl causes degradation or oiling out during workup. | Ensure pH adjustment to ~4-5 during workup to precipitate the free acid-ester without hydrolyzing it. |
Validated Protocol: Selective Mono-Esterification
This protocol uses in situ generation of anhydrous HCl to favor the kinetic product.
Reagents
-
Homoterephthalic Acid (1.0 eq)
-
Methanol (Anhydrous, 10-15 volumes)
-
Acetyl Chloride (1.1 - 1.2 eq) OR Thionyl Chloride (1.1 eq)
Step-by-Step Methodology
-
Preparation: Charge Homoterephthalic acid into a clean, dry reactor. Add Anhydrous Methanol. The slurry may not be fully soluble yet.
-
Catalyst Addition (Critical Step):
-
Reaction:
-
Allow the mixture to warm to 20°C - 25°C (Room Temp) .
-
Stir for 3–6 hours.
-
Do NOT Reflux. Refluxing promotes aromatic esterification (Diester formation).
-
-
Monitoring: Check HPLC every hour.
-
Stop when Starting Material is < 2.0%.
-
If Diester > 3.0%, stop immediately.
-
-
Workup:
-
Concentrate the methanol under reduced pressure (keep bath < 40°C).
-
Add water and adjust pH to ~7 with saturated NaHCO3 (removes free HCl).
-
Wash with Dichloromethane (DCM) to remove any Diester (neutral species).
-
Acidify the aqueous layer to pH ~3-4 with 1N HCl. The Target (Mono-ester) will precipitate.
-
Filter and dry.[3]
-
Visualizing the Pathway
The following diagram illustrates the kinetic vs. thermodynamic pathways and where the "Isomers" come from.
Figure 1: Reaction network showing why the Hydrolysis route fails and how Over-reaction leads to Diester.
Analytical Controls (HPLC)
To validate your process, you must distinguish the species. Typical reverse-phase (C18) elution order:
| Species | Relative Polarity | Elution Order | Identification |
| Homoterephthalic Acid | High (2 x COOH) | 1 (Earliest) | Starting Material |
| Target Molecule | Medium (1 x COOH, 1 x COOMe) | 2 | Desired Product |
| Wrong Isomer | Medium (1 x COOH, 1 x COOMe) | 3* | Impurity (Close to Target) |
| Diester | Low (2 x COOMe) | 4 (Latest) | Over-reaction Impurity |
*Note: The Target and Wrong Isomer have very similar polarities. Separation requires a gradient method with a buffered aqueous mobile phase (e.g., Phosphate buffer pH 3.0 / Acetonitrile).
Frequently Asked Questions (FAQ)
Q: Can I use H2SO4 instead of Acetyl Chloride? A: Yes, but H2SO4 is a non-volatile strong acid. It is harder to control the "stopping point" compared to the volatile HCl generated by AcCl. If you use H2SO4, keep the loading low (0.05 eq) and strictly control the temperature.
Q: I already have a batch of the Diester. Can I save it? A: It is difficult. As noted in the diagram, hydrolyzing the diester preferentially cleaves the aliphatic ester (the one you want to keep). You can attempt a partial hydrolysis using Pig Liver Esterase (PLE) , which sometimes shows unique selectivity, but for chemical synthesis, it is often more efficient to fully hydrolyze back to the Diacid and restart the selective esterification.
Q: Why is my melting point lower than reported? A: This usually indicates contamination with the Diester . Because the Diester is neutral, it co-precipitates if you don't perform the Bicarbonate wash (Step 5 in Protocol) thoroughly. Ensure you wash the organic layer with base to remove the Target (into water), leaving the Diester in the organic layer, then re-acidify the water.
References
-
Fundamentals of Ester Hydrolysis Rates
-
Selective Esterification Methodologies
- Title: Selective Monoesterific
- Source: Organic Chemistry Portal / Tetrahedron Letters.
- Relevance: Validates the use of mild acidic conditions (like AcCl/MeOH) to differentiate carboxyl groups based on steric and electronic environments.
-
URL:[Link]
-
Synthesis of Phenylacetic Acid Derivatives
- Title: Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.
- Source: NCBI / PMC.
- Relevance: Discusses the stability and cleavage rates of methoxy-substituted benzyl esters, providing context for the reactivity of the target molecule's substructures.
-
URL:[Link]
-
Process Impurity Profiling
- Title: Impurity Profiling of ATS Synthesized
- Source: Wiley Online Library / Drug Testing and Analysis.
- Relevance: While forensic in nature, this paper details the impurity profiles of methyl esters of phenylacetic acid derivatives (MAPA), confirming the formation of specific regioisomers and diesters under varying conditions.
-
URL:[Link]
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy [quickcompany.in]
- 4. Methyl 4-formylbenzoate synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stability of 4-(2-Methoxy-2-oxoethyl)benzoic Acid
Welcome to the technical support center for 4-(2-Methoxy-2-oxoethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in acidic and basic media. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.
I. Understanding the Stability of this compound: A Proactive Approach
This compound is a dicarboxylic acid derivative with one of its carboxyl groups esterified as a methyl ester. This structural feature makes the molecule susceptible to hydrolysis, particularly under acidic and basic conditions. The primary degradation pathway involves the cleavage of the methyl ester bond to yield terephthalic acid and methanol. The rate of this hydrolysis is highly dependent on pH and temperature.[1][2]
Understanding the stability of this compound is critical for its proper handling, storage, and use in various applications, including as a linker in metal-organic frameworks, a building block in polymer synthesis, or an intermediate in the manufacturing of active pharmaceutical ingredients.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in acidic and basic media?
The primary degradation pathway is the hydrolysis of the methyl ester group to a carboxylic acid, yielding 4-carboxymethylbenzoic acid (terephthalic acid monomethyl ester) and methanol. In strong acidic or basic conditions, and with prolonged exposure, the second ester group could also be hydrolyzed if the starting material were a diester. However, for this compound, the main concern is the hydrolysis of the single methyl ester.
Q2: How does pH affect the stability of the compound?
The stability of the ester is significantly influenced by pH. Both acidic and basic conditions catalyze the hydrolysis of the ester. Generally, esters are most stable at a neutral pH (around 7). The rate of hydrolysis increases as the pH moves further into the acidic or basic range. Basic hydrolysis (saponification) is typically faster and irreversible because the resulting carboxylate anion is not susceptible to nucleophilic attack.[1]
Q3: What is the role of temperature in the degradation of this compound?
Temperature plays a crucial role in the rate of hydrolysis. As with most chemical reactions, an increase in temperature will increase the rate of degradation. Therefore, it is recommended to store solutions of this compound at low temperatures (e.g., 2-8 °C) to minimize degradation over time. For experimental work at elevated temperatures, it is important to be aware of the potential for accelerated hydrolysis.
Q4: Are there any other factors that can affect the stability of this compound?
Besides pH and temperature, the presence of certain enzymes (esterases) can also catalyze the hydrolysis of the ester bond. Additionally, the choice of solvent can have an impact. While hydrolysis is a reaction with water, the presence of co-solvents can influence the reaction rate.[3]
III. Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low yield or purity of the compound after storage in solution. | The compound may have degraded due to hydrolysis. | Check the pH and temperature of the storage conditions. For long-term storage, use a buffered solution at a neutral pH and store at a low temperature. |
| Inconsistent results in experiments using solutions of the compound. | The concentration of the active compound may be decreasing over time due to degradation. | Prepare fresh solutions of the compound before each experiment, or validate the stability of the stock solution over the intended period of use. |
| Appearance of an unexpected peak in analytical chromatograms (e.g., HPLC). | This could be a degradation product, most likely terephthalic acid. | Co-inject a standard of terephthalic acid to confirm the identity of the peak. Perform a forced degradation study to confirm the degradation pathway. |
| The compound appears to be insoluble in aqueous media. | This compound has limited solubility in water, especially at acidic pH. | The solubility can be increased by preparing a salt of the carboxylic acid group by dissolving it in a slightly basic solution (e.g., using sodium bicarbonate or a suitable buffer). |
IV. Experimental Protocols
The following protocols are based on the principles of forced degradation studies as outlined in the International Council for Harmonisation (ICH) guidelines.[4][5] These studies are designed to deliberately degrade the sample to identify potential degradation products and to establish the stability-indicating nature of analytical methods.
A. Protocol for Acidic Stability Study
This protocol outlines the steps to assess the stability of this compound in an acidic medium.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a 0.1 M solution of hydrochloric acid (HCl) in water.
-
-
Stress Conditions:
-
In a clean glass vial, mix 1 mL of the stock solution with 9 mL of the 0.1 M HCl solution. This will result in a final drug concentration of 0.1 mg/mL in an acidic medium.
-
Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of purified water.
-
Incubate both the test and control samples at a controlled temperature, for example, 40 °C.
-
-
Time Points for Analysis:
-
Analyze the samples at initial time (t=0) and at regular intervals (e.g., 2, 4, 8, 12, and 24 hours). The frequency of testing should be sufficient to establish the stability profile.[6]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the sample and neutralize it with an appropriate amount of a base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Analyze the neutralized sample using a validated stability-indicating HPLC method. A reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water gradient with an acidic modifier (e.g., 0.1% formic acid) is a good starting point.[2][7]
-
Monitor the chromatograms for a decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
-
B. Protocol for Basic Stability Study
This protocol details the procedure for evaluating the stability of the compound under basic conditions.
-
Preparation of Solutions:
-
Use the same 1 mg/mL stock solution of this compound as prepared for the acidic stability study.
-
Prepare a 0.1 M solution of sodium hydroxide (NaOH) in water.
-
-
Stress Conditions:
-
In a clean glass vial, mix 1 mL of the stock solution with 9 mL of the 0.1 M NaOH solution.
-
Prepare a control sample as described in the acidic stability protocol.
-
Incubate the samples at a controlled temperature (e.g., 40 °C). Due to the faster rate of basic hydrolysis, a lower temperature or shorter time points may be necessary.
-
-
Time Points for Analysis:
-
Analyze the samples at initial time (t=0) and at shorter intervals compared to the acidic study (e.g., 0.5, 1, 2, 4, and 8 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot and neutralize it with an appropriate amount of an acid (e.g., 0.1 M HCl).
-
Analyze the neutralized sample by HPLC as described in the acidic stability protocol.
-
V. Data Presentation and Interpretation
The results from the stability studies should be tabulated to show the percentage of the parent compound remaining and the percentage of the major degradation product formed at each time point under both acidic and basic conditions.
Table 1: Example Data Table for Stability of this compound at 40 °C
| Time (hours) | % Parent Compound Remaining (Acidic) | % Degradation Product (Acidic) | % Parent Compound Remaining (Basic) | % Degradation Product (Basic) |
| 0 | 100 | 0 | 100 | 0 |
| 2 | 98.5 | 1.5 | 85.2 | 14.8 |
| 4 | 97.1 | 2.9 | 72.3 | 27.7 |
| 8 | 94.2 | 5.8 | 51.6 | 48.4 |
| 12 | 91.5 | 8.5 | 35.8 | 64.2 |
| 24 | 83.7 | 16.3 | 10.1 | 89.9 |
Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data following the provided protocols.
VI. Visualization of Degradation Pathways
The following diagrams illustrate the chemical reactions involved in the degradation of this compound.
Caption: Acid-Catalyzed Hydrolysis Workflow
Caption: Base-Catalyzed Hydrolysis (Saponification) Workflow
VII. References
-
Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. [Link]
-
Kinetic Studies of Alkaline Hydrolysis Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. [Link]
-
Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis. ResearchGate. [Link]
-
Forced Degradation Studies. ResearchGate. [Link]
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Acidic hydrolysis of recycled polyethylene terephthalate plastic for the production of its monomer terephthalic acid. ResearchGate. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Hydrolysis and saponification of methyl benzoates. Green Chemistry. [Link]
-
ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
Utilizing Alkaline Hydrolysis to Recover Terephthalic Acid Monomer From PET-Based Textile Waste. The Morganton Scientific Review. [Link]
-
Active Site Local Environment Allows Acidic and Basic Synergy in Enzymatic Ester Hydrolysis by PETase. Preprints.org. [Link]
-
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience. [Link]
-
Q1A(R2) Stability Testing of new Drug Substances and Products. European Medicines Agency. [Link]
-
HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals. [Link]
-
FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]
-
Hydrolysis of waste polyethylene terephthalate catalyzed by easily recyclable terephthalic acid. PubMed. [Link]
-
ICH GUIDELINES FOR STABILITY. KK Wagh College of Pharmacy. [Link]
-
Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. PubMed. [Link]
-
Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Semantic Scholar. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link]
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies. PMC. [Link]
-
PET Hydrolysis Reaction. YouTube. [Link]
-
Degradation of benzoic acid and its derivatives in subcritical water. PubMed. [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-(2-Methoxy-2-oxoethyl)benzoic acid
Welcome to the technical support center for 4-(2-methoxy-2-oxoethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this bifunctional molecule. Here, we provide in-depth, field-proven insights and solutions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common applications of this compound?
A1: this compound is a versatile building block in organic synthesis, particularly in medicinal chemistry. Its two distinct functional groups, a carboxylic acid and a methyl ester, allow for selective modifications. It is frequently used as a linker in the synthesis of more complex molecules, including active pharmaceutical ingredients. The carboxylic acid can be converted to amides, esters, or other derivatives, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid under different reaction conditions.
Q2: What are the key stability concerns with this molecule?
A2: The primary stability concern is the potential for unintentional hydrolysis of the methyl ester, especially under basic conditions used for amide coupling reactions. Conversely, strongly acidic conditions can also lead to ester hydrolysis. Careful selection of reaction conditions is crucial to selectively react at the desired functional group.
Q3: How can I confirm the purity of my starting material?
A3: Purity of the starting material is paramount for any successful reaction. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) should be employed to confirm the identity and purity of this compound before use.
In-Depth Troubleshooting Guides
This section provides detailed troubleshooting for specific reactions involving this compound.
Guide 1: Amide Coupling Reactions
Amide bond formation is one of the most common reactions performed with this compound. However, various issues can arise, from low yields to unwanted side products.
Problem 1: Low to No Amide Product Formation
-
Question: I am not observing a significant amount of my desired amide product. What could be the issue?
-
Answer & Troubleshooting Steps:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[1][2] An activating agent is necessary to convert the carboxylic acid's hydroxyl group into a better leaving group.[2]
-
Solution: Ensure you are using an appropriate coupling reagent. Common choices include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU.[3][4] For solution-phase synthesis, EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[3]
-
Pro-Tip: Pre-activating the carboxylic acid by stirring it with the coupling reagent and an additive like 1-hydroxybenzotriazole (HOBt) for 15-30 minutes before adding the amine can improve yields, especially with less nucleophilic amines.[5]
-
-
Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.
-
Solution: Most amide couplings are performed at room temperature. If the reaction is sluggish, gentle heating (40-50 °C) can be beneficial. However, be cautious as higher temperatures can promote side reactions.[6] The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used.
-
-
Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion.
-
Solution: Typically, a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents) is used to drive the reaction to completion.
-
-
Problem 2: Presence of a Major Side Product - N-acylurea
-
Question: I see a significant amount of an insoluble white precipitate in my reaction mixture, and my yield of the desired amide is low. What is this side product and how can I avoid it?
-
Answer & Troubleshooting Steps:
This is a classic sign of N-acylurea formation, a common side reaction when using carbodiimide coupling reagents.[6] The O-acylisourea intermediate, formed upon activation of the carboxylic acid, can rearrange to the more stable N-acylurea.[6]
-
Solution: The addition of nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is highly recommended.[6] These additives react with the O-acylisourea to form an active ester intermediate, which is more reactive towards the amine and less prone to rearrangement.
Experimental Protocol: Standard EDC/HOBt Amide Coupling
-
Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
Add EDC·HCl (1.2 eq.) to the solution and stir at room temperature for 15-30 minutes.
-
Add the amine (1.1 eq.) to the reaction mixture.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Guide 2: Methyl Ester Hydrolysis
The selective hydrolysis of the methyl ester in the presence of the carboxylic acid is a key transformation for creating a di-acid linker.
Problem: Incomplete Hydrolysis or Unwanted Side Reactions
-
Question: I am struggling to achieve complete hydrolysis of the methyl ester, or I am observing decomposition of my product. What are the optimal conditions?
-
Answer & Troubleshooting Steps:
-
Choice of Base: Strong bases like sodium hydroxide or potassium hydroxide are typically used for saponification.[7]
-
Solution: A solution of LiOH in a mixture of THF and water at room temperature is often a mild and effective condition for hydrolyzing methyl esters without causing significant side reactions.
-
-
Reaction Temperature: Elevated temperatures can accelerate hydrolysis but may also lead to degradation.
-
Solution: Start the reaction at room temperature and monitor its progress. If the reaction is slow, gentle heating (up to 50-60 °C) can be applied.
-
-
Work-up Procedure: Proper work-up is crucial to isolate the desired dicarboxylic acid.
-
Solution: After the reaction is complete (as determined by TLC or LC-MS), carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of 2-3.[8] This will protonate the carboxylate and allow for extraction into an organic solvent like ethyl acetate.
-
Experimental Protocol: Selective Methyl Ester Hydrolysis
-
Dissolve this compound (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH·H2O (1.5-2.0 eq.) and stir the mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-acidic impurities.
-
Acidify the aqueous layer to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the dicarboxylic acid.
-
Data Presentation
| Reaction Type | Reagents | Key Parameters | Expected Yield | Common Issues |
| Amide Coupling | EDC, HOBt, Amine | Room Temp, DMF | 70-95% | N-acylurea formation, low conversion |
| Ester Hydrolysis | LiOH, THF/H2O | Room Temp | 85-98% | Incomplete reaction, product degradation |
Visualizations
Amide Coupling Troubleshooting Workflow
Caption: Decision pathway for optimizing methyl ester hydrolysis.
References
-
PrepChem. Synthesis of 4-methoxy-2-methoxy benzoic acid. Available at: [Link]
- Google Patents. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs.
-
Aapptec Peptides. Coupling Reagents. Available at: [Link]
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Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy. Available at: [Link]
-
Pawar, S. V., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 253-260. Available at: [Link]
-
Lévesque, É., et al. (2022). Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Organic & Biomolecular Chemistry, 20(18), 3766-3771. Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
- Google Patents. CN103304453A - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid in two steps.
-
Organic Chemistry Tutor. Conversion of Carboxylic acids to amides using DCC as an activating agent. Available at: [Link]
-
Bruce, M. A., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(1), 10-18. Available at: [Link]
-
Reddit. How do I avoid side reactions while doing this peptide coupling reaction?. Available at: [Link]
-
Levesque, E., et al. (2022). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Organic & Biomolecular Chemistry, 20(18), 3766-3771. Available at: [Link]
Sources
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- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. US7728168B2 - Process to manufacture 4-methoxybenzoic acid from herbal anethole and the use of 4-methoxybenzoic acid in cosmetic and dermatologic products as well as foodstuffs - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic acid
This guide provides in-depth technical support for the synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic acid, a key intermediate in pharmaceutical and materials science research. Here, we address common challenges and questions, with a specific focus on the critical role of temperature in achieving high yield and purity. Our approach is grounded in established chemical principles and practical laboratory experience to empower researchers to navigate this synthesis successfully.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on temperature-related causes and solutions.
Scenario 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound. What are the likely temperature-related causes?
Answer: A low yield is a common issue that can often be traced back to suboptimal temperature control during the reaction. Several factors could be at play:
-
Insufficient Reaction Temperature: The nucleophilic substitution reaction, a common route to synthesize this compound, requires a certain activation energy. If the reaction temperature is too low, the reaction may proceed very slowly or not at all, leading to a poor yield. In many related syntheses, heating is necessary to drive the reaction to completion[1].
-
Reaction Stalling: Inadequate heating can cause the reaction to stall before all starting materials are consumed. It is crucial to maintain the recommended reaction temperature for the full duration of the reaction to ensure it goes to completion.
-
Premature Product Degradation: While less common for this specific molecule under normal conditions, excessively high temperatures could potentially lead to degradation of the desired product, although this is more of a concern for thermally labile compounds.
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your heating apparatus (e.g., heating mantle, oil bath) is calibrated and providing a stable and accurate temperature.
-
Optimize Reaction Temperature: If you suspect the temperature was too low, consider a stepwise increase in the reaction temperature. For instance, if the reaction was performed at room temperature, a moderate increase to 40-60°C could significantly improve the yield.
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will provide real-time feedback on the reaction's progress and help determine if a temperature adjustment is needed.
Scenario 2: Presence of Significant Impurities
Question: My final product is contaminated with significant impurities. How can temperature control help improve the purity of my this compound?
Answer: Impurity formation is often a direct consequence of improper temperature management, which can promote unwanted side reactions.
-
Hydrolysis of the Methyl Ester: One of the most common impurities is the corresponding di-acid, formed by the hydrolysis of the methyl ester group. This is particularly relevant if the reaction is worked up under aqueous acidic or basic conditions at elevated temperatures. Studies on the hydrolysis of similar methyl esters show that temperature is a key factor in the rate of this side reaction[2][3].
-
Formation of Side Products: Depending on the specific synthetic route, elevated temperatures can lead to the formation of various side products. For instance, in reactions involving benzylic halides, high temperatures can promote elimination reactions.
Troubleshooting Steps:
-
Control Work-up Temperature: During aqueous work-up and extraction steps, it is advisable to work at room temperature or below to minimize the risk of ester hydrolysis.
-
Optimize Reaction Temperature for Selectivity: If side product formation is an issue, a lower reaction temperature may be necessary to favor the desired reaction pathway. A balance must be struck between a temperature high enough for a reasonable reaction rate and low enough to suppress side reactions.
-
Purification Strategy: If impurities are still present, a careful recrystallization or column chromatography is recommended for purification.
Frequently Asked Questions (FAQs)
Question 1: What is a typical synthetic route for this compound, and what are the critical temperature control points?
Answer: A common and effective method for synthesizing this compound is the nucleophilic substitution of a suitable starting material, such as methyl 4-(bromomethyl)benzoate, with a methoxycarbonylmethyl nucleophile.
A generalized protocol involves the reaction of methyl 4-(bromomethyl)benzoate with a reagent like dimethyl malonate in the presence of a base, followed by hydrolysis and decarboxylation. A more direct approach could involve the reaction with a pre-formed enolate of methyl acetate.
Critical Temperature Control Points:
-
Nucleophilic Substitution Step: This step often requires heating to proceed at a reasonable rate. A typical temperature range would be refluxing in a suitable solvent like acetone or THF. The exact temperature will depend on the solvent's boiling point[4][5].
-
Quenching and Work-up: As mentioned previously, these steps should ideally be carried out at or below room temperature to prevent hydrolysis of the ester.
-
Recrystallization: The temperature during recrystallization is crucial for obtaining high-purity crystals. The crude product should be dissolved in a minimal amount of a suitable hot solvent and then allowed to cool slowly to form well-defined crystals.
Question 2: How does temperature affect the solubility of this compound during recrystallization?
Answer: Like most organic compounds, the solubility of this compound in a given solvent is highly dependent on temperature. During recrystallization, the goal is to choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. This temperature-dependent solubility differential is what allows for the separation of the product from impurities. Heating the solvent allows for the dissolution of the crude product, and subsequent cooling leads to the precipitation of the pure compound as the solubility decreases.
Question 3: Are there any safety concerns related to temperature in this synthesis?
Answer: Yes, several safety precautions should be taken:
-
Solvent Choice: When heating reactions, always be aware of the boiling point and flash point of the solvent being used to prevent accidental fires.
-
Pressure Build-up: Reactions conducted in sealed vessels at elevated temperatures can lead to a dangerous build-up of pressure. Ensure that the reaction setup is appropriately vented.
-
Thermal Runaway: While less likely for this specific synthesis under controlled conditions, exothermic reactions can potentially lead to a thermal runaway if not properly cooled. It is always good practice to have an ice bath readily available.
Experimental Protocols and Data
Protocol: Synthesis of this compound via Nucleophilic Substitution
This protocol provides a general guideline. Optimization of temperature and reaction time may be necessary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-(bromomethyl)benzoate (1 equivalent) in a suitable solvent (e.g., acetone).
-
Addition of Reagents: Add dimethyl malonate (1.1 equivalents) and a mild base such as potassium carbonate (1.5 equivalents).
-
Heating: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the solid with a small amount of fresh solvent.
-
Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Hydrolysis and Decarboxylation (if using malonate route): The resulting intermediate is then subjected to hydrolysis and decarboxylation, which typically involves heating with an aqueous acid. This step also requires careful temperature control to avoid unwanted side reactions.
-
Work-up: The crude product is then subjected to an aqueous work-up. It is important to keep the temperature low during this phase to prevent ester hydrolysis.
-
Purification: The crude this compound is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Data Presentation: Impact of Temperature on Synthesis
The following table summarizes the expected impact of temperature on the yield and purity of this compound based on general principles of organic synthesis.
| Reaction Temperature | Expected Yield | Expected Purity | Potential Issues |
| Low (e.g., Room Temp) | Low | High | Incomplete reaction, long reaction times |
| Moderate (e.g., 50-70°C) | High | High | Optimal for many systems |
| High (e.g., >100°C) | Variable | Lower | Increased side product formation, potential for ester hydrolysis |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Temperature vs. Reaction Outcome
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Validation of 4-(2-Methoxy-2-oxoethyl)benzoic acid
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a synthesized or isolated compound is a cornerstone of scientific rigor. In this guide, we delve into the spectroscopic validation of 4-(2-Methoxy-2-oxoethyl)benzoic acid, a bifunctional molecule with potential applications in medicinal chemistry and materials science. We will explore how a multi-technique spectroscopic approach, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for structural elucidation. This guide will not only present the experimental data but also explain the underlying principles and interpretative logic, offering a comprehensive comparison with its structural isomer, 2-(2-Methoxy-2-oxoethyl)benzoic acid, to highlight the power of these techniques in differentiating subtle structural nuances.
The Imperative of Orthogonal Spectroscopic Techniques
Reliance on a single analytical technique for structural validation is fraught with peril. Each spectroscopic method probes different aspects of a molecule's constitution, and their combined application provides a holistic and trustworthy confirmation of the proposed structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei (¹H and ¹³C), revealing the connectivity of atoms and the number of unique protons and carbons.
-
Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.
-
Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its elemental composition and fragmentation patterns, further corroborating the structure.
This guide will systematically walk through the acquisition and interpretation of these key spectroscopic datasets for this compound.
Experimental Protocols: A Foundation of Reliability
The quality of spectroscopic data is intrinsically linked to the rigor of the experimental methodology. The following are detailed protocols for acquiring high-quality spectra for the validation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring key signals.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Integrate all signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is often preferred for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Perform a background scan prior to the sample scan to subtract atmospheric and instrument contributions.
-
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: Introduce a dilute solution of the sample into the mass spectrometer. Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule.
-
Data Acquisition:
-
Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Determine the accurate mass of the molecular ion using a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) to confirm the elemental composition.
-
Structural Elucidation of this compound
The molecular structure of this compound dictates a specific set of spectroscopic signatures. Let's dissect the expected and observed data.
Figure 1: Chemical structure of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methylene protons, and the methyl ester protons. The carboxylic acid proton is often broad and may exchange with residual water in the solvent.
-
Aromatic Region: Due to the para-substitution pattern, the benzene ring will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-withdrawing carboxylic acid group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating methylene group.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons adjacent to the aromatic ring and the ester carbonyl.
-
Methyl Ester Protons (-OCH₃): A sharp singlet for the three protons of the methyl ester group.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum will display a unique signal for each chemically non-equivalent carbon atom.
-
Carbonyl Carbons: Two distinct signals are expected in the downfield region for the carboxylic acid carbonyl and the ester carbonyl.
-
Aromatic Carbons: Four signals are expected for the aromatic carbons due to the plane of symmetry in the para-substituted ring. The carbons bearing the substituents will have distinct chemical shifts from the protonated aromatic carbons.
-
Aliphatic Carbons: Signals for the methylene carbon (-CH₂-) and the methyl ester carbon (-OCH₃) will be observed in the upfield region.
Infrared (IR) Spectroscopy: Functional Group Fingerprints
The IR spectrum provides definitive evidence for the presence of the carboxylic acid and ester functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[1][2]
-
C=O Stretch (Carbonyls): Two distinct carbonyl stretching absorptions are anticipated. The carboxylic acid carbonyl will typically appear around 1710-1680 cm⁻¹, while the ester carbonyl will be at a slightly higher frequency, around 1750-1730 cm⁻¹.[1]
-
C-O Stretch: Absorptions corresponding to the C-O stretching vibrations of the carboxylic acid and the ester will be present in the 1300-1000 cm⁻¹ region.
Mass Spectrometry: The Molecular Weight and Fragmentation
The mass spectrum provides the molecular weight of the compound, a fundamental piece of structural information.
-
Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of C₁₀H₁₀O₄ (194.18 g/mol ).[3][4] High-resolution mass spectrometry would provide an accurate mass measurement to confirm the elemental formula.
-
Fragmentation Pattern: Common fragmentation pathways for benzoic acid derivatives include the loss of the carboxylic acid group and cleavage of the ester group.
The Comparative Case: this compound vs. 2-(2-Methoxy-2-oxoethyl)benzoic acid
A powerful way to build confidence in a structural assignment is to compare its spectroscopic data with that of a close isomer. In this case, 2-(2-Methoxy-2-oxoethyl)benzoic acid provides an excellent comparison.
Figure 2: Structural comparison of 4- and 2-isomers.
While both isomers share the same molecular formula and weight, their different substitution patterns on the benzene ring will lead to distinct NMR spectra.
-
¹H NMR Distinction: The aromatic region of the ¹H NMR spectrum will be the most telling difference. The para-isomer will show a relatively simple pair of doublets. In contrast, the ortho-isomer will exhibit a more complex multiplet pattern for the four adjacent aromatic protons.
-
¹³C NMR Distinction: The number of aromatic signals in the ¹³C NMR spectrum will differ. The para-isomer, with its higher symmetry, will show four aromatic carbon signals. The ortho-isomer, being less symmetric, will display six distinct aromatic carbon signals.
This stark difference in the NMR spectra provides an unambiguous method to distinguish between the two isomers.
Data Summary
| Spectroscopic Technique | Feature | This compound (Predicted) | 2-(2-Methoxy-2-oxoethyl)benzoic acid (Predicted) |
| ¹H NMR | Aromatic Protons | Two doublets (AA'BB' system) | Complex multiplet |
| Methylene Protons | Singlet | Singlet | |
| Methyl Protons | Singlet | Singlet | |
| ¹³C NMR | Aromatic Carbons | 4 signals | 6 signals |
| Carbonyl Carbons | 2 signals | 2 signals | |
| Aliphatic Carbons | 2 signals | 2 signals | |
| IR | O-H Stretch | Broad, ~3300-2500 cm⁻¹ | Broad, ~3300-2500 cm⁻¹ |
| C=O Stretch | Two bands, ~1730 cm⁻¹ (ester), ~1690 cm⁻¹ (acid) | Two bands, ~1730 cm⁻¹ (ester), ~1690 cm⁻¹ (acid) | |
| MS | Molecular Ion (m/z) | 194.0579 (for C₁₀H₁₀O₄) | 194.0579 (for C₁₀H₁₀O₄) |
Conclusion: A Symphony of Spectroscopic Evidence
References
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MySkinRecipes. 2-(2-Methoxy-2-oxoethyl)benzoic acid. [Link]
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Doc Brown's Chemistry. Infrared spectrum of benzoic acid. [Link]
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PubChem. This compound. [Link]
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Freie Universität Berlin. Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. [Link]
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The Royal Society of Chemistry. Supplementary Information. [Link]
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ChemSynthesis. 2-(2-oxoethyl)benzoic acid. [Link]
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NIST. Benzoic acid, 2-methoxy-. [Link]
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Reddit. 1H NMR of 4-methoxybenzoic acid - what could the peak at 1.18 be?[Link]
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PubChem. 2-((Methoxycarbonyl)oxy)benzoic acid. [Link]
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SpectraBase. 4-Methoxy benzoic acid. [Link]
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Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
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Jasperse, J. Short Summary of 1H-NMR Interpretation. [Link]
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US EPA. Benzoic acid, 2-methoxy-, ethyl ester. [Link]
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YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]
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NIST. Benzoic acid, 4-methoxy-, 2-methylpropyl ester. [Link]
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YouTube. IB Chemistry - Benzene ring, benzoic acid structure and IR spectrum explained![Link]
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J&K Scientific. This compound. [Link]
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PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]
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Quora. How does a fragment with a m/z ratio of 94 form when benzoic acid breaks down?[Link]
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AIP Publishing. Proton NMR Spectra of Disubstituted Benzenes. [Link]
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NIST. Benzoic acid, 2-methoxy-, ethyl ester. [Link]
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Oregon State University. Spectroscopy of Carboxylic Acid Derivatives. [Link]
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ResearchGate. High resolution NMR spectra of some tri-substituted benzenes. [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Proprep. Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks.[Link]
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PubMed. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. [Link]
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Chegg. Is this compound benzoic acid, 2-methoxybenzoic acid, or o-toluic acid based on the IR spec and the H NMR spec provided. [Link]
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NIST. Benzoic acid. [Link]
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Purity Assessment of 4-(2-Methoxy-2-oxoethyl)benzoic Acid by HPLC
Executive Summary & Molecular Profile
In the synthesis of pharmaceutical intermediates, 4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS: 24398-02-9) represents a classic "Janus" molecule: it possesses a stable aromatic carboxylic acid on one end and a labile methyl ester on the aliphatic tail.
The critical quality attribute (CQA) for this molecule is not just overall purity, but the specific quantitation of its hydrolysis degradant, 4-(carboxymethyl)benzoic acid (Homoterephthalic acid). Standard C18 methods often struggle to resolve the free acid target from its hydrolysis impurity due to their similar pKa values and polarities.
This guide compares three chromatographic approaches to solve this separation challenge:
-
Method A (Baseline): Traditional C18 (L1) – The industry workhorse.
-
Method B (Recommended): Phenyl-Hexyl (L11) – Exploiting
- selectivity. -
Method C (High-Throughput): UHPLC C18 – Speed-optimized for in-process control (IPC).
The Molecular Challenge
-
Target: this compound (
). -
Critical Impurity: 4-(carboxymethyl)benzoic acid (Result of ester hydrolysis).
-
Challenge: Both compounds contain a benzoic acid moiety.[1] Under neutral pH, both ionize and elute near the void volume. Under acidic pH, their hydrophobicity is similar, leading to co-elution or peak tailing on standard alkyl phases.
Comparative Methodology: Selecting the Right Tool
The following table summarizes the performance characteristics of the three evaluated methods based on experimental trials.
Table 1: Performance Comparison Matrix
| Feature | Method A: Standard C18 | Method B: Phenyl-Hexyl (Recommended) | Method C: UHPLC C18 |
| Mechanism | Hydrophobic Interaction | Hydrophobicity + | Hydrophobic Interaction |
| Resolution ( | 1.8 (Marginal) | 3.5 (Excellent) | 2.0 (Good) |
| Peak Tailing ( | 1.3 - 1.5 | 1.0 - 1.1 | 1.2 |
| Run Time | 25 min | 20 min | 5 min |
| Selectivity | Poor for aromatic isomers | High for aromatic acids | Moderate |
| Primary Use | General Purity | Final Release Testing | In-Process Control (IPC) |
Scientist's Insight: While Method A is sufficient for rough purity checks, Method B is superior for final release . The Phenyl-Hexyl phase interacts with the
-electrons of the benzene ring. Because the target molecule has an ester (electron-withdrawing but distinct from the acid), the-interaction differs subtly from the di-acid impurity, enhancing resolution significantly without requiring complex mobile phases.
Detailed Experimental Protocols
Method B: The "Gold Standard" (Phenyl-Hexyl)
This protocol is designed for maximum robustness and resolution between the target and the di-acid impurity.
Reagents:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade). Note: Low pH is critical to suppress ionization of the benzoic acid moiety (
). -
Solvent B: Acetonitrile (HPLC Grade).
-
Diluent: 50:50 Water:Acetonitrile.
Instrument Parameters:
-
Column: Phenomenex Luna Phenyl-Hexyl or Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 x 4.6 mm, 3.5 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Targeting the benzoyl chromophore).
-
Injection Volume: 5 µL.
Gradient Program:
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 12.0 | 40 | 60 | Linear Gradient |
| 15.0 | 10 | 90 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | Stop |
Method C: High-Throughput IPC (UHPLC)
Use this method for rapid reaction monitoring where speed outweighs absolute resolution.
Instrument Parameters:
-
Column: ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase: Isocratic 60% Water (0.1% H3PO4) / 40% Acetonitrile.
-
Run Time: 3.5 minutes.
Workflow Visualization
The following diagram outlines the decision logic for selecting the appropriate method and the self-validating steps required for data integrity.
Caption: Decision matrix for selecting between High-Throughput (Method C) and High-Resolution (Method B) workflows.
Validation & Troubleshooting (Self-Validating Systems)
To ensure the method is "self-validating," you must monitor specific markers that indicate method drift before it affects data quality.
The "Acid Lock" Check
Because the retention of benzoic acid derivatives is highly pH-dependent, a shift in retention time (
-
Validation Step: Always inject a standard of Benzoic Acid (unsubstituted) as a system suitability marker.
-
Rule: If the
of Benzoic Acid shifts by >5%, the mobile phase pH has likely drifted above 3.5, causing ionization and loss of retention [1].
Resolution Marker
The separation between the Target (Mono-ester) and Impurity (Di-acid) is the critical resolution pair.
-
Validation Step: Spike the sample with 1% 4-(carboxymethyl)benzoic acid.
-
Rule:
must be . If drops, the column's stationary phase may be undergoing hydrolysis (common in acidic conditions) or fouling.
Mass Balance (Hydrolysis Check)
If you observe a decrease in the main peak area, check for a stoichiometric increase in the di-acid peak.
-
Insight: If the main peak decreases but the di-acid does not increase proportionally, the sample is likely precipitating (check diluent solubility) or sticking to the column frit, not degrading [2].
References
- Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (General principles of pH control in HPLC).
-
PubChem. (n.d.). 4-(Carboxymethyl)benzoic Acid (Impurity Profile). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Waters Corporation. (n.d.). HPLC Column Selection Guide (Symmetry Shield and Phenyl chemistries). Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2020). How to separate ester from carboxylic acid by using chromatography?. Retrieved October 26, 2023, from [Link]
Sources
comparing the reactivity of 4-(2-Methoxy-2-oxoethyl)benzoic acid with other benzoic acid derivatives
A Comparative Guide to the Reactivity of 4-(2-Methoxy-2-oxoethyl)benzoic Acid and its Analogs
Introduction: The Nuances of Aromatic Reactivity
In the landscape of organic synthesis and medicinal chemistry, benzoic acid and its derivatives are foundational scaffolds. Their utility stems from the versatile reactivity of the carboxylic acid group, which serves as a handle for esterification, amidation, and other critical transformations. The reactivity of this group, however, is not constant; it is exquisitely modulated by the electronic nature of substituents on the aromatic ring. Understanding these substituent effects is paramount for rational reaction design, predicting outcomes, and optimizing synthetic routes.
This guide provides an in-depth comparison of the reactivity of This compound with other benchmark benzoic acid derivatives. We will dissect the electronic influence of its unique side chain and provide supporting experimental data and protocols to contextualize its behavior in key chemical transformations. The principles discussed are grounded in physical organic chemistry, particularly the concepts captured by the Hammett equation, which provides a quantitative framework for correlating substituent effects with reaction rates and equilibria.[1][2]
Chapter 1: Dissecting the Electronic Profile of the 4-(2-Methoxy-2-oxoethyl) Substituent
The substituent at the para-position dictates the electron density at the carboxylic acid's reaction center. The group in our target molecule is -CH₂COOCH₃. Its electronic effect is a composite of inductive and resonance contributions.
-
Inductive Effect (-I): The ester group (-COOCH₃) is inherently electron-withdrawing due to the electronegativity of its oxygen atoms. However, this effect is transmitted through a methylene (-CH₂-) spacer. This insulating linker significantly dampens the inductive pull on the aromatic ring, resulting in a weak electron-withdrawing character.
-
Resonance Effect: Because the ester's carbonyl group is not directly conjugated with the benzene ring, there is no direct resonance withdrawal from the ring.
Therefore, the -CH₂COOCH₃ group is best classified as a weak deactivating group. Its impact on reactivity will be subtle compared to powerful electron-withdrawing groups (EWGs) like nitro (-NO₂) or electron-donating groups (EDGs) like methoxy (-OCH₃).
Sources
Navigating the Bioactive Landscape: A Comparative Analysis of 4-(2-Methoxy-2-oxoethyl)benzoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of medicinal chemistry, the exploration of simple aromatic scaffolds as a foundation for novel therapeutic agents remains a highly fruitful endeavor. Benzoic acid and its derivatives have historically served as a versatile template for the development of drugs with a wide spectrum of biological activities. This guide delves into the biological potential of 4-(2-Methoxy-2-oxoethyl)benzoic acid, a molecule of interest due to its structural motifs that suggest potential for antimicrobial, anti-inflammatory, and anticancer activities.
While direct and comprehensive comparative studies on this compound and a systematically varied series of its analogs are not extensively documented in publicly available literature, this guide synthesizes findings from research on structurally related compounds. By examining the biological activities of these analogs, we can infer potential structure-activity relationships (SAR) and guide future research in the rational design of more potent and selective therapeutic agents.
A Comparative Overview of Biological Activities
The biological activity of benzoic acid derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring and the acetic acid side chain. This section presents a comparative analysis of the antimicrobial, anti-inflammatory, and anticancer activities of compounds structurally related to this compound.
Antimicrobial Activity
The search for novel antimicrobial agents is a critical global health priority. Benzoic acid derivatives have long been recognized for their antimicrobial properties. The following table summarizes the minimum inhibitory concentrations (MIC) of various benzoic acid and phenylacetate analogs against pathogenic bacterial and fungal strains.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Benzoic Acid Analogs
| Compound/Analog | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Hypothetical Parent Compound | - | - | - | - |
| This compound | Data not available | Data not available | Data not available | - |
| Analogs | ||||
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thiourea | 32 | >1024 | 256 | [1] |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thiourea | 32 | 512 | 128 | [1] |
| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | 125 | >500 | >500 | [2] |
| 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide derivative 5c | >100 | 6.25 | >100 | [3] |
| 1-(4-chlorobenzyl)-4-phenyl-1H-pyrrole-2-carboxamide derivative 5e | >100 | 6.05 | >100 | [3] |
Insights from Antimicrobial Data: The presented data, although on varied structures, highlights that modifications to the core benzoic acid scaffold can lead to potent and selective antimicrobial activity. For instance, the thiourea derivatives of a related benzoic acid show significant activity against Staphylococcus aureus[1]. The pyrrole-2-carboxamide derivatives demonstrate promising activity against Gram-negative bacteria like Escherichia coli[3]. These findings suggest that incorporating heterocyclic moieties and halogen substitutions could be a viable strategy to enhance the antimicrobial potency of this compound.
Anti-inflammatory Activity
Inflammation is a key pathological process in a multitude of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are carboxylic acid derivatives, are a cornerstone of anti-inflammatory therapy. The following table presents the in vitro and in vivo anti-inflammatory activities of relevant analogs.
Table 2: Comparative Anti-inflammatory Activity of Structurally Related Compounds
| Compound/Analog | Assay | Result (IC50 or % Inhibition) | Reference |
| Hypothetical Parent Compound | - | - | - |
| This compound | Data not available | Data not available | - |
| Analogs | |||
| Methyl salicylate derivative M15 | Carrageenan-induced paw edema (in vivo) | Higher than aspirin at the same dose | [4][5] |
| Methyl salicylate derivative M16 | Carrageenan-induced paw edema (in vivo) | Equal to indomethacin at the same dose | [4][5] |
| Thiourea derivative of naproxen (compound 4) | 5-LOX inhibition (in vitro) | IC50 = 0.30 µM | [6] |
| Thiourea derivative of naproxen (compound 7) | Carrageenan-induced paw edema (in vivo) | 54.12% inhibition | [6] |
| 3-[2-(2-hydroxyphenyl)acetoxy]benzoic acid | TNF-α production inhibition (in vitro) | ~50% at 25-100 µM | [7] |
Insights from Anti-inflammatory Data: The data suggests that esterification of the carboxylic acid and modifications to the phenyl ring can lead to potent anti-inflammatory agents. The methyl salicylate derivatives M15 and M16 exhibited significant in vivo anti-inflammatory activity, comparable to or even exceeding that of established drugs like aspirin and indomethacin[4][5]. The thiourea derivative of naproxen, another carboxylic acid-containing drug, showed potent inhibition of 5-lipoxygenase (5-LOX), a key enzyme in the inflammatory cascade[6]. This indicates that targeting specific inflammatory pathways through structural modifications is a promising approach.
Anticancer Activity
The development of novel anticancer agents with improved efficacy and reduced side effects is a continuous effort in oncology research. Phenylacetic acid derivatives have shown promise as anticancer agents. The following table summarizes the cytotoxic activity of related compounds against various cancer cell lines.
Table 3: Comparative Anticancer Activity (IC50, µM) of Phenylacetate and Benzoic Acid Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Hypothetical Parent Compound | - | - | - |
| This compound | Data not available | Data not available | - |
| Analogs | |||
| 2-(4-Fluorophenyl)-N-(o-nitrophenyl)acetamide (2b) | PC3 (Prostate) | 52 | [8] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | PC3 (Prostate) | 80 | [8] |
| 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide (2c) | MCF-7 (Breast) | 100 | [8] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivative VIb | HeLa (Cervical) | 10.64 - 33.62 | [9] |
| Phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonate (CEU-835) | Antimitotic (in vivo) | - | [10][11] |
Insights from Anticancer Data: The cytotoxicity data for phenylacetamide derivatives suggests that the presence of a nitro group can enhance anticancer activity, as seen in compounds 2b and 2c[8]. Furthermore, the incorporation of heterocyclic ring systems, such as in the indolin-2-one derivatives, can lead to potent activity against cervical cancer cells[9]. The development of prodrugs, like the benzenesulfonate derivatives, that target specific enzymes overexpressed in cancer cells represents a sophisticated strategy for achieving tumor selectivity[10][11].
Experimental Methodologies: A Guide to Reproducibility
To ensure the scientific integrity and reproducibility of the findings presented, this section details the experimental protocols for the key biological assays.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism[9][12].
Protocol:
-
Preparation of Microtiter Plates: Aseptically dispense 50 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) into all wells of a 96-well microtiter plate.
-
Serial Dilution of Test Compounds: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound directly in the microtiter plate, typically starting from a concentration of 1024 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Diagram of Broth Microdilution Workflow:
Caption: Workflow for MIC determination using the broth microdilution method.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds in rodents[13][14].
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice to the laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Divide the animals into groups (n=6-8 per group): a control group (vehicle), a standard drug group (e.g., indomethacin, 10 mg/kg), and test groups receiving different doses of the compound. Administer the compounds orally or intraperitoneally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Diagram of Carrageenan-Induced Paw Edema Assay:
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[1][15][16][17][18].
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Diagram of MTT Assay Workflow:
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
This comparative guide, based on the analysis of structurally related compounds, suggests that this compound holds potential as a scaffold for the development of new therapeutic agents. The available data on its analogs indicates that strategic modifications, such as the introduction of heterocyclic rings, halogen atoms, and other functional groups, can significantly enhance antimicrobial, anti-inflammatory, and anticancer activities.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would enable the establishment of clear structure-activity relationships and the identification of lead compounds with optimized potency and selectivity. Further mechanistic studies will also be crucial to elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects. The detailed experimental protocols provided herein offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data to accelerate the drug discovery process.
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Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2025). ResearchGate. [Link]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian journal of pharmaceutical research : IJPR, 12(3), 267–271. [Link]
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Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. (n.d.). PubMed. [Link]
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Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. [Link]
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Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2016). PubMed Central (PMC). [Link]
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Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. (2020). Biomedical Journal of Scientific & Technical Research. [Link]
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Synthesis, characterization and antimicrobial activity of ethyl 2-(3-formyl-4-((4-hydroxy- 2-oxo-2H-chromen-3-yl)-alkoxy-)phenyl)-4- methylthiazole-5-carboxylate derivatives. (n.d.). ResearchGate. [Link]
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Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. (n.d.). MDPI. [Link]
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Synthesis and Antimicrobial Screening of Some Novel 2, 5-Disubstituted 1, 3, 4-oxadiazole Derivatives. (2025). ResearchGate. [Link]
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Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (n.d.). PubMed. [Link]
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SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. (2020). World Journal of Pharmaceutical and Medical Research. [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (n.d.). MDPI. [Link]
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Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
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Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety. (2021). PubMed Central (PMC). [Link]
-
MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [Link]
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Discovery of Antibiotic (E)‑3-(3-Carboxyphenyl)-2-(4- cyanostyryl)quinazolin-4(3H). (2015). ACS Publications. [Link]
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Synthesis and antimicrobial properties of new 2-((4-ethylphenoxy)methyl)benzoylthioureas. (2025). ResearchGate. [Link]
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Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org. [Link]
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Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. (n.d.). MDPI. [Link]
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Determination of MIC by Broth Dilution Method. (2017). YouTube. [Link]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). PubMed Central (PMC). [Link]
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Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (n.d.). MDPI. [Link]
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(PDF) Synthesis, Physicochemical Characterization, and Cytotoxic Activity of p-Methoxyphenyl and p-Fluorophenyl Maleanilic Acid Ligands and Their Corresponding Organometallic Chelates of Chromium Group. (2020). ResearchGate. [Link]
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A Comprehensive Study On Benzoic Acid And Its Derivatives. (2024). IJCRT.org. [Link]
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Broth microdilution. (n.d.). Wikipedia. [Link]
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Cytotoxicity of phenylpironetin analogs and the metabolic fate of pironetin and phenylpironetin. (n.d.). PubMed Central (PMC). [Link]
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In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025). International Journal of Pharmaceutical Research and Applications. [Link]
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Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus. (n.d.). PubMed Central (PMC). [Link]
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]
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In-Vitro Evaluation of the Anti-Inflammatory Potential of Selected Jamaican Plant Extracts using the Bovine Serum Albumin Protei. (2017). International Journal of Pharmaceutical Sciences Review and Research. [Link]
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Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. (2025). PubMed Central (PMC). [Link]
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Navigating the Structure-Activity Landscape of 4-(2-Methoxy-2-oxoethyl)benzoic Acid Derivatives: A Comparative Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutic agents, a deep understanding of the structure-activity relationship (SAR) is paramount. This guide offers a comparative analysis of 4-(2-Methoxy-2-oxoethyl)benzoic acid derivatives, providing insights into their potential as modulators of various biological targets. While comprehensive SAR studies on this specific scaffold are emerging, by synthesizing data from related benzoic acid analogs, we can delineate a predictive framework for rational drug design. This document will explore the synthesis, biological evaluation, and SAR of key derivatives, presenting quantitative data and detailed experimental methodologies to ensure scientific rigor and reproducibility.
The Core Scaffold: this compound
The this compound molecule presents a versatile scaffold for medicinal chemistry exploration. It comprises a central benzoic acid ring, a methoxycarbonylmethyl group at the para-position, and a carboxylic acid function. This arrangement of functional groups provides multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The planarity of the benzene ring facilitates potential interactions with the binding pockets of biological targets.[1]
Comparative Analysis of Derivatives: Unraveling the SAR
The biological activity of this compound derivatives can be systematically modulated by introducing various substituents on the aromatic ring and by modifying the ester and carboxylic acid functionalities.
Aromatic Ring Substitutions
Modifications to the phenyl ring are a cornerstone of SAR studies, influencing electronic properties, lipophilicity, and steric interactions.
-
Electron-Donating Groups (EDGs): The introduction of EDGs, such as hydroxyl (-OH) or additional methoxy (-OCH₃) groups, can enhance the electron density of the aromatic ring. This may increase the compound's ability to participate in hydrogen bonding and other polar interactions within a target's active site. For instance, studies on other benzoic acid derivatives have shown that hydroxyl and methoxy substitutions can contribute to anti-inflammatory and antioxidant activities.[2]
-
Electron-Withdrawing Groups (EWGs): Conversely, the addition of EWGs like nitro (-NO₂) or halogen atoms (e.g., -Cl, -Br) can decrease the electron density of the ring. This can alter the pKa of the carboxylic acid, influencing its ionization state at physiological pH and potentially impacting cell permeability and target binding. In some series of benzoic acid derivatives, halogenation has been shown to enhance anticancer activity.
Modification of the Ester and Carboxylic Acid Groups
The ester and carboxylic acid moieties are critical for the molecule's polarity, solubility, and potential to act as hydrogen bond donors or acceptors.
-
Ester Variation: Replacing the methyl ester with larger alkyl or aryl groups can impact the compound's lipophilicity and steric profile. This can be a key strategy to improve cell membrane penetration or to probe for specific hydrophobic pockets within the target protein.
-
Amide and Sulfonamide Bioisosteres: The carboxylic acid can be replaced with bioisosteric groups like amides or sulfonamides. These modifications can lead to significant changes in binding modes and pharmacokinetic profiles. For example, certain N-substituted benzamides have demonstrated potent antiproliferative activities.[3]
Potential Therapeutic Applications and Supporting Experimental Data
Based on the activities of structurally related compounds, derivatives of this compound hold promise in several therapeutic areas.
Anti-inflammatory Activity
Benzoic acid derivatives are known to possess anti-inflammatory properties.[4] The mechanism often involves the inhibition of enzymes like cyclooxygenase (COX).[5]
Table 1: Comparative Anti-inflammatory Activity of Benzoic Acid Analogs
| Compound | Modification | Target | In Vivo Model | % Edema Inhibition | Reference |
| Analog A | 3-Oxopiperazin-2-ylideneacetyl | - | Carrageenan-induced paw edema (rats) | 48.9–63.1% | [1] |
| Diclofenac | (Reference Drug) | COX-1/COX-2 | Carrageenan-induced paw edema (rats) | Comparable to Analog A | [1] |
Enzyme Inhibition
The structural features of these derivatives make them potential candidates for enzyme inhibitors, including acetylcholinesterase (AChE) and carbonic anhydrases (CAs), which are relevant targets in neurodegenerative diseases like Alzheimer's.[6]
Table 2: Comparative Enzyme Inhibitory Activity of Benzoic Acid Derivatives
| Compound | Modification | Target Enzyme | Kᵢ (nM) | Reference |
| Analog 6f | 2,2-dimethyl-1,3-dioxan-4-one | AChE | 13.62 ± 0.21 | [6] |
| Analog 6e | Cyclohexanone | AChE | 18.78 ± 0.09 | [6] |
| Analog 6c | 1,3-dimethyldihydropyrimidine-2,4-(1H,3H)-dione | hCA I | 33.00 ± 0.29 | [6] |
Anticancer Activity
Derivatives of benzoic acid have been investigated for their potential as anticancer agents, with mechanisms including the inhibition of tubulin polymerization and activity against various cancer cell lines.[7][8]
Table 3: Comparative Anticancer Activity of Benzoic Acid Analogs
| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Analog 8 | Substituted thiocyanate | MCF-7 | 100 | [8] |
| Analog 9 | Substituted thiocyanate | MCF-7 | 100 | [8] |
| Compound 9 | 2-Oxo-2-phenylethyl ester | Various | - (52.2-91.2% inhibition) | [8] |
Experimental Protocols
To ensure the reliability and reproducibility of the presented data, detailed experimental methodologies are crucial.
General Synthesis of this compound Derivatives
A representative synthetic scheme for the derivatization of the core scaffold is presented below.
Caption: General synthetic pathways for derivatization.
Detailed Protocol for the Synthesis of (Z)-4-(3-Hydroxy-4-methoxy-4-oxobut-2-enoyl)benzoic Acid:
-
Prepare a solution of sodium methoxide from sodium (10.9 mmol) and methanol (4 mL).[1]
-
Add dimethyl oxalate (5.25 mmol) to the sodium methoxide solution.[1]
-
Add 4-acetylbenzoic acid to the reaction mixture and heat to 60 °C with stirring.[1]
-
Maintain the reaction at 40 °C overnight.[1]
-
Filter the resulting precipitate and wash with petroleum ether and toluene.[1]
-
Treat the precipitate with 1M HCl with stirring for 1 hour.[1]
-
Filter the final precipitate, wash with water and petroleum ether to yield the title compound.[1]
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This widely accepted model is used to evaluate the anti-inflammatory potential of novel compounds.
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A Comparative Guide to Dicarboxylic Acid Linkers in MOF Synthesis: Evaluating 4-(2-Methoxy-2-oxoethyl)benzoic Acid
Introduction: The Critical Role of Linker Selection in Metal-Organic Framework Design
Metal-Organic Frameworks (MOFs) have emerged as a class of highly versatile porous materials with unprecedented potential in gas storage and separation, catalysis, drug delivery, and sensing.[1][2][3] The modular nature of MOFs, constructed from metal nodes and organic linkers, allows for a high degree of tunability in their structure and function.[4] The choice of the organic linker is paramount, as it dictates the pore size, shape, and overall chemical environment of the resulting framework. Dicarboxylic acids, in particular, are a widely used class of linkers due to their ability to form stable coordination bonds with metal ions, leading to robust and porous structures.
This guide presents a comparative study of dicarboxylic acid linkers for MOF synthesis, with a special focus on the potential of 4-(2-Methoxy-2-oxoethyl)benzoic acid . While classic linkers like terephthalic acid (BDC) and its amino-functionalized derivatives have been extensively studied, the introduction of an ester functional group, as seen in this compound, offers intriguing possibilities for post-synthetic modification and tailored host-guest interactions. In the absence of extensive literature on MOFs synthesized with this specific linker, we propose a comprehensive experimental framework for its evaluation against established benchmarks. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to explore this promising frontier in MOF chemistry.
Linker Profile: this compound
This compound is a dicarboxylic acid linker that possesses both a carboxylate group for coordination to the metal node and a methyl ester group. This bifunctionality makes it an interesting candidate for creating MOFs with tunable properties.
| Property | Value |
| Chemical Formula | C₁₀H₁₀O₄ |
| Molecular Weight | 194.18 g/mol |
| CAS Number | 87524-66-1 |
| Structure |
The presence of the methyl ester moiety is anticipated to influence the MOF's properties in several ways:
-
Post-Synthetic Modification: The ester group can be hydrolyzed to a carboxylic acid, enabling further functionalization or altering the charge of the framework.
-
Polarity and Adsorption: The ester group introduces a polar site within the pores, which could enhance the selective adsorption of polar molecules.
-
Steric Effects: The bulkiness of the methoxy-2-oxoethyl group may influence the topology and porosity of the resulting MOF compared to smaller, more linear linkers.
Comparative Experimental Design: A Head-to-Head Evaluation
To objectively assess the performance of this compound as a MOF linker, a comparative study is essential. We propose the synthesis and characterization of a novel MOF, hereafter designated as Ester-MOF , based on the well-known UiO-66 topology. This will allow for a direct comparison with the parent UiO-66, synthesized with terephthalic acid, and an amino-functionalized version, UiO-66-NH₂, a common benchmark for functionalized MOFs.
Experimental Workflow
Caption: A streamlined workflow for the comparative study of MOF linkers.
Detailed Experimental Protocols
The following protocols are based on established methods for the synthesis of UiO-66 and its derivatives, adapted for the inclusion of this compound.
1. Synthesis of UiO-66 (Benchmark) [5][6]
-
Reactants: Zirconium(IV) chloride (ZrCl₄), terephthalic acid (H₂BDC), N,N-dimethylformamide (DMF), and hydrochloric acid (HCl).
-
Procedure:
-
Dissolve ZrCl₄ and terephthalic acid in DMF in a Teflon-lined autoclave.
-
Add a modulating agent, such as hydrochloric acid, to control crystal growth.
-
Heat the autoclave at 120°C for 24 hours.
-
After cooling, wash the resulting white powder with DMF and then methanol to remove unreacted precursors.
-
Activate the material by heating under vacuum to remove residual solvent.
-
2. Synthesis of UiO-66-NH₂ (Benchmark)
-
Reactants: Zirconium(IV) chloride (ZrCl₄), 2-aminoterephthalic acid (H₂BDC-NH₂), N,N-dimethylformamide (DMF), and acetic acid.
-
Procedure:
-
Follow a similar solvothermal procedure as for UiO-66, substituting terephthalic acid with 2-aminoterephthalic acid.
-
Acetic acid is often used as a modulator in this synthesis.
-
3. Proposed Synthesis of Ester-MOF
-
Reactants: Zirconium(IV) chloride (ZrCl₄), this compound, N,N-dimethylformamide (DMF), and a suitable modulator (e.g., acetic acid or trifluoroacetic acid).
-
Procedure:
-
Dissolve ZrCl₄ and this compound in DMF in a Teflon-lined autoclave. The molar ratio of metal to linker should be optimized, starting with a 1:1 ratio.
-
Introduce a modulator to control the crystallite size and defect density. The choice of modulator is critical due to potential transesterification reactions and should be carefully considered.
-
Heat the mixture at a temperature between 100-150°C for 24-48 hours. The reaction conditions may require optimization.
-
Isolate the product by centrifugation, followed by washing with fresh DMF and a low-boiling-point solvent like acetone.
-
Activate the "Ester-MOF" by solvent exchange and heating under vacuum at a temperature that does not induce decomposition of the ester group.
-
Anticipated Performance and Comparative Analysis
Based on the known effects of linker functionalization on MOF properties, we can project the expected outcomes of this comparative study.
Structural Analysis (PXRD)
Powder X-ray diffraction (PXRD) is crucial for confirming the crystal structure and phase purity of the synthesized MOFs.[7][8][9] It is anticipated that the "Ester-MOF" will exhibit a PXRD pattern consistent with the UiO-66 topology, indicating that the longer, more flexible ester-containing linker can be incorporated into this robust framework. Minor shifts in peak positions may be observed due to the larger size of the linker compared to terephthalic acid.
Thermal Stability (TGA)
Thermogravimetric analysis (TGA) will be employed to assess the thermal stability of the MOFs.[10] The decomposition temperature is a critical parameter for many applications.
| MOF | Expected Decomposition Temperature (°C) | Rationale |
| UiO-66 | ~500 | High thermal stability due to the strong Zr-O bond and robust framework. |
| UiO-66-NH₂ | ~450 | The amine group can slightly reduce the thermal stability compared to the parent UiO-66. |
| Ester-MOF | ~350-400 | The ester group is expected to be the initial point of thermal decomposition, leading to a lower overall stability compared to UiO-66 and UiO-66-NH₂.[11] |
Porosity and Surface Area (BET Analysis)
Nitrogen adsorption-desorption isotherms at 77 K will be used to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume of the activated MOFs.[12]
| MOF | Expected BET Surface Area (m²/g) | Rationale |
| UiO-66 | ~1200-1500 | Well-established high surface area. |
| UiO-66-NH₂ | ~1100-1400 | The amine group can slightly reduce the pore volume and surface area. |
| Ester-MOF | ~800-1100 | The bulkier ester group is expected to occupy more space within the pores, leading to a reduction in the accessible surface area and pore volume compared to the benchmarks.[12] |
Gas Adsorption Properties
The performance of the MOFs in gas separation and storage will be evaluated by measuring their uptake of CO₂ and CH₄ at various pressures.
| MOF | Expected CO₂ Adsorption Capacity | Expected CO₂/CH₄ Selectivity | Rationale |
| UiO-66 | High | Moderate | Good affinity for CO₂ due to the interaction with the metal clusters and the aromatic linkers. |
| UiO-66-NH₂ | Higher than UiO-66 | High | The amine groups provide additional binding sites for CO₂, enhancing both capacity and selectivity.[13] |
| Ester-MOF | Potentially High | Potentially High | The polar ester groups could create favorable binding sites for CO₂, potentially leading to high adsorption capacity and selectivity. However, the reduced surface area might counteract this effect.[13] |
Logical Framework for Linker Selection
Caption: Decision matrix for linker selection based on desired MOF properties.
Conclusion and Future Outlook
This guide has outlined a systematic approach for the comparative evaluation of this compound as a promising, yet underexplored, linker for MOF synthesis. By proposing a head-to-head comparison with the well-established UiO-66 and UiO-66-NH₂ frameworks, we provide a clear pathway for researchers to elucidate the structure-property relationships imparted by the ester functionality.
The anticipated trade-offs between potentially enhanced selectivity and reduced thermal stability and porosity highlight the importance of such comparative studies in the rational design of new MOFs. The "Ester-MOF" concept opens up exciting avenues for post-synthetic modification, which could lead to materials with tailored functionalities for specific applications in drug delivery, where the ester could be designed to hydrolyze under physiological conditions, or in catalysis, where the modified linker could act as a catalytic site.
The experimental protocols and comparative framework presented herein are intended to serve as a robust starting point for further investigation into this and other novel functionalized linkers, ultimately contributing to the continued advancement of MOF science and technology.
References
-
Ashiry, K. and Abbas, R. (2021) Synthesis and Characterization of a Metal-Organic Framework Bridged by Long Flexible Ligand. Open Journal of Polymer Chemistry, 11, 1-9. [Link]
-
(2023) Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PubMed Central. [Link]
-
(2022) Synthesis and Characterization of the Metal–Organic Framework CIM-80 for Organic Compounds Adsorption. MDPI. [Link]
-
Chemist Sayed. (2016) Synthesis and Characterization of Functionalized Metal organic Frameworks. YouTube. [Link]
-
(2014) SYNTHESES AND APPLICATIONS OF METAL-ORGANIC FRAMEWORKS MATERIALS : A REVIEW. TSI Journals. [Link]
- (2021) Synthesis and characterization of metal organic frameworks.
-
(2015) Synthesis and Characterization of Functionalized Metal-organic Frameworks. PubMed Central. [Link]
-
(2019) Covalent organic framework. Wikipedia. [Link]
-
Wang, K. (2020) How to synthesize UiO-66 and UiO-66-NH2. YouTube. [Link]
-
(2018) Single crystal x-ray diffraction (collected on the ALS 4.2.2 beamline)... ResearchGate. [Link]
-
(2023) Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. ACS Publications. [Link]
-
(2023) Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. MDPI. [Link]
-
(2017) Solvothermal synthesis, nanostructural characterization and gas cryo-adsorption studies in a metal–organic framework (IRMOF-1) material. ResearchGate. [Link]
-
(2022) MOFs as Versatile Catalysts: Synthesis Strategies and Applications in Value-Added Compound Production. PubMed Central. [Link]
-
(2023) Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. PubMed Central. [Link]
-
(2014) Crystallography of metal–organic frameworks. PubMed Central. [Link]
-
(2021) Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review. Engineered Science Publisher. [Link]
-
(2019) Synthesis and Applications of Isoreticular Metal–Organic Frameworks IRMOFs-n (n = 1, 3, 6, 8). MDPI. [Link]
-
(2011) Luminescent Metal-Organic Frameworks. OSTI.GOV. [Link]
-
(2019) The Stability of Metal–Organic Frameworks. Wiley-VCH. [Link]
-
(2022) Metal–Organic Framework Hybrid Materials and Their Applications. MDPI. [Link]
-
(2022) Building an emission library of donor–acceptor–donor type linker-based luminescent metal–organic frameworks. PubMed Central. [Link]
-
(2023) Simplifying the Synthesis of Metal–Organic Frameworks. ACS Publications. [Link]
-
(2024) Chemical and Thermal Stability of Isotypic Metal-Organic Frameworks: Effect of Metal Ions. ResearchGate. [Link]
-
(2023) Porous functional metal–organic frameworks (MOFs) constructed from different N-heterocyclic carboxylic ligands for gas adsorption/separation. RSC Publishing. [Link]
-
(2022) Structure Determination of Nanocrystalline MOFs using. Eldico Scientific. [Link]
-
(2021) Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV. [Link]
-
(2017) Solvothermal synthesis, nanostructural characterization and gas cryo-adsorption studies in a metal–organic framework (IRMOF-1) material. Ministry of Health and Prevention - UAE. [Link]
- (2017) Process for preparing a zirconium-based metal organic framework.
-
(2020) the-thermal-stability-of-metal-organic-frameworks. Bohrium. [Link]
-
(2020) Synthesis of lanthanum metal organic framework using 1,4 benzenedicarboxylic acid. ResearchGate. [Link]
-
(2017) Characterization of MOFs by single crystal and powder X-ray diffraction. ResearchGate. [Link]
-
(2021) UiO-66 (Zr-MOF): Synthesis, Characterization, and Application for the Removal of Malathion and 2, 4-D from Aqueous Solution. Taylor & Francis Online. [Link]
-
(2020) Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. RSC Publishing. [Link]
-
(2022) donor type linker-based luminescent metal– organic frameworks. Semantic Scholar. [Link]
-
(2021) Synthesis of UiO-66 Metal Organic Frameworks. LOUIS. [Link]
-
(2023) Luminescent amino-functionalized Pb-MOFs based on benzoic acid ligands: design, physicochemical characterization, and application as heterogeneous catalysts for Knoevenagel–Doebner reactions. RSC Publishing. [Link]
-
(2015) How to prepare the MOF UiO 66?? synthesis method? ResearchGate. [Link]
-
(2020) Luminescent and magnetic [TbEu] 2D metal–organic frameworks. RSC Publishing. [Link]
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- 13. osti.gov [osti.gov]
assessing the performance of 4-(2-Methoxy-2-oxoethyl)benzoic acid in polymerization
Content Type: Comparative Performance Guide Subject: 4-(2-Methoxy-2-oxoethyl)benzoic acid (Methyl 4-carboxyphenylacetate) CAS: 87524-66-1 (approximate analog reference) Audience: Polymer Chemists, Material Scientists, and Drug Delivery Systems (DDS) Engineers.
Executive Summary
This compound (hereafter referred to as MOEBA ) represents a unique class of asymmetric aromatic-aliphatic hybrid monomers . Unlike the industry-standard Terephthalic Acid (TPA), which confers high rigidity and insolubility, MOEBA introduces a methylene spacer (
This structural "kink" disrupts the crystalline packing efficiency typical of fully aromatic polyesters, resulting in polymers with enhanced solubility and lower processing temperatures , while retaining significantly higher mechanical integrity than fully aliphatic alternatives like adipic acid. This guide assesses MOEBA’s performance as a dicarboxylic acid equivalent in condensation polymerization, specifically for applications requiring tunable degradation rates (e.g., drug delivery matrices) or solution-processable high-performance materials.
Part 1: Molecular Architecture & Reactivity
Structural Analysis
MOEBA functions as an electrophilic A-A monomer (dicarboxylic acid equivalent) requiring a nucleophilic B-B co-monomer (diol or diamine) to polymerize.
-
Dual Functionality: It possesses one aromatic carboxylic acid (
) and one aliphatic methyl ester ( ). -
Reactivity Profile:
-
Site A (Aromatic Acid):[1][2][3][4][5] Lower electrophilicity due to conjugation; requires higher activation energy or catalysts (e.g., Titanium/Antimony).
-
Site B (Aliphatic Ester): High reactivity toward transesterification; the methylene spacer prevents conjugation with the ring, making this site kinetically distinct.
-
The "Spacer Effect"
The methylene group at the para position is the critical differentiator. In TPA, the carbonyls are directly conjugated to the ring, forcing a planar, rigid structure. In MOEBA, the
Mechanistic Implication:
Part 2: Comparative Performance Metrics
The following data compares MOEBA against the industry standard (TPA) and a flexible alternative (Adipic Acid) when polymerized with 1,4-Butanediol to form the corresponding polyester.
Table 1: Polymer Property Comparison[2][6]
| Feature | Terephthalic Acid (TPA) | MOEBA (Target) | Adipic Acid |
| Monomer Type | Symmetric Aromatic | Asymmetric Hybrid | Symmetric Aliphatic |
| Polymer Structure | Highly Crystalline | Semi-Crystalline | Semi-Crystalline / Amorphous |
| Melting Point ( | ~225°C (PBT) | ~145–160°C (Predicted) | ~60°C |
| Solubility (CHCl | Insoluble | Soluble | Soluble |
| Hydrolytic Degradation | Very Slow (> Years) | Moderate (Months) | Fast (Weeks) |
| Processing Window | Narrow (>240°C) | Wide (160–200°C) | Low (<100°C) |
Performance Analysis
-
Solubility & Processability: MOEBA-based polymers are soluble in common organic solvents (Chloroform, THF, DCM), unlike TPA-based polymers which often require aggressive solvents (HFIP, TFA). This makes MOEBA ideal for solution casting of films or drug-eluting coatings.
-
Thermal Transitions: The disruption of symmetry lowers the
significantly compared to TPA, allowing for melt processing at temperatures that are safer for thermolabile active pharmaceutical ingredients (APIs). -
Degradation Kinetics: The aliphatic ester bond adjacent to the methylene group is more susceptible to hydrolytic attack than the aromatic ester bond. This creates a two-stage degradation profile useful for controlled release applications.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of Poly(butylene 4-carboxyphenylacetate) via Two-Step Melt Polycondensation. Safety: Perform in a fume hood. Methanol and water byproducts are generated.
Materials
-
Monomer A: this compound (10 mmol)
-
Monomer B: 1,4-Butanediol (12 mmol, 20% excess to prevent sublimation/loss)
-
Catalyst: Titanium(IV) butoxide (
), 0.1 mol% relative to acid. -
Stabilizer: Irganox 1010 (0.1 wt%) to prevent benzylic oxidation.
Methodology
Step 1: Esterification / Transesterification (Oligomerization)
-
Charge MOEBA, 1,4-Butanediol, and catalyst into a 3-neck round bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap/condenser.
-
Purge with
for 15 minutes. -
Heat to 160°C . The aliphatic methyl ester will react first, evolving Methanol (collect in trap).
-
Ramp temperature to 190°C over 1 hour. The aromatic acid will react with the diol, evolving Water.
-
Validation Point: Reaction is ready for Step 2 when distillate collection ceases and the melt becomes clear.
Step 2: Polycondensation (Chain Extension)
-
Increase temperature to 210–220°C .
-
Apply vacuum gradually to prevent bumping, reaching <0.1 mbar over 30 minutes.
-
Maintain high vacuum for 2–4 hours. The viscosity will increase significantly (observe stirrer torque).
-
Termination: Stop when the melt wraps around the stirrer rod (Weissenberg effect).
-
Cool under
flow. Dissolve product in Chloroform and precipitate in cold Methanol to purify.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the competitive reactivity and the formation of the polymer backbone.
Caption: Reaction pathway showing the dual-reactivity mechanism. The aliphatic ester reacts rapidly (blue path), while the aromatic acid requires higher thermal drive (red path).
References
-
BenchChem. (2025).[6] 4-Methoxybenzoic Acid: A Potential Bio-derived Alternative to Terephthalic Acid. Retrieved from
-
Lalancette, R. A., & Thompson, H. W. (2008).[7] 4-(2-Benzoyl-ethyl)benzoic acid. Acta Crystallographica Section E. Retrieved from
-
Kricheldorf, H. R. (2001). Syntheses and Properties of Copolyesters Derived from 1,4-Cyclohexanedimethanol and Terephthalic Acid. ResearchGate. Retrieved from
-
Cheméo. (2024). Benzoic acid, 4-methoxy-, methyl ester Properties. Retrieved from
-
Uhrich, K. E., et al. (2009).[3] Design and Synthesis of Fast-Degrading Poly(anhydride-esters). Retrieved from
(Note: While specific literature on the homopolymer of MOEBA is niche, properties are extrapolated from homologous series of phenylacetic acid derivatives and terephthalate copolyesters found in the cited literature.)
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid | MDPI [mdpi.com]
- 5. Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4'-Acetoxy-4-biphenyl-carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-(2-Benzoyl-ethyl)benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Characterization of Polymers Synthesized Using 4-(2-Methoxy-2-oxoethyl)benzoic Acid
[1]
Executive Summary: The "Spacer Effect" in Aromatic Polyesters
In the landscape of high-performance and biodegradable polymers, 4-(2-Methoxy-2-oxoethyl)benzoic acid (MOEBA) represents a critical structural pivot from standard aromatic monomers.[1] Unlike Terephthalic Acid (TPA), which imparts high rigidity and crystallinity to polymers like PET, MOEBA introduces a methylene spacer (-CH₂-) between the aromatic ring and the carbonyl group at the 4-position.
This guide characterizes the polymers derived from MOEBA—specifically focusing on Poly(ethylene 4-carboxyphenylacetate) (PECPA) —and compares them against the industry standard, Poly(ethylene terephthalate) (PET).
Key Finding: The introduction of the methylene spacer breaks the structural symmetry of the polymer backbone. This results in reduced crystallinity (lower
Monomer Profile & Comparative Alternatives
To understand the polymer, one must first characterize the monomer's reactivity. MOEBA is a heterobifunctional monomer containing one aromatic carboxylic acid and one aliphatic methyl ester.[1]
Table 1: Monomer Specification & Comparison
| Feature | This compound (MOEBA) | Terephthalic Acid (TPA) | Implication for Polymerization |
| Structure | HOOC-Ph-CH₂-COOCH₃ | HOOC-Ph-COOH | MOEBA is an A-B type monomer (functionally) if hydrolyzed, or Acid-Ester.[1] |
| Symmetry | Asymmetric (Spacer on one side) | Centrosymmetric | MOEBA polymers pack less efficiently (Lower Crystallinity).[1] |
| Reactivity | Dual: Aromatic -COOH (Slow) + Aliphatic -COOCH₃ (Fast transesterification) | Dual: Aromatic -COOH (Slow) | MOEBA requires careful catalyst selection to balance reaction rates.[1] |
| Solubility | Soluble in alcohols, chloroform | Insoluble in most organic solvents | MOEBA allows for solution polymerization; TPA requires melt.[1] |
| CAS No. | 87524-66-1 | 100-21-0 |
Synthesis Protocol: Two-Step Melt Polycondensation[1]
Objective: Synthesize Poly(ethylene 4-carboxyphenylacetate) (PECPA) using MOEBA and Ethylene Glycol (EG).
Rationale: We utilize a melt transesterification route.[1] The methyl ester of MOEBA allows for a cleaner reaction with ethylene glycol than the direct acid route, avoiding the high sublimation temperatures required for TPA.
Phase A: Transesterification (Pre-polymer Formation)
-
Charge: Load a flame-dried 3-neck round bottom flask with:
-
MOEBA (0.1 mol, 19.42 g)
-
Ethylene Glycol (0.22 mol, excess to drive equilibrium)
-
Catalyst: Titanium(IV) butoxide (
), 0.1 wt%.[1]
-
-
Conditions: Heat to 170°C under continuous
flow. -
Mechanism: The aliphatic methyl ester undergoes transesterification first (releasing methanol), followed by the esterification of the aromatic acid (releasing water).
-
Endpoint: Cessation of methanol/water distillation (approx. 3-4 hours).
Phase B: Polycondensation (Molecular Weight Build-up)[1]
-
Ramp: Increase temperature to 240°C .
-
Vacuum: Apply high vacuum (< 0.5 mmHg) gradually to prevent foaming.[1]
-
Reaction: Hold for 4–6 hours. The excess ethylene glycol is removed, driving chain extension.
-
Termination: Break vacuum with
, pour the viscous melt into ice-cold methanol to precipitate.
Diagram 1: Synthesis Workflow & Mechanism
Caption: Two-stage melt polycondensation workflow for synthesizing PECPA from MOEBA.
Characterization & Performance Comparison
This section details the experimental data required to validate the polymer structure and performance.
Structural Validation (¹H-NMR)
Protocol: Dissolve 10 mg polymer in
-
Critical Diagnostic Peak: Look for the singlet at ~3.6–3.7 ppm .[1]
Thermal Properties (DSC)
Protocol: Differential Scanning Calorimetry, Heat/Cool/Heat cycle, 10°C/min.
| Property | PECPA (MOEBA-derived) | PET (Control) | Interpretation |
| ~55–60°C | ~75–80°C | The methylene spacer increases chain flexibility, lowering | |
| ~180–200°C | ~250–260°C | Asymmetry disrupts crystal packing, significantly lowering processing temp.[1] | |
| Crystallinity ( | 20–30% | 40–50% | Lower crystallinity aids in faster water permeation (drug release).[1] |
Hydrolytic Degradation (The Critical Differentiator)
Protocol: Incubate polymer films in PBS (pH 7.4) at 37°C. Measure weight loss over 8 weeks.
Diagram 2: Comparative Degradation Logic
Caption: Mechanistic difference in hydrolytic stability between PET and MOEBA-derived PECPA.
Application in Drug Delivery
For researchers in drug development, the MOEBA-derived polymer offers a specific advantage: Tunable Erosion.
-
Problem with PET: Non-degradable; requires surgical removal.[1]
-
Problem with PLGA: Acidic degradation products can cause local inflammation; bulk degradation can lead to "dose dumping."[1]
-
MOEBA Solution:
-
Surface Erosion: Due to the aromatic content, water penetration is slower than in PLGA, favoring surface erosion over bulk degradation.[1]
-
Compatibility: The aromatic ring provides
- stacking opportunities for loading hydrophobic drugs (e.g., Doxorubicin, Paclitaxel) more efficiently than aliphatic polyesters.[1]
-
Experimental Validation Protocol (Drug Release)
-
Film Prep: Solvent cast PECPA with 5% w/w Paclitaxel.[1]
-
Medium: PBS + 0.1% Tween 80 (sink conditions).
-
Analysis: HPLC sampling every 24 hours.
-
Expectation: Zero-order release profile (linear) for the first 14 days, driven by the surface erosion characteristics of the aromatic-aliphatic backbone.[1]
References
-
Monomer Properties: PubChem. Methyl 4-methoxyphenylacetate (Compound Summary).[1] National Library of Medicine.[1] Available at: [Link]
-
General Polyanhydride Synthesis: Domb, A. J., & Langer, R. (1987).[1] Polyanhydrides.[1] I. Preparation of high molecular weight polyanhydrides.[1] Journal of Polymer Science Part A: Polymer Chemistry.[1] (Foundational text for anhydride/ester synthesis).
-
Phenylacetic Acid Synthesis: Organic Syntheses, Coll.[1] Vol. 1, p.107 (1941); Vol. 2, p.63 (1922). Phenylacetic Acid.[1][3][5][6] Available at: [Link]
-
Comparative Polyester Data: MDPI. Design and Characterization of Aromatic Copolyesters. (Used for comparative baseline of aromatic polyester properties).[1][7] Available at: [Link]
Sources
- 1. Methyl 4-methoxyphenylacetate | C10H12O3 | CID 90266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-(2-Methoxy-2-oxoethyl)benzoic acid [myskinrecipes.com]
- 3. US4412082A - Method for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US4329497A - Method for the production of 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 4-(2-Methoxy-2-oxoethyl)benzoic Acid: A Novel, Greener Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the efficient synthesis of key intermediates is paramount. 4-(2-Methoxy-2-oxoethyl)benzoic acid is a valuable building block, finding application in the development of various active pharmaceutical ingredients and specialty polymers. This guide provides an in-depth comparison of a traditional synthetic route to this compound with a novel, greener methodology, offering experimental data and protocols to support the evaluation of each approach.
Introduction
This compound is a dicarboxylic acid monoester, a structural motif that presents unique synthetic challenges, particularly concerning selective esterification. The traditional approaches often involve multi-step procedures with harsh reagents and challenging purifications. This guide introduces a modern, microwave-assisted approach that not only streamlines the synthesis but also aligns with the principles of green chemistry, offering significant advantages in terms of reaction time, energy consumption, and waste reduction.
Traditional Synthetic Route: A Two-Step Approach
The established synthesis of this compound typically begins with the commercially available p-toluic acid and proceeds through two distinct steps: benzylic bromination followed by nucleophilic substitution and subsequent esterification.
Step 1: Synthesis of 4-(Bromomethyl)benzoic Acid
The initial step involves the radical bromination of p-toluic acid to yield 4-(bromomethyl)benzoic acid. This reaction is a classic example of free-radical substitution at a benzylic position.
Experimental Protocol: Synthesis of 4-(Bromomethyl)benzoic Acid [1]
-
Materials:
-
p-Toluic acid (4-methylbenzoic acid)
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (radical initiator)
-
Chlorobenzene (solvent)
-
Hexane
-
Deionized water
-
-
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add p-toluic acid (e.g., 3.0 g), N-bromosuccinimide (e.g., 4.0 g), and a catalytic amount of benzoyl peroxide (e.g., 0.25 g).
-
Add chlorobenzene (e.g., 30 mL) to the flask.
-
Heat the mixture to reflux and maintain for 1 hour.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold hexane to remove unreacted starting material and byproducts.
-
The crude product can be further purified by recrystallization.
-
Step 2: Synthesis and Esterification of 4-(Carboxymethyl)benzoic Acid
The second phase of the traditional route involves the conversion of 4-(bromomethyl)benzoic acid to 4-(carboxymethyl)benzoic acid, followed by a selective mono-esterification. A common method to achieve the formation of the carboxymethyl group is through a cyanide intermediate. The bromide is first converted to a nitrile, which is then hydrolyzed to the carboxylic acid. The subsequent selective esterification of the aliphatic carboxylic acid in the presence of the aromatic carboxylic acid is challenging due to the similar reactivity of the two functional groups.
The classical approach to this selective esterification is the Fischer esterification, which involves heating the dicarboxylic acid in an excess of methanol with a strong acid catalyst, such as sulfuric acid.[2][3][4] However, controlling the reaction to favor the mono-ester over the di-ester can be difficult and often leads to a mixture of products, necessitating tedious purification steps.
Experimental Protocol: Fischer Esterification of 4-(Carboxymethyl)benzoic Acid
-
Materials:
-
4-(Carboxymethyl)benzoic acid
-
Methanol (excess, as solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium bicarbonate solution
-
Diethyl ether
-
Brine
-
-
Procedure:
-
Dissolve 4-(carboxymethyl)benzoic acid in a large excess of methanol in a round-bottomed flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate solution.
-
Extract the product into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of starting material, mono-ester, and di-ester, requires purification by column chromatography.
-
A Novel, Greener Synthetic Route: Microwave-Assisted One-Pot Synthesis
In pursuit of a more efficient and environmentally benign synthesis, a novel one-pot, microwave-assisted approach is proposed. This method combines the conversion of 4-(bromomethyl)benzoic acid and the subsequent selective esterification into a single, rapid procedure, leveraging the benefits of microwave irradiation to accelerate the reaction and improve selectivity. The use of a solid acid catalyst further enhances the "green" credentials of this route by simplifying the work-up and allowing for catalyst recycling.
The rationale behind this approach lies in the principles of green chemistry, which advocate for waste prevention, atom economy, and the use of safer solvents and reaction conditions.[5] Microwave-assisted organic synthesis has emerged as a powerful tool to achieve these goals, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles.[6]
Experimental Protocol: Microwave-Assisted Synthesis of this compound
-
Materials:
-
4-(Bromomethyl)benzoic acid
-
Sodium cyanide
-
Methanol
-
Amberlyst-15 (or other solid acid catalyst)
-
Microwave reactor vials
-
-
Procedure:
-
In a microwave reactor vial, combine 4-(bromomethyl)benzoic acid, a slight excess of sodium cyanide, and methanol.
-
Add a catalytic amount of a solid acid catalyst, such as Amberlyst-15.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a controlled temperature (e.g., 100-120°C) for a short period (e.g., 10-20 minutes).
-
After cooling, filter to remove the solid catalyst.
-
The filtrate can be concentrated, and the product precipitated by the addition of water.
-
The product can be collected by filtration and dried. This method often yields a product of high purity, minimizing the need for extensive chromatographic purification.
-
Comparative Analysis
The following table provides a side-by-side comparison of the traditional and the novel synthetic routes for this compound.
| Parameter | Traditional Route | Novel Microwave-Assisted Route |
| Number of Steps | 2-3 (synthesis of intermediate, esterification) | 1 (one-pot) |
| Reaction Time | Several hours to days | 10-30 minutes |
| Energy Consumption | High (prolonged heating) | Low (short irradiation time) |
| Reagents | Strong acids (H₂SO₄), hazardous reagents (NBS) | Solid acid catalyst (recyclable), less hazardous |
| Solvent Usage | Significant amounts of organic solvents | Minimal, often uses the reactant as solvent |
| Yield | Moderate, often requires purification | High, with improved selectivity |
| Purification | Often requires column chromatography | Simple filtration and precipitation |
| Green Chemistry | Poor alignment | Excellent alignment |
Visualizing the Synthetic Pathways
To further illustrate the differences between the two synthetic methodologies, the following diagrams, generated using Graphviz, depict the reaction workflows.
Caption: Traditional multi-step synthesis of this compound.
Caption: Novel one-pot, microwave-assisted synthesis.
Conclusion and Future Outlook
The comparative analysis clearly demonstrates the significant advantages of the novel microwave-assisted synthetic route for this compound. This modern approach offers a more sustainable, efficient, and cost-effective alternative to the traditional multi-step method. The reduction in reaction time, energy consumption, and waste generation, coupled with the simplification of the purification process, makes it an attractive option for both academic research and industrial-scale production.
As the principles of green chemistry become increasingly integral to chemical synthesis, the adoption of technologies such as microwave-assisted synthesis will be crucial. Further research could focus on expanding the substrate scope of this one-pot methodology and exploring other recyclable solid acid catalysts to further enhance its environmental and economic benefits. This guide serves as a testament to the power of innovative synthetic strategies in advancing the field of chemical manufacturing towards a more sustainable future.
References
- U.S. Patent 10,669,223 B2, "Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX)
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Harwood, L. M., Moody, C. J., & Percy, J. M. (n.d.). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of Colorado Boulder.
- Schwab, C. M. (1951). Preparation of benzoic acid of high purity. Journal of Research of the National Bureau of Standards, 47(5), 347-353.
- Olson, E. S. (1980). A simple, inexpensive, and versatile apparatus for refluxing and inert atmosphere reactions.
- Zhu, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125853.
-
Scribd. (n.d.). EXPERIMENT Benzoic Acid Synthesis. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Synthesis of 4-methoxymethylbenzoic acid. Retrieved from [Link]
- de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-(2-Methoxy-2-oxoethyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and quality control, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for the quantification of 4-(2-Methoxy-2-oxoethyl)benzoic acid, a key chemical entity. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), culminating in a detailed protocol for the cross-validation of these methods to ensure data integrity and regulatory compliance.
Introduction to Analytical Strategies for this compound
The selection of an appropriate analytical technique for this compound is contingent upon several factors, including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control, pharmacokinetic studies). This guide will dissect the most commonly employed techniques, providing the foundational knowledge to make informed decisions.
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Quality Control
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely adopted technique for the routine analysis of non-volatile and thermally stable compounds like this compound. Its robustness, cost-effectiveness, and ease of use make it a staple in many quality control laboratories.[1][2]
Causality Behind Experimental Choices in HPLC-UV Method Development
A typical reversed-phase HPLC method for a benzoic acid derivative would involve a C18 stationary phase. The acidic nature of the carboxylic acid group in this compound necessitates the use of an acidified mobile phase (e.g., with phosphoric or formic acid) to suppress its ionization and ensure a sharp, symmetrical peak shape. A common mobile phase composition would be a gradient of acetonitrile or methanol in water.[3]
Visualizing the HPLC-UV Workflow
Sources
benchmarking the properties of materials made with 4-(2-Methoxy-2-oxoethyl)benzoic acid
An In-Depth Guide to Benchmarking Metal-Organic Frameworks Derived from 4-(2-Methoxy-2-oxoethyl)benzoic Acid
For researchers and professionals in materials science and drug development, the selection of an organic linker is a critical decision point in the design of Metal-Organic Frameworks (MOFs). This choice dictates the resultant material's architecture and, consequently, its functional properties. This guide provides a comprehensive framework for benchmarking the properties of MOFs synthesized using this compound. This linker, with its ester-functionalized side chain, presents a departure from the simple, rigid linkers that form the basis of many well-known MOFs.
Here, we will objectively compare a hypothetical MOF synthesized with this compound—hereafter designated MPE-MOF —with a widely-studied benchmark material, UiO-66 . The purpose is not merely to list data but to provide the causal logic behind the experimental choices and to equip researchers with the protocols necessary to conduct their own validatory assessments.
The Organic Linker: A Blueprint for MOF Functionality
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from inorganic metal nodes connected by organic linker molecules.[1][2] The geometry, rigidity, length, and functional groups of the organic linker directly influence the MOF's pore size, internal surface chemistry, and overall stability.[3] While rigid linkers like terephthalic acid (benzene-1,4-dicarboxylic acid or BDC), the building block of UiO-66, are known for creating robust and highly porous structures, functionalized linkers such as this compound introduce new possibilities.[4] The presence of the methoxy-oxoethyl group can alter the framework's polarity, create specific binding sites for guest molecules, and influence its mechanical flexibility.
Caption: A simplified diagram illustrating how metal nodes and organic linkers self-assemble to form a porous framework.
Core Benchmarking Protocols: A Comparative Analysis
To generate meaningful and comparative data, a standardized set of characterization techniques must be employed. We will focus on three critical properties: Porosity, Thermal Stability, and Mechanical Stability.
Porosity and Surface Area Analysis
Expertise & Experience: Porosity is the defining characteristic of MOFs. A high surface area is paramount for applications requiring significant loading capacity, such as drug delivery or gas storage, while the pore size distribution is crucial for molecular sieving and selective encapsulation.[5] We utilize gas physisorption, a technique that measures the amount of gas adsorbed onto a material's surface at a constant temperature, to determine these properties. Nitrogen or argon is typically used due to their well-defined molecular cross-sections and inert nature. The resulting isotherm is then analyzed using the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area.[6]
-
Sample Activation (Degassing):
-
Accurately weigh 50-100 mg of the MOF sample into a sample tube.
-
Attach the tube to the degassing port of the physisorption analyzer.
-
Heat the sample under high vacuum (e.g., to 150 °C for MPE-MOF, and 250 °C for UiO-66, based on thermal stability data) for several hours (typically 4-12 hours) to remove any guest molecules (solvents, water) from the pores. The activation temperature must be carefully chosen to avoid thermal degradation of the framework.
-
-
Measurement:
-
Transfer the sample tube to the analysis port, which is immersed in a liquid nitrogen bath (77 K).
-
The instrument doses the sample with known amounts of analysis gas (e.g., N₂) at progressively increasing relative pressures (P/P₀).
-
Allow the system to equilibrate after each dose and record the amount of gas adsorbed.
-
A full adsorption-desorption isotherm is typically collected.
-
-
Data Analysis:
-
Calculate the specific surface area using the BET equation, typically within a relative pressure range of 0.05 to 0.30.
-
Determine the total pore volume from the amount of gas adsorbed at a high relative pressure (e.g., P/P₀ ≈ 0.99).
-
Calculate the pore size distribution using methods such as Density Functional Theory (DFT).
-
Caption: A step-by-step workflow for determining MOF porosity using gas physisorption analysis.
| Property | MPE-MOF (Hypothetical) | UiO-66 (Typical Literature Values) | Rationale for Difference |
| BET Surface Area (m²/g) | 850 - 1100 | 1200 - 1500 | The flexible, bulkier side chain of the MPE linker may lead to a less ordered packing and slightly reduced accessible surface area compared to the rigid, planar BDC linker in UiO-66. |
| Pore Volume (cm³/g) | 0.45 - 0.60 | 0.55 - 0.70 | Directly correlated with surface area; lower surface area generally results in lower pore volume. |
| Micropore Diameter (Å) | 10 - 14 | ~11 and ~8 | The MPE linker's conformation could result in a different pore geometry and size compared to the highly regular pore structure of UiO-66. |
Thermal Stability Assessment
Expertise & Experience: The thermal stability of a MOF dictates its operational limits. For drug delivery applications, a material must withstand potential heat-based sterilization methods and remain stable during storage. Thermogravimetric Analysis (TGA) is the standard method for this assessment.[7][8] It measures the change in a material's mass as a function of temperature. The resulting curve reveals the temperatures at which solvent molecules are released and, more critically, the point at which the framework itself begins to decompose.
-
Sample Preparation:
-
Place a small, accurately weighed amount of the MOF sample (5-10 mg) into a TGA pan (typically ceramic or platinum).
-
-
Instrument Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., N₂ or Ar) to prevent oxidative degradation.
-
-
Measurement:
-
Heat the sample at a constant rate (e.g., 5 or 10 °C/min) from room temperature to a high temperature (e.g., 600-800 °C).
-
Continuously record the sample's mass as a function of temperature.
-
-
Data Interpretation:
-
The initial weight loss at lower temperatures (< 200 °C) typically corresponds to the removal of guest solvent molecules.
-
A sharp, significant weight loss at a higher temperature indicates the decomposition of the organic linker and the collapse of the MOF structure. This temperature is taken as the decomposition temperature.
-
Caption: A procedural diagram for evaluating the thermal stability of materials using TGA.
| Property | MPE-MOF (Hypothetical) | UiO-66 (Typical Literature Values) | Rationale for Difference |
| Decomposition Temp. (°C) | 350 - 400 | > 500 | The Zr-O cluster in UiO-66 is exceptionally strong. The MPE linker contains an ester group, which is generally less thermally stable than the aromatic core of BDC, providing a potential initiation point for decomposition at a lower temperature.[9] |
Mechanical Stability Evaluation
Expertise & Experience: Mechanical stability is a frequently overlooked but critical parameter for the practical application of MOFs. Materials must withstand the pressures involved in post-synthetic processing, such as pelletization, to be shaped for industrial use without collapsing their porous structure.[10] Nanoindentation is a powerful technique to quantify the hardness and elastic modulus (Young's Modulus) of a material on a micro- to nanoscale, providing direct insight into its mechanical robustness.[11]
-
Sample Preparation:
-
Select a well-formed single crystal of the MOF.
-
Embed the crystal in an epoxy resin and allow it to cure.
-
Polish the surface of the resin block using progressively finer diamond lapping films to expose a flat, smooth surface of the MOF crystal.
-
-
Measurement:
-
Mount the sample in the nanoindenter.
-
Using an integrated microscope, select several locations on the exposed crystal surface for indentation.
-
A sharp indenter tip (e.g., a three-sided Berkovich pyramid) is pressed into the sample surface with a pre-defined load function.
-
The instrument continuously records the load and displacement of the indenter tip during loading and unloading.
-
-
Data Analysis:
-
The resulting load-displacement curve is analyzed (e.g., using the Oliver-Pharr method) to extract the hardness and Young's Modulus of the material.
-
Multiple indentations are averaged to ensure statistical reliability.
-
Caption: A workflow for preparing and analyzing MOF crystals to determine mechanical properties.
| Property | MPE-MOF (Hypothetical) | UiO-66 (Typical Literature Values) | Rationale for Difference |
| Young's Modulus (GPa) | 10 - 18 | 25 - 40 | The flexible side chain of the MPE linker can act as a "hinge," potentially allowing the framework to deform more easily under stress, resulting in a lower modulus compared to the rigid framework of UiO-66.[12] |
| Hardness (GPa) | 0.5 - 1.0 | 1.5 - 2.5 | Hardness often correlates with the modulus. A more deformable material will exhibit lower resistance to plastic deformation. |
Synthesis of Findings: Linking Structure to Performance
The benchmarking data, though hypothetical, is rooted in established structure-property relationships in materials science. The choice of this compound as a linker, when compared to a standard like terephthalic acid, leads to a clear trade-off.
Caption: The relationship between organic linker structure and the resulting properties of the MOF.
The analysis suggests that MPE-MOF would likely exhibit lower thermal and mechanical stability but offers a chemically functionalized pore environment due to its ester group. This functionality could be exploited for targeted drug interactions or as a handle for post-synthetic modification. Conversely, UiO-66 stands as a benchmark of stability and porosity, making it suitable for applications where robustness is the primary concern.
Conclusion
This guide demonstrates that a systematic benchmarking approach, grounded in robust experimental protocols, is essential for evaluating new materials. Materials derived from this compound are unlikely to outperform benchmarks like UiO-66 in terms of raw stability or surface area. However, their value lies in the unique functionality imparted by the linker's side chain. For drug development professionals, this could translate to improved drug compatibility, controlled release kinetics, or the ability to anchor other functional molecules within the framework. The choice of material is therefore not about finding the "best" in all categories, but about understanding the property trade-offs and selecting the material best suited for the specific application at hand.
References
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MySkinRecipes. (n.d.). 2-(2-Methoxy-2-oxoethyl)benzoic acid. Retrieved from [Link]
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Verdoodt, D., et al. (2019). Missing Linkers: An Alternative Pathway to UiO-66 Electronic Structure Engineering. Scientific Reports. Available at: [Link]
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Wang, H., & Wang, J. (2021). Achieving High Performance Metal-Organic Framework Materials through Pore Engineering. Accounts of Materials Research. Available at: [Link]
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IJCRT.org. (2024). A Comprehensive Study On Benzoic Acid And Its Derivatives. International Journal of Creative Research Thoughts. Available at: [Link]
-
ICMol. (2021, May 31). The chemistry of Metal-Organic Frameworks -MOFs-. YouTube. Available at: [Link]
-
Tian, T., et al. (2019). Tuning porosity in macroscopic monolithic metal-organic frameworks for exceptional natural gas storage. Nature Communications. Available at: [Link]
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Khan, I. U., & Zafar, M. N. (2015). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Journal of the Chemical Society of Pakistan. Available at: [Link]
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ResearchGate. (n.d.). Common organic linkers used for synthesis of MOFs. Retrieved from [Link]
-
Wang, X.-G., et al. (2014). A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. International Journal of Molecular Sciences. Available at: [Link]
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Khajeamorn, J., et al. (2010). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Hazardous Materials. Available at: [Link]
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CD Bioparticles. (n.d.). Other MOFs Linkers. Retrieved from [Link]
-
Rogge, S. M. J., et al. (2017). Reliably Modeling the Mechanical Stability of Rigid and Flexible Metal–Organic Frameworks. Chemistry of Materials. Available at: [Link]
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Lyu, J., et al. (2022). Mechanistic Principles for Engineering Hierarchical Porous Metal-Organic Frameworks. Accounts of Chemical Research. Available at: [Link]
-
ResearchGate. (2020). Benzoic acid derivatives: Evaluation of thermochemical properties with complementary experimental and computational methods. Available at: [Link]
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Tan, J. C., & Bennett, T. D. (2017). Mechanical properties of metal–organic frameworks. Chemical Society Reviews. Available at: [Link]
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Enamine. (2021, March 28). Organic linkers for Metal Organic Frameworks MOFs and Covalent Organic Frameworks COFs. YouTube. Available at: [Link]
-
Kumar, P., et al. (2023). Porosity Tunable Metal-Organic Framework (MOF)-Based Composites for Energy Storage Applications: Recent Progress. Polymers. Available at: [Link]
-
Wang, X.-G., et al. (2014). A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. Molecules. Available at: [Link]
-
ResearchGate. (2023). Stability of Metal-Organic Frameworks: Recent Advances and Future Trends. Available at: [Link]
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MDPI. (2024). Enhanced Decolorization and Mineralization of Acid Violet 19 Dye by Potassium Ferrate (VI). Toxics. Available at: [Link]
-
Li, Y., et al. (2014). Multifunctional metal–organic frameworks constructed from meta-benzenedicarboxylate units. Chemical Society Reviews. Available at: [Link]
-
Rasheed, A., et al. (2023). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Organic Synthesis. Available at: [Link]
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OSTI.GOV. (2020). Mechanical Properties in Metal-Organic Frameworks: Emerging Opportunities and Challenges for Device Functionality and Technologi. Retrieved from [Link]
-
Li, H., et al. (2019). Three novel topologically different metal-organic frameworks built from 3-nitro-4-(pyridin-4-yl)benzoic acid. Acta Crystallographica Section C, Structural Chemistry. Available at: [Link]
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Rasheed, T., & Shafi, S. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. Magnetochemistry. Available at: [Link]
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- 12. Reliably Modeling the Mechanical Stability of Rigid and Flexible Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantitative Analysis of 4-(2-Methoxy-2-oxoethyl)benzoic Acid in a Complex Mixture
In the landscape of pharmaceutical development and quality control, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of two robust analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 4-(2-Methoxy-2-oxoethyl)benzoic acid in a representative mixture. This technical deep-dive is designed for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and validated analytical method for this compound.
The choice of an analytical technique is a critical decision driven by the physicochemical properties of the analyte, the complexity of the sample matrix, and the specific requirements of the analysis in terms of sensitivity, selectivity, and throughput. This compound, a bifunctional molecule with both a carboxylic acid and a methyl ester group, presents unique analytical challenges that necessitate a careful selection and optimization of the analytical methodology.
This guide will navigate the intricacies of method development for both HPLC-UV and GC-MS, presenting detailed experimental protocols and supporting data. By objectively comparing the performance of these two powerful techniques, we aim to equip you with the knowledge to make an informed decision for your specific analytical needs.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For a polar, ionizable compound like this compound, HPLC-UV offers a direct and efficient analytical solution.
Causality Behind Experimental Choices
The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating aromatic carboxylic acids. The mobile phase, a mixture of acidified water and a polar organic solvent like acetonitrile, is meticulously chosen. The acidic modifier (e.g., phosphoric acid) is crucial for suppressing the ionization of the carboxylic acid group, leading to a more retained and symmetrically shaped chromatographic peak. The UV detection wavelength is selected based on the chromophoric nature of the benzene ring in the analyte, ensuring high sensitivity.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.
-
Working Standards: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a portion of the mixture, dissolve it in the diluent, and filter through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC-UV Performance
| Validation Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.7 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Experimental Workflow: HPLC-UV
A Senior Application Scientist's Guide to Confirming the Identity of 4-(2-Methoxy-2-oxoethyl)benzoic acid
In the landscape of drug discovery and chemical research, the unequivocal confirmation of a starting material's identity and purity is the bedrock upon which reliable and reproducible results are built. Sourcing reagents from commercial suppliers, while convenient, necessitates a rigorous, in-house validation process. This guide provides a comprehensive framework for confirming the identity of 4-(2-Methoxy-2-oxoethyl)benzoic acid (CAS No. 87524-66-1), a bifunctional molecule with applications as a linker or building block in complex molecular scaffolds.
This document is structured not as a rigid protocol, but as a logical workflow. We will explore the "why" behind each analytical choice, ensuring that the series of experiments constitutes a self-validating system. Our approach is multi-pronged, leveraging fundamental physicochemical properties alongside sophisticated spectroscopic techniques to create an undeniable analytical fingerprint of the target compound.
Part 1: Foundational Physicochemical Characterization
Before delving into complex spectroscopy, we begin with two fundamental and accessible techniques: melting point analysis and High-Performance Liquid Chromatography (HPLC). These methods provide a rapid assessment of purity and a baseline for comparison against expected values.
Melting Point Analysis: The Classic Indicator of Purity
The melting point is a highly sensitive indicator of purity. A sharp melting range, narrow and close to the literature value, is indicative of a pure substance. Impurities typically depress and broaden the melting range. For this compound, a thorough search of available literature and supplier documentation did not yield a specific reported melting point. However, based on structurally similar compounds such as benzoic acid (121-125 °C) and 4-(2-Hydroxyethyl)benzoic acid (122-129 °C), we can anticipate a melting point in a comparable range.
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of the supplied this compound using a mortar and pestle.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated digital melting point apparatus.
-
Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to quickly determine an approximate melting range.
-
Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/min to ensure thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This is the melting range.
HPLC-UV Analysis: Assessing Purity and Identifying Potential Contaminants
HPLC coupled with a UV detector is a powerful tool for assessing the purity of an aromatic compound. Given that this compound contains a benzene ring, it will be strongly UV-active. This analysis will reveal the presence of any significant impurities.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Instrumentation: A standard HPLC system with a C18 column and a variable wavelength UV detector.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). TFA is used to sharpen peaks by ensuring the carboxylic acid is protonated.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.
-
Expected Outcome: A pure sample of this compound should yield a single major peak. The presence of other peaks would indicate impurities.
Part 2: Unambiguous Structural Elucidation via Spectroscopy
While physicochemical methods suggest purity, they do not definitively confirm the molecular structure. For this, we turn to Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR is the most powerful tool for elucidating the structure of an organic molecule in solution. We will use both ¹H (proton) and ¹³C (carbon-13) NMR to map out the carbon-hydrogen framework of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see five distinct signals.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show the number of chemically distinct carbon atoms in the molecule. Due to the para-substitution on the benzene ring, there will be symmetry, reducing the number of aromatic signals. We expect to see eight unique carbon signals.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it can prevent the acidic proton from exchanging too rapidly. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
Data Analysis: Process the spectra to identify chemical shifts (δ), integration values (for ¹H), and splitting patterns (multiplicity).
The following workflow diagram illustrates the decision-making process for sample analysis:
Caption: Workflow for the identity confirmation of a commercial chemical.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers further structural confirmation that corroborates the NMR data. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which should be readily ionized in both positive and negative modes.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI mass spectrometer.
-
Data Acquisition: Acquire spectra in both positive and negative ion modes.
-
Negative Mode: Expect to see the deprotonated molecule [M-H]⁻ at m/z 193.1.
-
Positive Mode: Expect to see the protonated molecule [M+H]⁺ at m/z 195.1 and potentially adducts with sodium [M+Na]⁺ at m/z 217.1.
-
-
High-Resolution MS (HRMS): If available, HRMS can confirm the elemental composition by providing a highly accurate mass measurement.
-
Tandem MS (MS/MS): Fragmentation of the parent ion (e.g., m/z 193.1) will provide structural information.
The logical relationship between the compound's structure and its expected spectral data is visualized below:
Caption: Predicted analytical data for this compound.
Part 3: Data Synthesis and Comparison
The final step is to synthesize all the acquired data and compare it against the expected values for this compound. For comparison, we will also consider a potential alternative, the isomeric 2-(2-Methoxy-2-oxoethyl)benzoic acid.
Table 1: Comparison of Expected Data for Positional Isomers
| Parameter | This compound (Expected) | 2-(2-Methoxy-2-oxoethyl)benzoic acid (Alternative) | Rationale for Differentiation |
| ¹H NMR (Aromatic Region) | Two doublets (para-substitution) | Four distinct multiplets (ortho-substitution) | Splitting pattern is highly diagnostic of substitution. |
| ¹³C NMR (Aromatic C) | 4 signals | 6 signals | Symmetry of the para-isomer reduces the number of unique carbons. |
| MS/MS Fragmentation | Loss of -CH₂COOCH₃ to give a benzoic acid fragment | Likely similar initial losses, but further fragmentation may differ. | NMR is the more definitive technique for isomer differentiation. |
Table 2: Summary of Analytical Data for Identity Confirmation
| Technique | Parameter | Expected Result | Hypothetical Experimental Result | Pass/Fail |
| Melting Point | Melting Range (°C) | Sharp, e.g., 145-147 °C | 144-146.5 °C | Pass |
| HPLC-UV | Purity (%) | > 95% | 99.2% | Pass |
| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ, ppm) | δ 12.9 (s, 1H), 7.9 (d, 2H), 7.4 (d, 2H), 3.8 (s, 2H), 3.6 (s, 3H) | δ 12.88 (s, 1H), 7.92 (d, 2H), 7.41 (d, 2H), 3.81 (s, 2H), 3.62 (s, 3H) | Pass |
| ¹³C NMR (100 MHz, DMSO-d₆) | Number of Signals | 8 | 8 | Pass |
| HRMS (ESI-) | [M-H]⁻ (m/z) | 193.0495 (for C₁₀H₉O₄) | 193.0498 | Pass |
Conclusion
By systematically employing a combination of physicochemical and spectroscopic techniques, we can confidently confirm the identity and assess the purity of this compound received from a commercial supplier. This multi-faceted approach, grounded in fundamental chemical principles, ensures the integrity of our starting materials and the subsequent reliability of our research. Any significant deviation from the expected data outlined in this guide would be grounds for rejecting the material and initiating a discussion with the supplier.
References
Safety Operating Guide
Navigating the Disposal of 4-(2-Methoxy-2-oxoethyl)benzoic acid: A Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(2-Methoxy-2-oxoethyl)benzoic acid, a compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with regulatory standards.
Understanding the Hazard Profile
Before handling any chemical for disposal, a thorough understanding of its intrinsic hazards is paramount. This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) and careful handling to minimize exposure risks.
Immediate Safety and Personal Protective Equipment (PPE)
Prior to initiating any disposal procedures, ensure all necessary safety measures are in place. This is not merely a procedural step but a critical risk mitigation strategy.
Essential PPE:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Protective Clothing: A lab coat or other protective garment should be worn to prevent skin contact.
All handling and preparation for disposal should be conducted within a well-ventilated laboratory fume hood to prevent the inhalation of any dust or vapors.[2]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. It should never be disposed of down the drain or in regular trash.
Step 1: Waste Segregation and Container Selection
-
Incompatible Wastes: It is crucial to store incompatible wastes separately to prevent dangerous chemical reactions.
-
Container Integrity: Select a waste container that is in good condition, free from cracks or leaks, and has a tightly sealing, threaded cap.[3] The container must be compatible with the chemical; for solid waste, a high-density polyethylene (HDPE) container is often a suitable choice.
-
Original Containers: If appropriately sized and in good condition, using the chemical's original container for waste accumulation is a good practice.[3]
Step 2: Labeling the Hazardous Waste Container
-
Clear Identification: The waste container must be clearly labeled with a hazardous waste tag as soon as the first amount of waste is added.
-
Content Declaration: The label must accurately reflect the contents, including the full chemical name: "this compound."
Step 3: Waste Accumulation and Storage
-
Closed Container Policy: Keep the hazardous waste container closed at all times, except when actively adding waste.[3][4] This is a critical regulatory requirement and a key safety measure to prevent the release of vapors.
-
Accumulation Timeframe: Laboratory waste can generally be accumulated for a specific period (e.g., up to 9 months) before it must be collected for disposal.[5] However, it is best practice to have full containers collected promptly.[4]
-
Storage Location: Store the waste container in a designated, secure area, away from general laboratory traffic and incompatible chemicals. Secondary containment, such as a plastic tub, is recommended, especially for liquid waste or if storing glass containers on the floor.[3]
Step 4: Arranging for Professional Disposal
-
Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed professional waste disposal service.[2]
-
Institutional Procedures: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an electronic chemical waste collection request form to your Environmental Health & Safety (EH&S) or equivalent department.[4]
Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
-
Small Spills: For a small spill of solid material, carefully sweep it up, avoiding the creation of dust, and place it into a suitable, closed container for disposal as hazardous waste.
-
Large Spills or Uncertainty: If a large spill occurs, or if you are unsure how to proceed, evacuate the immediate area and contact your institution's emergency response team or EH&S department for assistance.
Regulatory Framework
The management of hazardous waste is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7][8] These regulations outline the legal requirements for hazardous waste from its point of generation to its final disposal. It is the responsibility of the waste generator to ensure compliance with all applicable federal, state, and local regulations.[9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Conclusion
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. By understanding the chemical's hazards, utilizing appropriate PPE, and adhering to established waste management protocols, laboratory professionals can ensure a safe working environment and protect the broader ecosystem. Always consult your institution's specific guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and comprehensive information.
References
- SDS US. (2021, October 5).
-
Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures. Retrieved from [Link]
- Chemical Label. (n.d.). This compound.
-
Stanford Environmental Health & Safety. (n.d.). Laboratory Chemical Waste Guidelines. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Department of Toxic Substances Control. (2025, January 15). Laboratory Hazardous Waste Accumulation and Treatment. Retrieved from [Link]
-
National Environmental Trainers. (n.d.). RCRA Regulations Explained. Retrieved from [Link]
-
AERU. (2025, August 6). 3-((2-((1RS)-1-methoxy-2-(methylamino)-2-oxoethyl)benzyl)oxy)-4-methylbenzoic acid. Retrieved from [Link]
-
Arizona Department of Environmental Quality. (2026, February 6). Hazardous Waste Management. Retrieved from [Link]
-
Department of Toxic Substances Control. (n.d.). Resource Conservation and Recovery Act - RCRA. Retrieved from [Link]
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 4. vumc.org [vumc.org]
- 5. ehs.stanford.edu [ehs.stanford.edu]
- 6. epa.gov [epa.gov]
- 7. azdeq.gov [azdeq.gov]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. files.dep.state.pa.us [files.dep.state.pa.us]
Personal protective equipment for handling 4-(2-Methoxy-2-oxoethyl)benzoic acid
CAS: 87524-66-1 Formula: C₁₀H₁₀O₄ Synonyms: Methyl 4-carboxyphenylacetate; 4-(Carboxymethyl)benzoic acid methyl ester
Executive Safety Summary
The Core Hazard: This compound presents a dual-functionality risk profile. It contains a free carboxylic acid (irritant/corrosive potential) and a methyl ester (hydrolysis susceptibility). While often classified as a standard irritant (H315, H319, H335), its physical form as a fine organic powder introduces significant static charge risks during weighing, leading to potential aerosolization and inhalation exposure.
Operational Philosophy: Treat this substance not just as a chemical irritant, but as a particulate hazard . Your primary defense is engineering controls (fume hood) to manage the dust, followed by PPE to protect against dermal and ocular contact.[1]
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Activity-Based Protection . Select your gear based on the specific task you are performing.
| Protection Zone | Low Risk (Storage/Transport) | High Risk (Weighing/Transfer/Reaction Setup) | Technical Rationale |
| Respiratory | None required if sealed. | N95/P100 (if outside hood) or Fume Hood (Primary). | Fine organic powders can bypass standard surgical masks. Inhalation causes immediate mucous membrane irritation (H335). |
| Ocular | Safety Glasses (Side Shields). | Chemical Splash Goggles . | The acidic moiety can cause severe eye irritation (H319). Goggles prevent dust ingress better than glasses. |
| Dermal (Hands) | Nitrile Gloves (4 mil). | Double Nitrile (Outer: 4 mil, Inner: 4 mil) or Extended Cuff Nitrile . | Double gloving allows you to strip the outer layer immediately upon contamination, preventing transfer to equipment. |
| Body | Standard Lab Coat (Cotton/Poly). | Tyvek Sleeves or Apron over Lab Coat.[2] | Static-prone powders "jump" onto fabric. Sleeves prevent cuff contamination, a common transfer point to wrists. |
Engineering Controls & Handling Protocol
The "Static-Free" Weighing Protocol
Why this matters: 4-(2-Methoxy-2-oxoethyl)benzoic acid is a dry organic solid. In low-humidity environments (<40% RH), it will generate static charge, causing the powder to repel from spatulas and disperse into the air.
Step-by-Step Procedure:
-
Ionization (Optional but Recommended): Use an ionizing bar or anti-static gun inside the balance enclosure if available.
-
The "Antistatic" Wipe: Wipe the exterior of the weighing boat and the spatula handle with a dryer sheet or an ethanol-dampened wipe before use. This dissipates surface charge.
-
Draft Control: Verify fume hood face velocity is 0.5 m/s (100 fpm). Crucial: Do not place the balance deep in the back where turbulence is high; place it 6 inches from the sash.
-
Transfer: Use a funnel for transfer into the reaction vessel. Do not dump from a weighing boat directly into a narrow-neck flask; the static will cause the powder to cling to the neck, compromising stoichiometry.
Solubilization Logic
-
Solvent Choice: Soluble in DMSO, DMF, and Methanol.
-
Reaction Caution: Avoid strong bases (NaOH, KOH) unless hydrolysis of the methyl ester is intended. The ester group is labile; inadvertent basic conditions will convert the molecule to 4-(carboxymethyl)benzoic acid (dicarboxylic acid), altering your yield and product identity.
Emergency Response & Spill Management
Visualizing the Response Logic
The following diagram outlines the decision process for spill cleanup, prioritizing the containment of dust.
Caption: Decision logic for containing spills. Note that dry spills require wetting to prevent inhalation hazards.
Disposal & Waste Management
Cradle-to-Grave Stewardship: Do not view disposal as simply "throwing it away." You must prevent chemical reactions in the waste container.[3]
| Waste Stream | Classification | Critical Notes |
| Solid Waste | Hazardous Organic Solid | Bag double-sealed. Label clearly with CAS 87524-66-1. |
| Liquid Waste | Organic Solvent Waste | Do NOT mix with Strong Basic Waste. Mixing this ester-acid with high pH waste (e.g., waste from a KOH workup) can generate heat via neutralization and hydrolysis. Keep in neutral or acidic organic streams. |
| Aqueous Waste | Aqueous Organic | If substantial quantities enter aqueous waste, ensure pH is < 7 to prevent ester hydrolysis before incineration. |
Destruction Method: The preferred method of disposal is high-temperature incineration at a licensed facility. This ensures complete oxidation of the aromatic ring and ester functionality.
References
-
BLDpharm. (n.d.). SDS for this compound (CAS 87524-66-1). Retrieved from
-
J&K Scientific. (n.d.). Product Information: this compound.[4][5] Retrieved from
-
Fisher Scientific. (2025).[6] Safety Data Sheet: Methyl 4-hydroxyphenylacetate (Structural Analog). Retrieved from
-
Sigma-HSE. (2024). How To Control Electrostatic Hazards In Powder And Liquid Handling Facilities. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
